Product packaging for Methyl 6-chloropyridazine-3-carboxylate(Cat. No.:CAS No. 65202-50-8)

Methyl 6-chloropyridazine-3-carboxylate

Cat. No.: B1631610
CAS No.: 65202-50-8
M. Wt: 172.57 g/mol
InChI Key: FPKXYXKLOWAIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 6-chloropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN2O2 B1631610 Methyl 6-chloropyridazine-3-carboxylate CAS No. 65202-50-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-chloropyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKXYXKLOWAIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495387
Record name Methyl 6-chloropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65202-50-8
Record name Methyl 6-chloropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-chloropyridazine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 6-chloropyridazine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-chloropyridazine-3-carboxylate is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its pyridazine (B1198779) core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a structural motif found in numerous pharmaceuticals and agrochemicals.[2][3] The presence of a chloro-substituent and a methyl ester group provides two reactive sites, making it a versatile building block for medicinal chemists and researchers in drug discovery.[4] This document provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and handling of this compound.

Core Properties

The essential physical and chemical properties of this compound are summarized below. These properties are critical for its use in designing synthetic routes and for ensuring appropriate handling and storage conditions.

Table 1: Chemical and Physical Properties

Property Value Source(s)
IUPAC Name This compound [5]
CAS Number 65202-50-8 [5][6]
Molecular Formula C₆H₅ClN₂O₂ [5]
Molecular Weight 172.57 g/mol [5]
Appearance White to Brown powder/crystal [7]
Melting Point 145 °C [8]
Boiling Point 310.9 °C at 760 mmHg [8]
Density 1.4 ± 0.1 g/cm³ [8]
SMILES COC(=O)C1=NN=C(C=C1)Cl [5]
Polar Surface Area 52.1 Ų [5]

| XLogP3 | -0.2 |[5] |

Synthesis and Reactivity

This compound is typically synthesized through multi-step processes. One documented pathway begins with ethyl levulinate, proceeding through cyclization, bromination, elimination, oxidation, esterification, and finally chlorination to yield the target compound.[1] The overall yield for this six-step process is reported to be 42%.[1]

SynthesisWorkflow A Ethyl Levulinate B Cyclization A->B C Bromination B->C D Elimination C->D E Oxidation D->E F Esterification E->F G Chlorination F->G H Methyl 6-chloropyridazine- 3-carboxylate G->H

Figure 1: Six-step synthesis workflow from ethyl levulinate.

The reactivity of the molecule is dominated by the chloro and ester functional groups. The chlorine atom can be displaced through nucleophilic substitution, while the ester group is susceptible to hydrolysis or amidation. These reactions are fundamental to its utility as a synthetic intermediate.

Reactivity start Methyl 6-chloropyridazine- 3-carboxylate prod1 6-Chloropyridazine- 3-carboxylic acid start->prod1 Hydrolysis (e.g., LiOH) prod2 6-Chloropyridazine- 3-carboxamide start->prod2 Amidation (e.g., NH₃)

Figure 2: Key reactions of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions are provided below for researchers.

3.1. Synthesis via Chlorination

This protocol describes the final chlorination step to produce the title compound from its hydroxyl precursor.

  • Materials : Methyl 6-hydroxypyridazine-3-carboxylate, phosphoryl chloride (POCl₃), ice water, saturated sodium bicarbonate solution, deionized water.

  • Procedure :

    • Combine Methyl 6-hydroxypyridazine-3-carboxylate with an excess of phosphoryl chloride.

    • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

    • After completion, cool the mixture to room temperature.[6]

    • Evaporate the excess phosphoryl chloride under reduced pressure.[6]

    • Carefully decant the residue into ice water, which will cause the product to precipitate.[6]

    • Collect the solid product by filtration.[6]

    • Wash the precipitate sequentially with a saturated sodium bicarbonate solution and then with deionized water.[6]

    • Dry the final product in a vacuum oven to afford this compound as a yellow solid.[6] A yield of 79% has been reported for this step.[6]

3.2. Hydrolysis to 6-Chloropyridazine-3-carboxylic acid

This protocol details the conversion of the methyl ester to its corresponding carboxylic acid.[9]

  • Materials : this compound, tetrahydrofuran (B95107) (THF), lithium hydroxide (B78521) (LiOH), water, 2 M hydrochloric acid, dichloromethane (B109758) (DCM).[9]

  • Procedure :

    • Dissolve this compound (1.00 g, 5.36 mmol) in tetrahydrofuran (10 mL).[9]

    • Prepare a solution of lithium hydroxide (0.655 g, 26.8 mmol) in water (10 mL) and add it to the THF solution.[9]

    • Stir the reaction mixture at room temperature for 45 minutes, monitoring for completion.[9]

    • Once the reaction is complete, pour the mixture into 2 M hydrochloric acid.[9]

    • Extract the aqueous mixture with dichloromethane.[9]

    • Combine the organic phases and concentrate under reduced pressure to yield 6-chloropyridazine-3-carboxylic acid as a white solid.[9] A yield of 91% has been reported.[9]

3.3. Amidation to 6-Chloropyridazine-3-carboxamide

This protocol describes the conversion of the methyl ester to its primary amide.[2]

  • Materials : this compound, ethanol (B145695), 25% ammonia (B1221849) solution, nitrogen gas.[2]

  • Procedure :

    • Place this compound into a high-pressure reaction vessel.[2]

    • Add ethanol and a 25% ammonia solution sequentially.[2]

    • Purge the vessel with nitrogen gas three times to create an inert atmosphere.[2]

    • Heat the reaction mixture to 100°C and stir for 6 hours.[2]

    • After the reaction is complete, cool the mixture to 5°C and continue stirring for 1 hour to induce crystallization.[2]

    • Filter the resulting precipitate, wash with water, and dry under vacuum at 50°C to obtain 6-Chloropyridazine-3-carboxamide.[2]

Applications in Drug Discovery

The pyridazine ring is a recognized pharmacophore in medicinal chemistry, valued for its physicochemical properties which can offer advantages over a simple phenyl ring, such as reduced lipophilicity.[3] this compound is a key intermediate in the synthesis of compounds investigated for various therapeutic applications, including anti-tumor and blood-lipid lowering agents.[1] The reactivity of the chloro-substituent allows for its use in cross-coupling reactions, such as the Suzuki-Miyaura reaction (after conversion of the ester), to build more complex molecular architectures.[10]

Safety and Handling

This compound is classified as hazardous. Appropriate safety precautions must be taken during its handling and storage.

Table 2: GHS Hazard Information

Pictogram Signal Word Hazard Statements

| | Warning | H302 : Harmful if swallowed.[5][8]H315 : Causes skin irritation.[5][8]H319 : Causes serious eye irritation.[5][8]H332 : Harmful if inhaled.[5][8]H335 : May cause respiratory irritation.[8] |

Handling Recommendations:

  • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

  • Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[11] For operations that may generate dust, use a NIOSH-approved N95 dust mask.

  • Hygiene : Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[8] Contaminated clothing should be removed and washed before reuse.[12]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

References

Technical Guide: Methyl 6-chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-chloropyridazine-3-carboxylate, a key heterocyclic building block in the fields of medicinal chemistry and agrochemical research. This document outlines its chemical identity, physicochemical properties, established synthesis protocols, and significant applications, presenting data in a structured format for ease of reference.

Chemical Identity and Properties

This compound is a pyridazine (B1198779) derivative characterized by a chlorine atom at the 6-position and a methyl carboxylate group at the 3-position. Its formal IUPAC name is This compound [1].

Physicochemical Data

The key chemical and physical properties are summarized below. This data is essential for handling, reaction setup, and analytical characterization.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 65202-50-8[1]
Molecular Formula C₆H₅ClN₂O₂[1]
Molecular Weight 172.57 g/mol [1]
Exact Mass 172.0039551 Da[1]
SMILES COC(=O)C1=NN=C(C=C1)Cl[1]
InChI Key FPKXYXKLOWAIOX-UHFFFAOYSA-N[1]
Spectroscopic Data

While specific experimental spectra are not widely published, the expected spectroscopic characteristics can be predicted based on the molecular structure. These predictions are crucial for reaction monitoring and structural confirmation.

SpectroscopyExpected Peaks / Signals
¹H NMR δ ~ 8.0-8.2 ppm (d, 1H, pyridazine ring H), δ ~ 7.8-8.0 ppm (d, 1H, pyridazine ring H), δ ~ 4.0 ppm (s, 3H, -OCH₃)
¹³C NMR δ ~ 164-166 ppm (C=O), δ ~ 155-160 ppm (C-Cl), δ ~ 140-150 ppm (quaternary pyridazine C), δ ~ 125-135 ppm (pyridazine CH), δ ~ 53-55 ppm (-OCH₃)
IR (Infrared) ~1720-1740 cm⁻¹ (C=O stretch, ester), ~1550-1600 cm⁻¹ (C=N, C=C stretch, aromatic ring), ~1200-1300 cm⁻¹ (C-O stretch, ester), ~700-800 cm⁻¹ (C-Cl stretch)
Mass Spec (MS) Expected M+ peaks at m/z 172 and 174 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.
Safety and Handling

This compound is associated with several hazards. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood.

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation

Synthesis and Experimental Protocols

This compound is a valuable synthetic intermediate.[2][3] Several routes for its preparation have been documented.

Synthesis from Ethyl Levulinate

A comprehensive six-step synthesis starting from the inexpensive and readily available ethyl levulinate has been reported, achieving an overall yield of 42%.[2] This method is suitable for large-scale preparation.[2]

Experimental Protocol:

  • Cyclization: Ethyl levulinate is reacted with a hydrazine (B178648) source to form the initial dihydropyridazinone ring.

  • Bromination: The ring is brominated at a key position to introduce a leaving group.

  • Elimination: An elimination reaction is performed to create the aromatic pyridazine ring.

  • Oxidation: A side chain is oxidized to form the carboxylic acid functionality.

  • Esterification: The carboxylic acid is converted to its methyl ester using methanol (B129727) under acidic conditions.

  • Chlorination: The final step involves the conversion of a hydroxyl or oxo group on the pyridazine ring to the chloro group, typically using a chlorinating agent like phosphoryl chloride (POCl₃) to yield the final product.[2]

Synthesis_from_Ethyl_Levulinate cluster_main Synthesis of this compound A Ethyl Levulinate B Cyclization A->B C Bromination B->C D Elimination C->D E Oxidation D->E F Esterification E->F G Chlorination F->G H This compound G->H

A six-step synthesis workflow from ethyl levulinate.
Chlorination of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid methyl ester

A common and high-yielding final step in the synthesis involves the chlorination of the corresponding pyridazinone precursor.

Experimental Protocol:

  • To a flask, add methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate.

  • Add excess phosphoryl chloride (POCl₃) to act as both the reagent and solvent.

  • Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).

  • After completion, cool the mixture to room temperature and carefully evaporate the excess POCl₃ under reduced pressure.

  • Slowly pour the residue into ice water, causing the product to precipitate.

  • Collect the solid by filtration.

  • Wash the precipitate with a saturated sodium bicarbonate solution, followed by deionized water.

  • Dry the resulting solid in a vacuum oven to afford this compound as a yellow solid (reported yield: 79%).[3]

Applications in Research and Development

The unique physicochemical properties of the pyridazine ring, such as its hydrogen bond accepting capabilities and dipole moment, make it an attractive scaffold in drug design.[4] this compound serves as a crucial intermediate for introducing this heterocycle into more complex molecules.

Key Application Areas:

  • Oncology: It is a key intermediate in the synthesis of novel anti-tumor agents.[2][3]

  • Metabolic Diseases: The scaffold is used in the development of compounds with blood-lipid lowering activity.[2][3]

  • Agrochemicals: It is a building block for insecticides and herbicides. The pyridazine class of compounds is known for potent activity and often low toxicity profiles.[2]

  • Medicinal Chemistry: It serves as a precursor for other derivatives, such as 6-Chloropyridazine-3-carboxamide, expanding the range of accessible chemical space for drug discovery programs.

Applications cluster_core Core Compound cluster_apps Application Areas A This compound B Anti-Tumor Agents A->B leads to C Lipid-Lowering Drugs A->C leads to D Insecticides & Herbicides A->D leads to E Further Chemical Synthesis (e.g., Carboxamides) A->E is a precursor for

Role as an intermediate in developing active compounds.

References

Structure of Methyl 6-chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 6-chloropyridazine-3-carboxylate

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in the fields of medicinal chemistry and agricultural science. Its pyridazine (B1198779) core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a "privileged structure" in drug discovery, appearing in numerous pharmacologically active agents.[1][2] This compound, featuring a reactive chlorine atom and an ester functional group, acts as a key intermediate for synthesizing a diverse range of molecules with potential therapeutic and practical applications, including anti-tumor, lipid-lowering, and insecticidal activities.[3][4] This guide provides a comprehensive overview of its structure, properties, synthesis, and reactivity for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The molecular structure consists of a pyridazine ring substituted with a chlorine atom at position 6 and a methyl carboxylate group at position 3.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound[5]
CAS Number 65202-50-8[5]
Molecular Formula C₆H₅ClN₂O₂[5][6]
Molecular Weight 172.57 g/mol [5]
Appearance White to Brown powder/crystal[7]
Melting Point 145.0 to 155.0 °C[7]
SMILES COC(=O)C1=NN=C(C=C1)Cl[5]
InChIKey FPKXYXKLOWAIOX-UHFFFAOYSA-N[5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While a complete public dataset is not available, the expected spectral characteristics based on its structure are outlined below. Documentation such as NMR, HPLC, and LC-MS can often be requested from commercial suppliers.[8][9]

TechniqueExpected Characteristics
¹H NMR The spectrum is expected to show two doublets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the two protons on the pyridazine ring, and a singlet around δ 3.9-4.1 ppm for the methyl ester protons. The coupling constants for the aromatic protons would be characteristic of an ortho-coupling.
¹³C NMR The spectrum should display six distinct carbon signals: one for the methyl group (around 53 ppm), one for the ester carbonyl (around 165 ppm), and four for the pyridazine ring carbons (in the 120-160 ppm range). The carbon attached to the chlorine atom would be significantly shifted.
Infrared (IR) Key absorption bands would include C=O stretching for the ester group (around 1720-1740 cm⁻¹), C=N and C=C stretching vibrations from the aromatic ring (in the 1400-1600 cm⁻¹ region), and a C-Cl stretching band (typically 600-800 cm⁻¹).[10]
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (172.57). A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key identifier.

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. A common method involves the chlorination of a pyridazinone precursor. Another scalable synthesis starts from ethyl levulinate, proceeding through a six-step process.[3]

A representative experimental protocol for the synthesis via chlorination is detailed below.

Experimental Protocol: Synthesis from Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

This procedure describes the chlorination of the pyridazinone ring using a standard chlorinating agent like phosphoryl chloride (POCl₃).

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (1 equivalent).

  • Addition of Reagent : Carefully add an excess of phosphoryl chloride (POCl₃) to the flask. The reaction is typically performed without a solvent or in a high-boiling inert solvent.

  • Heating : Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Carefully evaporate the excess phosphoryl chloride under reduced pressure.

  • Isolation : Cautiously pour the residue into a beaker containing crushed ice and water. A solid precipitate will form.

  • Purification : Collect the solid product by filtration. Wash the precipitate sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with deionized water.

  • Drying : Dry the purified solid in a vacuum oven to afford the final product, this compound. A yield of 79% has been reported for this step.[4]

synthesis_workflow start Methyl 6-oxo-1,6-dihydropyridazine- 3-carboxylate process1 Reflux (105-110 °C, 2-4h) start->process1 reagent Phosphoryl Chloride (POCl₃) reagent->process1 process2 Quench with Ice Water process1->process2 process3 Filter, Wash & Dry process2->process3 product Methyl 6-chloropyridazine- 3-carboxylate process3->product

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

The chemical reactivity of this compound is dominated by its two functional groups.

  • Nucleophilic Aromatic Substitution : The chlorine atom at the C6 position is susceptible to displacement by various nucleophiles. This reaction is fundamental to its utility, allowing for the introduction of diverse substituents such as amines, alcohols, and thiols to build more complex molecular scaffolds.[10]

  • Ester Group Transformations : The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into amides by reacting with amines.[11] This provides another handle for molecular elaboration.

These reactions make it a valuable precursor for creating libraries of compounds for screening in drug discovery and agrochemical development. For instance, it is a direct precursor to 6-Chloropyridazine-3-carboxamide, another important chemical intermediate.[11]

reactivity_pathway core Methyl 6-chloropyridazine- 3-carboxylate amide 6-Chloropyridazine- 3-carboxamide core->amide Ammonolysis (e.g., NH₃, 100 °C) substituted 6-Substituted Pyridazine (e.g., Amino, Alkoxy) core->substituted Nucleophilic Substitution (e.g., R-NH₂, R-OH)

Caption: Key reaction pathways for this compound.

Safety and Handling

This compound is classified as hazardous. Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and lab coats, should be worn during handling.[12] Work should be conducted in a well-ventilated area or a chemical fume hood.

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
H302 Harmful if swallowed

Table data sourced from PubChem GHS classifications.[5]

Conclusion

This compound is a versatile and valuable intermediate in synthetic organic chemistry. Its straightforward synthesis and the differential reactivity of its chloro and ester functionalities provide a robust platform for the development of novel compounds with significant potential in pharmacology and agriculture. A thorough understanding of its properties, synthesis, and reactivity is essential for scientists leveraging this compound in their research and development endeavors.

References

An In-depth Technical Guide to Methyl 6-chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-chloropyridazine-3-carboxylate, a key intermediate in the synthesis of a variety of biologically active molecules. This document outlines its chemical and physical properties, details a common synthesis protocol, and discusses its applications in drug discovery and development.

Core Compound Properties

This compound is a heterocyclic compound that serves as a versatile building block in organic synthesis. Its chemical structure, incorporating a reactive chlorine atom and an ester functional group, allows for a wide range of chemical modifications.

Identifier Value Source
Molecular Weight 172.57 g/mol [1]
Molecular Formula C6H5ClN2O2[1]
IUPAC Name This compound[1]
CAS Number 65202-50-8[1][2][3]
SMILES COC(=O)C1=CC=C(N=N1)Cl[1]

Physicochemical Data

Property Value Source
Physical State Yellow solid (in one described synthesis)[2]
Purity Typically ≥98%[3]

Synthesis Protocol

A common method for the synthesis of this compound involves the chlorination of a precursor. The following is a representative experimental protocol.

Reaction: Conversion of a pyridazinone precursor to this compound.

Materials:

  • Pyridazinone precursor

  • Phosphoryl chloride (POCl3)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Deionized water

Procedure:

  • The precursor, methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, is reacted with an excess of phosphoryl chloride.

  • The reaction mixture is heated to reflux and maintained for a period to ensure complete conversion.

  • Upon completion, the mixture is cooled to room temperature.

  • The excess phosphoryl chloride is carefully removed under reduced pressure.

  • The resulting residue is cautiously poured into ice water, leading to the precipitation of the crude product.

  • The solid is collected by filtration.

  • The collected solid is washed sequentially with a saturated solution of sodium bicarbonate and deionized water to neutralize any remaining acid and remove impurities.

  • The final product is dried in a vacuum oven to yield this compound as a yellow solid.[2]

A multi-step synthesis starting from ethyl levulinate has also been described, involving cyclization, bromination, elimination, oxidation, esterification, and chlorination, with an overall yield of 42%.[5]

Applications in Drug Discovery and Development

This compound is a crucial intermediate in the development of new therapeutic agents and agrochemicals.[6][7] The pyridazine (B1198779) scaffold is a recognized pharmacophore present in numerous biologically active compounds.

Key Application Areas:

  • Oncology: It serves as a precursor for the synthesis of potential anti-tumor agents.[5]

  • Cardiovascular Disease: The compound is utilized in the development of blood-lipid lowering drugs.[5]

  • Agrochemicals: It is a building block for novel insecticides.[5][6] Pyridazine derivatives have shown broad-spectrum activity as herbicides, insecticides, and plant growth regulators.[6][7]

The reactivity of the chlorine atom at the 6-position allows for nucleophilic substitution, enabling the introduction of various functional groups and the construction of more complex molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding its synthetic utility.[6]

Logical Workflow for Synthetic Application

The following diagram illustrates a typical synthetic workflow where this compound is used as a key intermediate.

G A This compound B Nucleophilic Substitution (e.g., with R-NH2) A->B Reaction C 6-substituted Pyridazine Derivative B->C Intermediate D Ester Hydrolysis or Amidation C->D Modification E Bioactive Target Molecule D->E Final Product

Caption: Synthetic pathway from the core compound.

This workflow demonstrates the sequential modification of this compound to generate diverse chemical entities for biological screening. The initial nucleophilic substitution at the chloro position is a common first step, followed by modification of the ester group to achieve the desired final compound.

References

SMILES string for Methyl 6-chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Methyl 6-chloropyridazine-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide covers its chemical identity, physicochemical properties, detailed synthesis protocols, and potential applications based on the known biological activities of related pyridazine (B1198779) derivatives.

Chemical Identity and Properties

This compound is a substituted pyridazine derivative. Its core structure consists of a pyridazine ring chlorinated at position 6 and carrying a methyl carboxylate group at position 3.

SMILES String: COC(=O)C1=NN=C(C=C1)Cl[1]

Physicochemical Data:

PropertyValueReference
Molecular Formula C6H5ClN2O2[1][2]
Molecular Weight 172.57 g/mol [1][2]
CAS Number 65202-50-8[1][2]
IUPAC Name This compound[1]
InChI Key FPKXYXKLOWAIOX-UHFFFAOYSA-N[1]

Synthesis Protocols

The synthesis of this compound can be achieved through multiple synthetic routes. Below are two detailed experimental protocols.

Protocol 1: Multi-step Synthesis from Ethyl Levulinate

This method outlines a six-step synthesis starting from the readily available ethyl levulinate, with a reported overall yield of 42%[3]. The key transformations involve cyclization, bromination, elimination, oxidation, esterification, and chlorination[3].

Experimental Workflow Diagram:

G A Ethyl Levulinate B Cyclization (e.g., with Hydrazine) A->B C Pyridazinone Intermediate B->C D Bromination C->D E Brominated Intermediate D->E F Elimination E->F G Unsaturated Intermediate F->G H Oxidation G->H I 6-Hydroxypyridazine-3-carboxylic Acid H->I J Esterification (Methanol, Acid catalyst) I->J K Methyl 6-hydroxypyridazine-3-carboxylate J->K L Chlorination (e.g., POCl3) K->L M This compound L->M

Caption: Multi-step synthesis workflow from ethyl levulinate.

Detailed Methodologies:

  • Step 1: Cyclization: Ethyl levulinate is reacted with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) and refluxed to form the corresponding pyridazinone intermediate.

  • Step 2: Bromination: The pyridazinone intermediate is subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride with a radical initiator.

  • Step 3: Elimination: The resulting brominated intermediate undergoes an elimination reaction, typically by treatment with a base like sodium ethoxide, to introduce a double bond.

  • Step 4: Oxidation: The unsaturated intermediate is oxidized to form 6-hydroxypyridazine-3-carboxylic acid. A suitable oxidizing agent for this step is potassium permanganate.

  • Step 5: Esterification: The carboxylic acid is converted to its methyl ester by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid (Fischer esterification).

  • Step 6: Chlorination: The final step involves the chlorination of the hydroxyl group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield this compound.

Protocol 2: Oxidation and Esterification Route

This protocol starts from 3-chloro-6-methylpyridazine (B130396), which is oxidized to the corresponding carboxylic acid, followed by esterification.

Experimental Workflow Diagram:

G A 3-Chloro-6-methylpyridazine B Oxidation (KMnO4, H2SO4) A->B C 6-Chloropyridazine-3-carboxylic Acid B->C D Esterification (Methanol, Acid catalyst) C->D E This compound D->E

Caption: Synthesis via oxidation and esterification.

Detailed Methodologies:

  • Step 1: Preparation of 6-Chloropyridazine-3-carboxylic Acid:

    • In a reaction vessel under an ice bath, add 8g (0.06 mol) of 3-chloro-6-methylpyridazine to 60ml of 50% sulfuric acid[4].

    • While stirring, gradually add 38g (0.24 mol) of potassium permanganate[4].

    • After the addition, allow the reaction to proceed at 80°C for 2 hours[4].

    • Cool the reaction mixture and dilute it with 200ml of ice water[4].

    • Filter the mixture and extract the filtrate with ethyl acetate (B1210297) (4 x 100ml)[4].

    • The combined organic extracts are dried, and the solvent is removed under reduced pressure to yield 6-chloropyridazine-3-carboxylic acid. The reported yield for this step is between 52% and 65%[4].

  • Step 2: Esterification to this compound:

    • Dissolve the 6-chloropyridazine-3-carboxylic acid obtained in the previous step in an excess of anhydrous methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours while monitoring the reaction progress by thin-layer chromatography.

    • After completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

    • Dry the organic layer and evaporate the solvent to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Potential Applications and Biological Significance

Pyridazine and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery. These activities include antihypertensive, cardiotonic, antiviral, and anticancer effects[5]. Furthermore, some pyridazine compounds have found applications in agriculture as herbicides and insecticides due to their low toxicity and residual impact[5].

While specific biological data for this compound is not extensively documented in the provided search results, its structural features suggest it could serve as a key intermediate in the synthesis of more complex, biologically active molecules. For instance, it can be a precursor for the synthesis of 6-chloropyridazine-3-carboxamide, a related compound with potential physiological activities[5]. The ester functionality allows for further chemical modifications, such as amidation or reduction, to generate a library of derivatives for biological screening.

Drug Discovery Workflow:

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Evaluation cluster_2 Development A This compound B Chemical Modification (e.g., Amidation, Reduction) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G In Vivo Studies F->G H Preclinical Development G->H I Clinical Trials H->I J New Drug Candidate I->J

Caption: General drug discovery workflow utilizing the target compound.

This guide provides a foundational understanding of this compound for researchers and professionals in the field. The detailed protocols and compiled data aim to facilitate its synthesis and further investigation into its potential applications.

References

An In-depth Technical Guide on Methyl 6-chloropyridazine-3-carboxylate and its Derivatives in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloropyridazine-3-carboxylate is a heterocyclic compound that has garnered significant interest in medicinal chemistry, primarily as a key intermediate in the synthesis of novel therapeutic agents.[1][2] Its pyridazine (B1198779) core is a structural motif found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and its role as a precursor to potent anticancer agents. The guide details the synthesis of advanced derivatives, their mechanism of action involving PARP-1 inhibition and apoptosis induction, and provides explicit experimental protocols for their biological evaluation.

Core Compound: this compound

The foundational molecule, this compound, is characterized by the following identifiers and properties.

Identifier/PropertyValue
InChIKey FPKXYXKLOWAIOX-UHFFFAOYSA-N
CAS Number 65202-50-8
Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
IUPAC Name This compound

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent conversion to biologically active derivatives involves a multi-step chemical process. A key synthetic strategy is the development of chalcone-like hybrids, which have shown promise as anticancer agents.

Experimental Protocol: Synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde (Intermediate 1)

This intermediate is a crucial building block for the synthesis of the target chalcone (B49325) derivatives.

Materials:

Procedure:

  • A mixture of 3,6-dichloropyridazine (1 equivalent), 4-hydroxybenzaldehyde (1 equivalent), and anhydrous potassium carbonate (2 equivalents) is prepared in isopropanol.

  • The reaction mixture is refluxed for 24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde.

Experimental Protocol: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from an aromatic aldehyde and a ketone.

Materials:

  • 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde (Intermediate 1)

  • Substituted acetophenone (B1666503) (e.g., 4-hydroxyacetophenone)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Absolute ethanol

Procedure:

  • Equimolar amounts of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde and the substituted acetophenone are dissolved in absolute ethanol.

  • A catalytic amount of a strong base, such as KOH (10% solution in ethanol), is added dropwise to the mixture at room temperature.

  • The reaction is stirred at room temperature for 24 hours.

  • The formation of a precipitate indicates the progress of the reaction, which can be further monitored by TLC.

  • The reaction mixture is then poured into crushed ice and acidified with dilute HCl to precipitate the product.

  • The solid product is collected by vacuum filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

Biological Activity and Mechanism of Action

Derivatives of this compound, particularly the chalcone hybrids, have demonstrated significant potential as anticancer agents. Their primary mechanisms of action are the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) and the induction of apoptosis.

PARP-1 Inhibition

PARP-1 is a key enzyme in the DNA damage response pathway. Its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death, a concept known as synthetic lethality, particularly effective in cancers with existing DNA repair deficiencies (e.g., BRCA1/2 mutations). Pyridazine-containing compounds have been identified as potent PARP-1 inhibitors.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. The synthesized chloropyridazine hybrids have been shown to induce apoptosis through the modulation of key regulatory proteins.

dot

apoptosis_pathway Compound Chloropyridazine Hybrid PARP1 PARP-1 Compound->PARP1 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates DNA_Damage DNA Damage Accumulation PARP1->DNA_Damage Repairs Apoptosis Apoptosis DNA_Damage->Apoptosis Induces Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Activates Caspase3 Caspase-3 (Executioner) Mitochondrion->Caspase3 Activates Caspase3->Apoptosis Executes

Caption: Proposed signaling pathway for chloropyridazine hybrids.

Experimental Protocols for Biological Evaluation

Experimental Protocol: PARP-1 Inhibition Assay (Chemiluminescent)

This assay quantifies the inhibitory effect of the synthesized compounds on PARP-1 activity.

Materials:

  • Synthesized chloropyridazine derivatives

  • Recombinant PARP-1 enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Activated DNA

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Assay buffer and wash buffer (PBST)

Procedure:

  • The histone-coated plate is washed with PBST.

  • Serial dilutions of the test compounds are prepared.

  • The enzymatic reaction is initiated by adding PARP-1, activated DNA, and biotinylated NAD+ to the wells containing the test compounds.

  • The plate is incubated for 1 hour at room temperature.

  • After incubation, the plate is washed, and streptavidin-HRP is added to each well and incubated for 30 minutes.

  • The plate is washed again, and the chemiluminescent substrate is added.

  • The luminescence is immediately measured using a microplate reader. The reduction in signal in the presence of the inhibitor is proportional to its inhibitory activity.

Experimental Protocol: Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining

This method allows for the visualization and differentiation of viable, apoptotic, and necrotic cells.[3][4]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Synthesized chloropyridazine derivatives

  • Acridine Orange (AO) and Ethidium Bromide (EB) staining solution (100 µg/mL of each in PBS)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cells are seeded in a 6-well plate and treated with the test compounds at various concentrations for 24 hours.

  • After treatment, the cells are harvested and washed with PBS.

  • The cell pellet is resuspended in a small volume of PBS, and an equal volume of AO/EB staining solution is added.

  • The cell suspension is incubated for 5 minutes at room temperature in the dark.

  • 10 µL of the stained cell suspension is placed on a microscope slide and covered with a coverslip.

  • The cells are immediately observed under a fluorescence microscope, and the percentage of viable, early apoptotic, late apoptotic, and necrotic cells is determined based on their morphology and fluorescence color.

Cell StateMorphology and Fluorescence
Viable Normal nucleus, green fluorescence
Early Apoptotic Condensed or fragmented chromatin, bright green fluorescence
Late Apoptotic Condensed or fragmented chromatin, orange to red fluorescence
Necrotic Swollen, orange to red fluorescence
Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[5][6][7][8]

Materials:

  • Treated and untreated cell lysates

  • Caspase-3 substrate (DEVD-pNA)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell lysates are prepared from both treated and untreated cells.

  • The protein concentration of each lysate is determined.

  • Equal amounts of protein from each lysate are added to the wells of a 96-well plate.

  • The reaction is initiated by adding the caspase-3 substrate (DEVD-pNA) to each well.

  • The plate is incubated at 37°C for 1-2 hours.

  • The absorbance is measured at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

Experimental Workflow

The preclinical evaluation of novel anticancer compounds follows a structured workflow, from initial synthesis to detailed biological characterization.

dot

experimental_workflow start Start synthesis Synthesis of Chloropyridazine Hybrids start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification screening In Vitro Anticancer Screening (e.g., MTT Assay) purification->screening mechanism Mechanism of Action Studies screening->mechanism parp_assay PARP-1 Inhibition Assay mechanism->parp_assay apoptosis_assay Apoptosis Assays (AO/EB, Caspase Activity) mechanism->apoptosis_assay sar Structure-Activity Relationship (SAR) Analysis parp_assay->sar apoptosis_assay->sar lead_optimization Lead Optimization sar->lead_optimization end End lead_optimization->end

Caption: General experimental workflow for drug discovery.

Conclusion

This compound serves as a versatile scaffold for the development of novel and potent anticancer agents. The synthetic accessibility of its derivatives, coupled with their promising biological activities through dual mechanisms of PARP-1 inhibition and apoptosis induction, makes this class of compounds a significant area of interest for future drug discovery and development efforts. The detailed protocols provided in this guide offer a robust framework for researchers to synthesize, characterize, and evaluate these promising therapeutic candidates.

References

The Discovery and Enduring Legacy of Pyridazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine (B1198779) nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged from a rich history of chemical synthesis to become a privileged scaffold in modern medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and historical development of pyridazine and its derivatives. It details seminal synthetic methodologies, from the pioneering work of Emil Fischer to contemporary approaches such as the inverse-electron-demand Diels-Alder reaction. Furthermore, this guide chronicles the evolution of pyridazine-containing compounds into clinically significant therapeutic agents, offering detailed experimental protocols for the synthesis of key derivatives and a comprehensive summary of their biological activities. Through a combination of historical context, detailed synthetic procedures, quantitative biological data, and visual representations of chemical pathways, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel pyridazine-based molecules.

Introduction: The Emergence of a Versatile Heterocycle

Pyridazine, with its unique electronic properties conferred by the contiguous nitrogen atoms, has captivated chemists for over a century.[1] Though rare in nature, the pyridazine core has proven to be a valuable pharmacophore, finding application in herbicides and a range of pharmaceuticals.[1] Its journey from a laboratory curiosity to a cornerstone of drug discovery is a testament to the ingenuity of synthetic chemists and the relentless pursuit of novel therapeutic agents. This guide will trace this journey, beginning with the foundational discoveries that first brought this heterocyclic system to light.

Historical Syntheses of the Pyridazine Core

The early history of pyridazine chemistry is marked by several key synthetic breakthroughs that laid the groundwork for future derivatization and application.

Fischer's Pioneering Synthesis

The first synthesis of a pyridazine derivative is credited to the eminent chemist Emil Fischer in 1886.[1] In the course of his investigations into the Fischer indole (B1671886) synthesis, he prepared a pyridazine through the condensation of phenylhydrazine (B124118) and levulinic acid.[1]

Experimental Protocol: Fischer's Pyridazine Synthesis (Generalized)

  • Reaction Setup: Phenylhydrazine and levulinic acid are combined, typically in a suitable solvent such as ethanol (B145695) or acetic acid.

  • Condensation: The mixture is heated under reflux to facilitate the initial condensation reaction, forming a hydrazone intermediate.

  • Cyclization and Dehydration: Continued heating, often with the addition of a dehydrating agent or under acidic conditions, promotes the intramolecular cyclization and subsequent dehydration to form the pyridazine ring.

  • Workup and Purification: The reaction mixture is cooled, and the product is isolated through extraction and purified by crystallization or distillation.

A More Direct Route: Synthesis from Maleic Hydrazide

A more efficient and widely adopted synthesis of the parent pyridazine heterocycle starts from maleic hydrazide.[1] This method involves the conversion of maleic hydrazide to 3,6-dichloropyridazine, followed by reductive dehalogenation.

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide

  • Reaction Setup: In a three-necked flask, place 22g of 3,6-dihydroxypyridazine (maleic hydrazide, 0.2 mol) and 232.8g of phosphorus pentachloride (1.12 mol).

  • Chlorination: Heat the mixture to 125°C for 4 hours.

  • Workup: After cooling, the reaction mixture is carefully quenched with ice water. The pH is adjusted to approximately 8 with 28% ammonium (B1175870) hydroxide.

  • Isolation and Purification: The resulting brown solid is collected by suction filtration. The filtrate is extracted with dichloromethane, and the organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. Recrystallization from n-hexane affords white crystals of 3,6-dichloropyridazine. The reported yield for this process is 82%, with a melting point of 67-69°C.

The Paal-Knorr Synthesis of Pyridazines

The Paal-Knorr synthesis, a classical method for the formation of five-membered heterocycles, can be adapted for the synthesis of pyridazines. This reaction involves the condensation of a 1,4-dicarbonyl compound with hydrazine.

Experimental Protocol: Paal-Knorr Pyridazine Synthesis (Generalized)

  • Reaction Setup: A 1,4-diketone is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Hydrazine Addition: Hydrazine hydrate (B1144303) is added to the solution. The reaction is often catalyzed by a weak acid.

  • Cyclization: The mixture is heated under reflux to promote the condensation and cyclization to form a dihydropyridazine (B8628806) intermediate.

  • Oxidation: The dihydropyridazine is then oxidized to the aromatic pyridazine using a suitable oxidizing agent.

  • Isolation and Purification: The product is isolated by extraction and purified by standard methods such as crystallization or chromatography.

dot

IEDDA_Reaction tetrazine 1,2,4,5-Tetrazine (Electron-deficient diene) cycloaddition [4+2] Cycloaddition tetrazine->cycloaddition dienophile Alkene/Alkyne (Electron-rich dienophile) dienophile->cycloaddition dihydropyridazine Dihydropyridazine Intermediate cycloaddition->dihydropyridazine Nitrogen extrusion pyridazine Pyridazine Product dihydropyridazine->pyridazine Aromatization Cefozopran_Synthesis_Workflow start 7-ACA step1 Condensation with Thioacetate Derivative start->step1 step2 Silanization (Protection) step1->step2 step3 3-Substitution with Imidazo[1,2-b]pyridazine step2->step3 step4 Deprotection step3->step4 step5 Salt Formation (HCl) step4->step5 end Cefozopran HCl step5->end MTT_Assay_Workflow start Seed Cells in 96-well Plate step1 Treat with Serial Dilutions of Compound start->step1 step2 Incubate step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate to Form Formazan Crystals step3->step4 step5 Solubilize Crystals (e.g., with DMSO) step4->step5 step6 Measure Absorbance step5->step6 end Calculate IC50 step6->end

References

The Pivotal Role of Methyl 6-chloropyridazine-3-carboxylate in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloropyridazine-3-carboxylate is a versatile heterocyclic intermediate that has garnered significant attention in medicinal and agricultural chemistry. Its unique structural features, characterized by an electron-deficient pyridazine (B1198779) ring bearing a reactive chlorine atom and a modifiable ester group, make it a valuable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis of this compound, its key reactions as a synthetic intermediate, and its application in the development of novel therapeutic agents, particularly in the fields of oncology and virology. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its use in research and development.

Introduction

Pyridazine and its derivatives are a class of heterocyclic compounds that have shown a wide range of biological activities, including anticancer, antiviral, antihypertensive, and herbicidal properties.[1] Among these, this compound serves as a critical building block for the construction of more complex molecular architectures. The presence of a chlorine atom at the 6-position allows for facile nucleophilic substitution and cross-coupling reactions, while the methyl ester at the 3-position can be readily converted into other functional groups such as amides, hydrazides, or carboxylic acids. This dual functionality provides a powerful platform for the generation of compound libraries for drug discovery and crop protection.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors. A common route involves the synthesis of 6-chloropyridazine-3-carboxylic acid followed by esterification.

Synthesis of 6-chloropyridazine-3-carboxylic acid

A widely used method for the synthesis of 6-chloropyridazine-3-carboxylic acid involves the oxidation of 3-chloro-6-methylpyridazine (B130396).[2]

Experimental Protocol:

  • In a reaction vessel, dissolve 3-chloro-6-methylpyridazine in concentrated sulfuric acid.

  • Cool the solution in an ice bath to maintain a temperature below 50°C.

  • Slowly add an oxidizing agent, such as potassium dichromate or potassium permanganate, in portions while stirring vigorously.[2]

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 50-80°C) for several hours.[2]

  • Upon completion, pour the reaction mixture over crushed ice and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-chloropyridazine-3-carboxylic acid.

  • The crude product can be further purified by recrystallization.

Esterification to this compound

The final step is the esterification of the carboxylic acid to the corresponding methyl ester.

Experimental Protocol:

  • Suspend 6-chloropyridazine-3-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.

  • Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

A reported six-step synthesis starting from ethyl levulinate, involving cyclization, bromination, elimination, oxidation, esterification, and chlorination, has been shown to produce this compound in an overall yield of 42%.[3]

Chemical Reactivity and Transformations

This compound is a versatile intermediate that can undergo a variety of chemical transformations, making it a valuable tool for synthetic chemists.

Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNA_r) reactions. This allows for the introduction of a wide range of functional groups.

Amidation:

A common transformation is the reaction with ammonia (B1221849) to form 6-chloropyridazine-3-carboxamide.[4]

Experimental Protocol:

  • In a high-pressure reaction vessel, combine this compound, ethanol, and a 25% ammonia solution.[4]

  • Seal the vessel and heat the mixture to 100°C with stirring for 6 hours.[4]

  • After cooling to 5°C and stirring for 1 hour to induce crystallization, filter the solid product.[4]

  • Wash the product with water and dry under vacuum to yield 6-chloropyridazine-3-carboxamide.[4]

Cross-Coupling Reactions

The chloro-substituent also enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form C-C bonds and introduce aryl, heteroaryl, or alkynyl moieties.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base.

  • Sonogashira Coupling: Reaction with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst.

Modification of the Ester Group

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other derivatives, further expanding the synthetic utility of this intermediate.

Applications in Drug Discovery

The pyridazine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have shown promise as potent therapeutic agents.

Anticancer Agents: PARP Inhibition and Apoptosis Induction

Derivatives of chloropyridazine have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[5][6] PARP inhibitors are a promising class of anticancer drugs, particularly for tumors with deficiencies in other DNA repair pathways.[5] Furthermore, pyridazine-containing compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[7][8]

One of the key mechanisms of apoptosis induction by pyridazine derivatives is through the intrinsic mitochondrial pathway.[1] This involves the disruption of the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[1][7] This disruption leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately leading to cell death.[1]

G cluster_cell Cancer Cell Pyridazine_Derivative Pyridazine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyridazine_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyridazine_Derivative->Bax Activates PARP1 PARP-1 Pyridazine_Derivative->PARP1 Inhibits Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes DNA_Repair DNA Repair PARP1->DNA_Repair Mediates

Figure 1: Signaling pathway of apoptosis induction and PARP-1 inhibition by pyridazine derivatives.

Data Presentation

The following table summarizes key quantitative data for reactions involving this compound and its precursors.

Starting MaterialReagent(s)ProductReaction ConditionsYieldReference
Ethyl levulinateMulti-stepThis compoundCyclization, bromination, elimination, oxidation, esterification, chlorination42% (overall)[3]
3-chloro-6-methylpyridazineKMnO₄, H₂SO₄6-chloropyridazine-3-carboxylic acid80°C, 2h52%[9]
3-chloro-6-methylpyridazineK₂Cr₂O₇, H₂SO₄6-chloropyridazine-3-carboxylic acid50°C, 2h65%[9]
This compound25% NH₃ solution, Ethanol6-Chloropyridazine-3-carboxamide100°C, 6h, high pressureNot specified[4]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent reaction of this compound.

G cluster_synthesis Synthesis of Intermediate cluster_reaction Reaction of Intermediate Start 3-chloro-6-methylpyridazine Oxidation Oxidation Start->Oxidation Carboxylic_Acid 6-chloropyridazine-3-carboxylic acid Oxidation->Carboxylic_Acid Esterification Esterification Carboxylic_Acid->Esterification Intermediate This compound Esterification->Intermediate Reaction_Setup Reaction Setup (e.g., Amidation, Suzuki Coupling) Intermediate->Reaction_Setup Reaction Reaction Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Final_Product Final Product Purification->Final_Product

References

The Chloropyridazine Core: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Chloropyridazine Family

The chloropyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, characterized by a pyridazine (B1198779) ring substituted with one or more chlorine atoms. Pyridazine itself is a six-membered aromatic ring containing two adjacent nitrogen atoms, which imparts a π-deficient character to the ring system. This inherent electronic property makes the chloropyridazine core susceptible to nucleophilic aromatic substitution (SNAr) reactions, a key feature exploited in the synthesis of diverse derivatives.[1][2][3] The reactivity of the chlorine atom allows for its displacement by a variety of nucleophiles, providing a versatile handle for molecular elaboration and the introduction of various pharmacophoric elements.

Chloropyridazine derivatives have garnered significant attention in drug discovery due to their wide range of pharmacological activities.[2][4][5] These compounds have been investigated for their potential as anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory agents.[2][4][6] The pyridazine nucleus is found in several marketed drugs, highlighting its clinical relevance.[7] The ability of the chloropyridazine moiety to serve as a bioisosteric replacement for other aromatic systems, coupled with its capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets, further underscores its importance in the design of novel therapeutic agents.

Synthesis of Chloropyridazines

The synthesis of chloropyridazines typically involves the chlorination of pyridazinone precursors. A common and versatile starting material for many chloropyridazine derivatives is 3,6-dichloropyridazine (B152260).

General Synthesis of 3,6-Dichloropyridazine from Pyridazine-3,6-diol

A widely employed method for the preparation of 3,6-dichloropyridazine involves the reaction of pyridazine-3,6-diol (maleic hydrazide) with a chlorinating agent, most commonly phosphorus oxychloride (POCl3).[8][9][10]

Experimental Protocol:

To a round-bottom flask charged with pyridazine-3,6-diol, phosphorus oxychloride is added. The reaction mixture is then heated, typically at temperatures ranging from 80°C to 125°C, for several hours.[8][10][11] The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess phosphorus oxychloride is removed under reduced pressure. The resulting crude product is carefully quenched with ice-water and neutralized with a base, such as sodium bicarbonate or sodium hydroxide, to a pH of approximately 8.[9][10] The product is then extracted with an organic solvent, such as ethyl acetate (B1210297) or chloroform.[8][10] The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to afford 3,6-dichloropyridazine.[10] Further purification can be achieved by column chromatography or recrystallization.[8]

Chemical Properties and Reactivity

The key chemical feature of chloropyridazines that underpins their utility in medicinal chemistry is the reactivity of the C-Cl bond towards nucleophilic substitution. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring renders the carbon atoms attached to the chlorine atoms electrophilic and susceptible to attack by nucleophiles.

This reactivity allows for the facile introduction of a wide array of functional groups by displacing the chlorine atom with various nucleophiles, including amines, alcohols, thiols, and hydrazines.[7] This versatility enables the systematic exploration of the structure-activity relationship (SAR) of chloropyridazine-based compounds.

Applications in Drug Development: Anticancer Agents

Chloropyridazine derivatives have shown significant promise as anticancer agents, with several studies demonstrating their potent cytotoxic effects against various cancer cell lines. A notable mechanism of action for some chloropyridazine-based compounds is the induction of apoptosis and the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1).[12][13]

Chloropyridazine Hybrids as PARP-1 Inhibitors and Apoptosis Inducers

Recent research has focused on the design and synthesis of hybrid molecules that conjugate a chloropyridazine scaffold with other pharmacophores known to induce apoptosis or inhibit PARP-1.[12] PARP-1 is a key enzyme in the base excision repair (BER) pathway, and its inhibition can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways.[12][14]

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected chloropyridazine derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound 3c HNO972.5[12]
FaDu3.1[12]
MDA-MB-4684.7[12]
Compound 3e HNO971.8[12]
FaDu2.2[12]
MDA-MB-4683.5[12]
Compound 4b HNO975.2[12]
FaDu6.8[12]
MDA-MB-4688.1[12]
DCPYR MAC1318.4
MAC1618.4

Signaling Pathway and Experimental Workflow

PARP-1 Inhibition and Apoptosis Induction Pathway

The following diagram illustrates the proposed signaling pathway for chloropyridazine-based PARP-1 inhibitors leading to apoptosis.

PARP1_Inhibition_Pathway cluster_0 Cellular Stress / DNA Damage cluster_1 PARP-1 Mediated DNA Repair cluster_2 Apoptosis Induction DNA_Damage DNA Single-Strand Breaks PARP1 PARP-1 Activation DNA_Damage->PARP1 activates BER Base Excision Repair PARP1->BER initiates DSB Double-Strand Breaks PARP1->DSB inhibition leads to Chloropyridazine Chloropyridazine Inhibitor Chloropyridazine->PARP1 inhibits Apoptosis Apoptosis DSB->Apoptosis induces Anticancer_Screening_Workflow Start Synthesized Chloropyridazine Derivatives Cell_Culture 1. Cell Culture (e.g., MCF-7, HeLa) Start->Cell_Culture Drug_Treatment 2. Drug Treatment (Varying Concentrations) Cell_Culture->Drug_Treatment Incubation 3. Incubation (e.g., 24, 48, 72 hours) Drug_Treatment->Incubation Viability_Assay 4. Cell Viability Assay (e.g., MTT, SRB) Incubation->Viability_Assay Data_Analysis 5. Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis Hit_Identification Identification of Potent Compounds Data_Analysis->Hit_Identification Mechanism_Studies 6. Mechanism of Action Studies (e.g., Apoptosis Assay, Western Blot) Hit_Identification->Mechanism_Studies End Lead Compound Mechanism_Studies->End

References

The Multifaceted Biological Activities of Pyridazine Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Pyridazine (B1198779) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities that have captured the attention of researchers, scientists, and drug development professionals. This in-depth technical guide explores the core biological activities of pyridazine compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity

Pyridazine derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

One of the primary targets for pyridazine-based anticancer drugs is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.

Quantitative Anticancer Activity of Pyridazine Derivatives

The following table summarizes the in vitro anticancer activity of selected pyridazine derivatives, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
4e MCF-7 (Breast)1-10[2]
4f SK-MEL-28 (Melanoma)1-10[2]
2S-5 MDA-MB-231 (Breast)6.21[3]
2S-5 4T1 (Mouse Breast)7.04[3]
2S-13 MDA-MB-231 (Breast)7.73[3]
2S-13 4T1 (Mouse Breast)8.21[3]
Pyrazolo-pyridazine 4 HepG-2 (Liver)17.30[4]
Pyrazolo-pyridazine 4 HCT-116 (Colon)18.38[4]
Pyrazolo-pyridazine 4 MCF-7 (Breast)27.29[4]
Compound 2h SR (Leukemia)< 0.1[5]
Compound 2h NCI-H522 (Non-Small Cell Lung)< 0.1[5]
Pyridine-urea 8e VEGFR-23.93[6]
Pyridine-urea 8n VEGFR-2-[6]

Antimicrobial Activity

The pyridazine scaffold is also a promising framework for the development of novel antimicrobial agents. Various derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity of Pyridazine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of several pyridazine derivatives against different microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Chloro derivatives E. coli0.892–3.744[7]
Chloro derivatives P. aeruginosa0.892–3.744[7]
Chloro derivatives S. marcescens0.892–3.744[7]
Compound 7 S. aureus (MRSA)7.8 (µM)[8]
Compound 7 E. coli7.8 (µM)[8]
Compound 7 S. typhimurium7.8 (µM)[8]
Compound 7 A. baumannii7.8 (µM)[8]
Compound 13 A. baumannii3.74 (µM)[8]
Compound 13 P. aeruginosa7.48 (µM)[8]
Compound 3 S. aureus (MRSA)4.52 (µM)[8]
C2 P. aeruginosa390.6[9]
C2 E. faecalis390.6[9]
C1 C. neoformans48.83[9]
C1 C. albicans48.83[9]

Anti-inflammatory Activity

Pyridazine and pyridazinone derivatives have been investigated as potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[10] Selective COX-2 inhibitors are sought after as they can provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Anti-inflammatory Activity of Pyridazine Derivatives

The following table summarizes the in vitro COX-2 inhibitory activity of various pyridazine derivatives, presented as IC50 values.

Compound IDCOX-2 IC50 (nM)Reference
3d 67.23[10]
3g 43.84[10]
6a 53.01[10]
9a 15.50[11]
9b 17.50[11]
12 17.10[11]
16b 16.90[11]
17 17.70[11]
4c 260[12]
6b 180[12]
24b 15.56 - 19.77[13]
25a 15.56 - 19.77[13]
25b 15.56 - 19.77[13]

Cardiovascular Activity

Certain pyridazine derivatives have demonstrated significant cardiovascular effects, including vasorelaxant and antihypertensive activities. These properties make them attractive candidates for the development of new treatments for cardiovascular diseases.

Quantitative Cardiovascular Activity of Pyridazine Derivatives

The following table presents the in vitro vasorelaxant activity of selected pyridazinone derivatives, with data shown as EC50 values (the concentration that gives half-maximal response).

Compound IDActivityEC50/IC50 (µM)Reference
Acid 5 Vasorelaxant0.339[14]
Ester analog 4 Vasorelaxant1.225[14]
4-methoxyphenylhydrazide 10c Vasorelaxant1.204[14]
Acid 16 Vasorelaxant0.339[15]
Ester analog 17 Vasorelaxant1.225[15]
4-methoxyphenyl hydrazide 18 Vasorelaxant1.204[15]
Compound 19 Vasorelaxant0.250[15]
Compound 13 Vasodilatory0.199[15]
Compound 5a Vasorelaxant0.250[16]
Fluorinated pyridazinones Mitochondrial complex 1 inhibition0.008 - 4[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of pyridazine compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyridazine test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[18]

  • Compound Treatment: Treat the cells with various concentrations of the pyridazine compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kirby-Bauer Disk Diffusion Method for Antimicrobial Activity

This method tests the susceptibility of bacteria to antibiotics. Antibiotic-impregnated disks are placed on an agar (B569324) plate inoculated with the test organism. The antibiotic diffuses from the disk, and if the organism is susceptible, a zone of inhibition is observed.

Materials:

  • Mueller-Hinton agar plates

  • Bacterial strains

  • Sterile swabs

  • Paper disks impregnated with pyridazine compounds

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Disk Placement: Aseptically place the pyridazine-impregnated disks onto the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each disk in millimeters.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the kinase activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Pyridazine test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the pyridazine test compound at various concentrations.[19]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP and the substrate.[20]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45 minutes).[20]

  • Signal Detection: Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced (inversely proportional to kinase inhibition).[19]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer

  • Arachidonic acid (substrate)

  • Pyridazine test compounds

  • Detection system (e.g., ELISA-based detection of prostaglandin (B15479496) E2)

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: Pre-incubate the COX-2 enzyme with the pyridazine test compound at various concentrations in the assay buffer.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate at 37°C for a specified time.

  • Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and a representative workflow for the discovery of pyridazine-based drugs.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation Ras Ras VEGFR2->Ras Activation Akt Akt PI3K->Akt Raf Raf Ras->Raf Gene_Expression Gene Expression Akt->Gene_Expression Regulation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Migration Cell Migration Gene_Expression->Migration Survival Cell Survival Gene_Expression->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition by Pyridazine Derivatives.

COX2_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Cell_Membrane Acts on COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->COX2

Caption: COX-2 Inflammatory Pathway and Inhibition by Pyridazine Compounds.

Drug_Discovery_Workflow cluster_discovery Discovery & Design cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Target_ID Target Identification (e.g., VEGFR-2, COX-2) Library_Design Pyridazine Library Design & Synthesis Target_ID->Library_Design HTS High-Throughput Screening (HTS) Library_Design->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->SAR ADMET ADMET Profiling (in vitro) Lead_Opt->ADMET In_Vivo In Vivo Efficacy (Animal Models) ADMET->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Candidate Selection Tox->Candidate

References

Methodological & Application

Synthesis of Methyl 6-chloropyridazine-3-carboxylate from Ethyl Levulinate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of methyl 6-chloropyridazine-3-carboxylate, a valuable intermediate in the development of pharmaceuticals and agrochemicals, starting from the readily available bio-based chemical, ethyl levulinate. The synthesis follows a six-step reaction sequence: cyclization, bromination, elimination, oxidation, esterification, and chlorination, with a reported overall yield of approximately 42%.[1]

This application note includes detailed experimental protocols for each synthetic step, a summary of quantitative data, and a visual representation of the overall workflow.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Please note that these are based on reported literature values and may vary depending on experimental conditions.

Step No.Reaction StepIntermediate/ProductMolecular Weight ( g/mol )Theoretical Yield (g)Reported Yield (%)
1Cyclization/Dehydrogenation6-methyl-3(2H)-pyridazinone110.12--
2Bromination4,5-dibromo-6-methyl-4,5-dihydro-3(2H)-pyridazinone269.93--
3Elimination6-methyl-3(2H)-pyridazinone110.12--
4Oxidation6-oxo-1,6-dihydropyridazine-3-carboxylic acid140.09--
5EsterificationMethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate154.12--
6ChlorinationThis compound172.57-Overall: ~42%[1]

Note: Detailed yields for each individual step are not consistently reported in the available literature. The overall yield provides an indication of the efficiency of the entire sequence.

Experimental Protocols

Step 1: Synthesis of 6-methyl-3(2H)-pyridazinone (Cyclization and Dehydrogenation)

This initial step involves the reaction of ethyl levulinate with hydrazine (B178648) hydrate (B1144303) to form the pyridazinone ring.

  • Materials:

    • Ethyl levulinate

    • Hydrazine hydrate

    • Solvent (e.g., Ethanol)

  • Procedure:

    • In a round-bottom flask, dissolve ethyl levulinate in a suitable solvent such as ethanol.

    • Slowly add hydrazine hydrate to the solution while stirring.

    • The reaction mixture is then heated to reflux for a specified period to ensure the completion of the cyclization.

    • After cooling, the solvent is removed under reduced pressure.

    • The resulting crude product, 6-methyl-4,5-dihydro-3(2H)-pyridazinone, is then dehydrogenated. While the specific method for this starting material is not detailed in the primary source, a common method for similar structures involves heating with a dehydrogenating agent.

Step 2 & 3: Synthesis of 6-methyl-3(2H)-pyridazinone (via Bromination and Elimination)

An alternative, more explicitly described method to achieve the aromatic pyridazinone involves a bromination-elimination sequence.

  • Materials:

    • 6-methyl-4,5-dihydro-3(2H)-pyridazinone

    • Bromine (Br₂)

    • Glacial acetic acid

    • Base (e.g., sodium hydroxide)

  • Procedure:

    • Dissolve the 6-methyl-4,5-dihydro-3(2H)-pyridazinone in glacial acetic acid.

    • Slowly add a solution of bromine in acetic acid to the mixture at a controlled temperature.

    • After the addition is complete, continue stirring until the reaction is complete (monitored by TLC). This forms the 4,5-dibromo-6-methyl-4,5-dihydro-3(2H)-pyridazinone intermediate.

    • The reaction mixture is then carefully neutralized with a base to induce the elimination of HBr, leading to the formation of the aromatic 6-methyl-3(2H)-pyridazinone.

    • The product can be isolated by filtration and purified by recrystallization.

Step 4: Synthesis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (Oxidation)

The methyl group on the pyridazinone ring is oxidized to a carboxylic acid.

  • Materials:

    • 6-methyl-3(2H)-pyridazinone

    • Oxidizing agent (e.g., Potassium permanganate (B83412) (KMnO₄) or Potassium dichromate (K₂Cr₂O₇))

    • Sulfuric acid (if using K₂Cr₂O₇)

    • Water

  • Procedure:

    • Suspend 6-methyl-3(2H)-pyridazinone in an aqueous solution.

    • If using potassium permanganate, add it portion-wise to the heated reaction mixture.

    • If using potassium dichromate, dissolve the starting material in sulfuric acid and add the oxidant portion-wise, maintaining the temperature below 50-60 °C.

    • After the reaction is complete, the mixture is worked up by quenching the excess oxidant and filtering the manganese dioxide (if KMnO₄ was used).

    • The aqueous solution is then acidified to precipitate the 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

    • The product is collected by filtration and dried.

Step 5: Synthesis of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (Esterification)

The carboxylic acid is converted to its methyl ester via Fischer-Speier esterification.

  • Materials:

    • 6-oxo-1,6-dihydropyridazine-3-carboxylic acid

    • Methanol (B129727)

    • Acid catalyst (e.g., concentrated Sulfuric acid)

  • Procedure:

    • Suspend 6-oxo-1,6-dihydropyridazine-3-carboxylic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • After cooling, the excess methanol is removed under reduced pressure.

    • The residue is neutralized with a weak base, and the product is extracted with an organic solvent.

    • The organic layer is dried and concentrated to give the crude methyl ester, which can be purified by recrystallization or column chromatography.

Step 6: Synthesis of this compound (Chlorination)

The final step involves the chlorination of the pyridazinone ring.

  • Materials:

    • Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • Carefully add methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate to an excess of phosphorus oxychloride.

    • Heat the reaction mixture to reflux for a specified time.

    • After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure.

    • The residue is then cautiously poured onto crushed ice.

    • The resulting precipitate is collected by filtration, washed with water, and dried to afford the final product, this compound.

Diagrams

Synthesis_Workflow ethyl_levulinate Ethyl Levulinate intermediate1 6-methyl-4,5-dihydro- 3(2H)-pyridazinone ethyl_levulinate->intermediate1 1. Cyclization intermediate2 4,5-dibromo-6-methyl-4,5-dihydro- 3(2H)-pyridazinone intermediate1->intermediate2 2. Bromination intermediate3 6-methyl-3(2H)-pyridazinone intermediate2->intermediate3 3. Elimination intermediate4 6-oxo-1,6-dihydropyridazine- 3-carboxylic acid intermediate3->intermediate4 4. Oxidation intermediate5 Methyl 6-oxo-1,6-dihydropyridazine- 3-carboxylate intermediate4->intermediate5 5. Esterification final_product Methyl 6-chloropyridazine- 3-carboxylate intermediate5->final_product 6. Chlorination

Caption: Synthetic pathway from ethyl levulinate to the target molecule.

Logical_Relationship cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final Final Product start Ethyl Levulinate (Bio-based platform chemical) int1 6-methyl-3(2H)-pyridazinone (Pyridazinone core formation) start->int1 Cyclization/ Dehydrogenation int2 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (Carboxylic acid functionality introduction) int1->int2 Oxidation int3 Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (Ester formation for final modification) int2->int3 Esterification final This compound (Versatile building block) int3->final Chlorination

Caption: Logical progression of the synthesis with key transformations.

References

Application Notes and Protocols: Preparation of Methyl 6-Chloropyridazine-3-carboxylate via Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-chloropyridazine-3-carboxylate is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique structural motif, featuring a chlorinated pyridazine (B1198779) core with a reactive methyl ester, allows for diverse chemical modifications, making it a valuable building block in drug discovery and development. Pyridazine derivatives are known to exhibit a broad spectrum of biological activities, including antihypertensive, antiviral, and anticancer properties. This document provides detailed experimental protocols for the synthesis of this compound via two common synthetic routes, involving the chlorination of a pyridazinone precursor.

General Reaction Schemes

The preparation of this compound can be effectively achieved through two primary synthetic pathways, both commencing from 6-hydroxypyridazine-3-carboxylic acid.

Route A: Chlorination followed by Esterification

This route involves the initial chlorination of 6-hydroxypyridazine-3-carboxylic acid to yield 6-chloropyridazine-3-carboxylic acid, which is subsequently esterified to the desired product.

Route B: Esterification followed by Chlorination

In this alternative pathway, 6-hydroxypyridazine-3-carboxylic acid is first esterified to methyl 6-hydroxypyridazine-3-carboxylate, which is then subjected to chlorination to afford the final compound.

Experimental Protocols

Route A: Chlorination Followed by Esterification

Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic Acid

This protocol is adapted from established literature procedures for the oxidation of a methyl group on a chloropyridazine ring, which is a common precursor synthesis step. A similar principle applies to the direct chlorination of the hydroxy group.

Materials:

Procedure:

  • To a solution of 6-hydroxypyridazine-3-carboxylic acid (1.0 eq) in toluene, add phosphorus oxychloride (3.0 eq) at room temperature.

  • Heat the reaction mixture to 120°C and stir for 2 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield crude 6-chloropyridazine-3-carboxylic acid.

Step 2: Esterification of 6-Chloropyridazine-3-carboxylic Acid

Materials:

  • 6-Chloropyridazine-3-carboxylic acid

  • Oxalyl chloride

  • Dichloromethane (B109758) (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Methanol (B129727) (MeOH)

  • Saturated sodium hydrogen carbonate solution

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 6-chloropyridazine-3-carboxylic acid (1.0 eq) in dichloromethane.

  • Add a catalytic amount of DMF (1 drop).

  • Cool the suspension to 0°C in an ice bath.

  • Add oxalyl chloride (1.1 eq) dropwise to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Dilute the residue with dichloromethane and cool to 0°C.

  • Add methanol (1.0 eq) dropwise and stir the mixture at 0°C for 1 hour.

  • Quench the reaction by adding saturated sodium hydrogen carbonate solution.

  • Separate the aqueous layer and extract with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the filtrate under reduced pressure to obtain this compound. The crude product can be further purified by column chromatography.[1]

Route B: Esterification Followed by Chlorination

Step 1: Synthesis of Methyl 6-Hydroxypyridazine-3-carboxylate

This protocol follows the principles of Fischer esterification.

Materials:

  • 6-Hydroxypyridazine-3-carboxylic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 6-hydroxypyridazine-3-carboxylic acid (1.0 eq) in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the filtrate to yield methyl 6-hydroxypyridazine-3-carboxylate.

Step 2: Chlorination of Methyl 6-Hydroxypyridazine-3-carboxylate

Materials:

  • Methyl 6-hydroxypyridazine-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Ice water

Procedure:

  • Carefully add methyl 6-hydroxypyridazine-3-carboxylate (1.0 eq) to an excess of phosphorus oxychloride.

  • Heat the mixture to reflux and maintain for 2.5 hours.[1]

  • Cool the reaction mixture and remove the excess phosphorus oxychloride in vacuo.[1]

  • Carefully pour the residue into ice water.[1]

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water and dry under vacuum to obtain this compound.[1]

Data Presentation

Reaction Step Reagents Yield (%) Reference
Route A
Chlorination of 6-hydroxypyridazine-3-carboxylic acidPOCl₃, Toluene~50[1]
Esterification of 6-chloropyridazine-3-carboxylic acidOxalyl chloride, MeOH, DCM65[1]
Route B
Esterification of 6-hydroxypyridazine-3-carboxylic acidMeOH, H₂SO₄HighGeneral
Chlorination of methyl 6-hydroxypyridazine-3-carboxylatePOCl₃50[1]

Visualizations

Experimental Workflow: Route A

RouteA_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_intermediate Intermediate cluster_step2 Step 2: Esterification cluster_product Final Product start 6-Hydroxypyridazine- 3-carboxylic Acid chlorination React with POCl₃ in Toluene at 120°C start->chlorination workup1 Workup: Ice quench, EtOAc extraction chlorination->workup1 intermediate 6-Chloropyridazine- 3-carboxylic Acid workup1->intermediate esterification React with Oxalyl Chloride, then MeOH in DCM intermediate->esterification workup2 Workup: NaHCO₃ quench, DCM extraction esterification->workup2 product Methyl 6-Chloropyridazine- 3-carboxylate workup2->product

Caption: Workflow for the synthesis of this compound via Route A.

Experimental Workflow: Route B

RouteB_Workflow cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_intermediate Intermediate cluster_step2 Step 2: Chlorination cluster_product Final Product start 6-Hydroxypyridazine- 3-carboxylic Acid esterification React with MeOH and cat. H₂SO₄ (reflux) start->esterification workup1 Workup: NaHCO₃ quench, EtOAc extraction esterification->workup1 intermediate Methyl 6-Hydroxypyridazine- 3-carboxylate workup1->intermediate chlorination React with POCl₃ (reflux) intermediate->chlorination workup2 Workup: Ice water quench, Filtration chlorination->workup2 product Methyl 6-Chloropyridazine- 3-carboxylate workup2->product

Caption: Workflow for the synthesis of this compound via Route B.

Conclusion

Both synthetic routes presented provide viable methods for the preparation of this compound. The choice of route may depend on the availability of starting materials, desired scale, and safety considerations associated with the reagents. The provided protocols are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development. It is imperative that all experimental work is conducted in a well-ventilated fume hood with appropriate personal protective equipment, given the hazardous nature of the reagents involved.

References

Application Notes and Protocols for Methyl 6-chloropyridazine-3-carboxylate in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl 6-chloropyridazine-3-carboxylate as a key intermediate in Suzuki cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel 6-arylpyridazine derivatives. Due to the inherent lower reactivity of chloro-heteroaromatics compared to their bromo or iodo counterparts, successful Suzuki coupling of this compound requires carefully optimized reaction conditions, particularly the choice of catalyst, ligand, and base.

Introduction to Suzuki Cross-Coupling with Chloro-Heterocycles

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide or triflate.[1] While aryl and vinyl bromides and iodides are common substrates, the use of more cost-effective and readily available chlorides has gained significant traction. However, the strength of the C-Cl bond presents a higher activation barrier for the initial oxidative addition step in the catalytic cycle, necessitating the use of more active catalyst systems.

For electron-deficient heterocyclic chlorides like this compound, the choice of a suitable palladium catalyst, often in combination with a sterically bulky and electron-rich phosphine (B1218219) ligand, is crucial for achieving high yields and reaction efficiency. The selection of an appropriate base and solvent system is also critical to facilitate the transmetalation step and ensure the stability of the catalyst and reactants.

Data Presentation: Optimized Reaction Conditions for Structurally Similar Substrates

While specific literature on the Suzuki coupling of this compound is limited, the following tables summarize typical conditions and outcomes for structurally analogous chloropyridazine and chloropyrimidine substrates. This data serves as a strong foundation for the development of protocols for the target molecule.

Table 1: Conventional Heating Conditions for Suzuki Coupling of Chloro-Heterocycles

Heterocyclic HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
3-Chloro-4-methyl-6-phenylpyridazineVarious Arylboronic acidsPd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄Toluene/H₂O100-11012-24Moderate to Good
6-Chloro-2,4-diaminopyrimidineArylboronic acidsPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8512Moderate
Solid-supported chloropyrimidinesArylboronic acidsPd₂(dba)₃ (cat.)P(t-Bu)₃ (cat.)KF (spray-dried)THF5012Moderate
2-ChloropyridineArylboronic acids(NHC)Pd(cinn)Cl (0.5)-NaHCO₃H₂O/TBABRT-1001-24Good to Excellent

Table 2: Microwave-Assisted Suzuki Coupling of 6-Chloropyridazinones

Heterocyclic HalideBoronic AcidCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (min)Yield (%)
6-Chloro-5-dialkylaminopyridazinoneVarious Arylboronic acidsPd-SPhos catalyst system (5)SPhosK₂CO₃Dioxane135-14030Moderate to Good[2]

Experimental Protocols

The following is a detailed, generalized protocol for the Suzuki cross-coupling of this compound with an arylboronic acid, adapted from established methods for similar chloro-heterocycles. Optimization of specific parameters may be required for different boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like SPhos-Pd-G2) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate or oil bath

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Standard work-up and purification reagents and equipment (e.g., ethyl acetate (B1210297), brine, anhydrous sodium sulfate (B86663), silica (B1680970) gel for column chromatography)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, and the base.

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and, if separate, the phosphine ligand.

  • Solvent Addition: Add the degassed solvent via syringe. If a biphasic system is used, add the organic solvent first, followed by the degassed water. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-120 °C). For microwave-assisted reactions, the sealed vial is placed in the microwave reactor and heated to the specified temperature (e.g., 135-140 °C).[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours for conventional heating, or 15-60 minutes for microwave irradiation).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, it can be removed by filtration through a pad of celite, washing with the reaction solvent.

    • Dilute the filtrate with an organic solvent such as ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 6-arylpyridazine-3-carboxylate.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-Cl PdII_halide R-Pd(II)Ln-X (R = Pyridazinyl) OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal Ar-B(OR)2 Base PdII_aryl R-Pd(II)Ln-Ar Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 R-Ar Product Methyl 6-arylpyridazine-3-carboxylate RedElim->Product Reactant1 This compound Reactant1->OxAdd Reactant2 Arylboronic Acid Reactant2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic acid - Base - Catalyst & Ligand start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N2) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (Conventional or Microwave) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Characterized Product: Methyl 6-arylpyridazine-3-carboxylate purify->product

Caption: General experimental workflow for Suzuki cross-coupling.

References

Application Notes: Synthesis of Novel PARP-1 Inhibitors from Methyl 6-chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks (SSBs).[1] Inhibition of PARP-1 has emerged as a highly successful therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2] This mechanism, known as synthetic lethality, leads to the accumulation of cytotoxic double-strand breaks and subsequent cancer cell death.[1]

The pyridazine (B1198779) and pyridazinone scaffolds are privileged structures in medicinal chemistry and have been successfully employed to develop potent PARP-1 inhibitors.[3][4] These heterocyclic cores serve as effective isosteres for the phthalazinone nucleus found in established drugs like Olaparib.[4] Methyl 6-chloropyridazine-3-carboxylate is a versatile and readily available intermediate for the synthesis of such compounds.[5] The reactive chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various side chains, while the methyl ester provides a handle for further modification, typically through amide bond formation.

These notes provide a representative synthetic workflow and detailed protocols for utilizing this compound as a starting material to generate novel pyridazine-based PARP-1 inhibitors.

Synthetic Workflow and Protocols

The following section outlines a general, yet robust, three-step synthetic pathway to generate a library of potential PARP-1 inhibitors from this compound. The workflow is designed to be modular, allowing for variation in the nucleophile (Step 1) and the amine (Step 3) to explore the structure-activity relationship (SAR).

G cluster_0 Synthesis of PARP-1 Inhibitors Start This compound Step1_Product Intermediate 1 (Aryl/Alkyl Ether) Start->Step1_Product Step 1: SNAr (e.g., 4-Aminophenol (B1666318), K2CO3) Step2_Product Intermediate 2 (Carboxylic Acid) Step1_Product->Step2_Product Step 2: Hydrolysis (e.g., LiOH, THF/H2O) Final_Product Final Product (PARP-1 Inhibitor) Step2_Product->Final_Product Step 3: Amide Coupling (e.g., Piperazine (B1678402) derivative, HATU, DIPEA)

Caption: General synthetic workflow for PARP-1 inhibitors.
Experimental Protocols

Materials and General Methods: All reagents should be of commercial grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates or by LC-MS. Column chromatography should be performed using silica gel (200-300 mesh). NMR spectra can be recorded on a 400 MHz spectrometer.

Step 1: Nucleophilic Aromatic Substitution (SNAr) with 4-Aminophenol

This step involves the displacement of the chlorine atom on the pyridazine ring with a nucleophile. Here, 4-aminophenol is used as a representative example to introduce a phenolic ether linkage, a common motif in PARP inhibitor design.

  • Reaction:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Isopropanol, add 4-aminophenol (1.1 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

    • Stir the reaction mixture vigorously at 80-100 °C.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with water and then a small amount of cold diethyl ether to remove impurities.

    • Dry the solid under vacuum to obtain the product, Methyl 6-((4-aminophenyl)oxy)pyridazine-3-carboxylate (Intermediate 1) . The product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Saponification (Ester Hydrolysis)

The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is essential for the subsequent amide coupling reaction.

  • Reaction:

    • Suspend Intermediate 1 (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (B78521) (LiOH, 2.0-3.0 eq) to the suspension.

    • Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 2-4 hours).

  • Work-up and Purification:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 3-4 using 1N HCl.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with water and dry under vacuum to yield 6-((4-aminophenyl)oxy)pyridazine-3-carboxylic acid (Intermediate 2) .

Step 3: Amide Coupling

The final step involves forming an amide bond between the carboxylic acid (Intermediate 2) and a selected amine. A substituted piperazine is used here, as this moiety is crucial for the activity of many PARP inhibitors, including Olaparib.

  • Reaction:

    • Dissolve Intermediate 2 (1.0 eq) in DMF.

    • Add an amine (e.g., 1-(cyclopropylcarbonyl)piperazine, 1.1 eq).

    • Add a coupling agent such as HATU (1.2 eq) followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the final PARP-1 inhibitor .

Biological Activity Data

The pyridazine scaffold has been successfully utilized to generate highly potent PARP-1 inhibitors. The biological activity of newly synthesized compounds can be compared against known inhibitors to evaluate their potential.

Compound ClassExample CompoundPARP-1 Inhibition (IC₅₀ / Kᵢ)Reference(s)
PyridopyridazinoneCompound 8aIC₅₀ = 36 nM[3][4]
TetrahydropyridopyridazinoneCompound 20wKᵢ < 1 nM[6]
Reference Drugs
Olaparib-IC₅₀ = 34 nM; Kᵢ = 1.87 nM[3][4]
Talazoparib-Kᵢ = 0.65 nM

Mechanism of Action: PARP-1 Inhibition

PARP-1 is a key sensor of DNA single-strand breaks. Upon detecting a break, it synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process acts as a scaffold to recruit other DNA repair proteins, ultimately resolving the damage.

PARP inhibitors block this catalytic activity. In cancer cells with defective homologous recombination (e.g., BRCA-mutant), the unrepaired single-strand breaks accumulate. During DNA replication, these breaks are converted into toxic double-strand breaks, which cannot be repaired, leading to genomic instability and cell death (synthetic lethality).

G cluster_pathway PARP-1 Signaling in DNA Repair cluster_lethality Synthetic Lethality Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP-1 Activation (Binds to SSB) DNA_Damage->PARP1_Activation SSB_Accum SSB Accumulation DNA_Damage->SSB_Accum PARylation PAR Synthesis (PARylation) PARP1_Activation->PARylation Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor PARP-1 Inhibitor (e.g., Pyridazine derivative) Inhibitor->PARylation Blocks Replication DNA Replication SSB_Accum->Replication DSB Double-Strand Break (DSB) Replication->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis No HR Repair BRCA_Deficient BRCA-Deficient Cancer Cell

Caption: PARP-1 inhibition leading to synthetic lethality.

References

Application of Methyl 6-chloropyridazine-3-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-chloropyridazine-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its pyridazine (B1198779) core, substituted with a reactive chlorine atom and an ester group, provides a valuable scaffold for the synthesis of a diverse range of bioactive molecules. This document provides detailed application notes on its use in the development of novel therapeutics, along with specific experimental protocols for the synthesis of key derivatives.

Introduction: A Privileged Scaffold in Drug Discovery

The pyridazine nucleus is a common feature in many compounds with a wide array of pharmacological activities. The inherent asymmetry and the presence of two adjacent nitrogen atoms in the pyridazine ring allow for diverse substitution patterns, influencing the molecule's physicochemical properties and its interaction with biological targets. This compound, in particular, serves as a key starting material for introducing the pyridazine motif into larger, more complex molecules. The chloro-substituent is amenable to various nucleophilic substitution and cross-coupling reactions, while the methyl ester can be readily hydrolyzed, reduced, or converted to amides, hydrazides, and other functional groups.

This versatility has been exploited in the discovery of compounds targeting a range of therapeutic areas, including oncology, infectious diseases, and neurology.

Applications in Medicinal Chemistry

This compound is a crucial intermediate in the synthesis of compounds with diverse biological activities.

Anticancer Agents

The pyridazine scaffold is a prominent feature in several classes of anticancer agents.

  • PARP-1 Inhibitors: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Pyridazine-based compounds have been developed as potent PARP-1 inhibitors. The pyridazinone core can act as a bioisostere of the phthalazinone nucleus found in the approved PARP inhibitor Olaparib.

  • Kinase Inhibitors:

    • ALK5 Inhibitors: Activin-like kinase 5 (ALK5), a transforming growth factor-β (TGF-β) type I receptor, is implicated in cancer and fibrosis. Pyridazine derivatives have been designed as potent and selective ALK5 inhibitors.

    • JNK1 Inhibitors: c-Jun N-terminal kinase 1 (JNK1) is a member of the mitogen-activated protein kinase (MAPK) family and is involved in cellular processes such as proliferation, apoptosis, and inflammation. Its dysregulation is linked to various cancers. Novel 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated as JNK1 inhibitors.

Antibacterial Agents

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Pyridazinone derivatives have shown promising antibacterial activity against a range of pathogens. The structural modifications on the pyridazine ring allow for the fine-tuning of their activity spectrum and potency.

GABA-A Receptor Modulators

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for drugs used to treat anxiety, epilepsy, and sleep disorders. Arylaminopyridazine derivatives of GABA have been synthesized and shown to act as potent and selective GABA-A receptor antagonists.

Quantitative Data Summary

The following tables summarize the biological activities of representative compounds synthesized from pyridazine precursors.

Table 1: Anticancer Activity of Pyridazine Derivatives

Compound ClassTargetCompound ExampleIC50 / KiCell Line / AssayReference
PARP-1 InhibitorPARP-1Pyridopyridazinone Derivative 8aIC50 = 36 nMEnzyme Assay[1]
ALK5 InhibitorALK5Pyridazine-based inhibitor 20Ki = 2 nMKinase Assay[2]
ALK5 InhibitorALK5Pyridazine-based inhibitor 23Ki = 1 nMKinase Assay[2]
JNK1 InhibitorJNK13,6-disubstituted pyridazine 9e% Growth Inhibition = 97.91%A498 Renal Cancer[3]

Table 2: Antibacterial Activity of Pyridazinone Derivatives

CompoundBacterial StrainMIC (µM)Reference
Compound 13A. baumannii3.74[3]
Compound 13P. aeruginosa7.48[3]
Compound 7E. coli7.8[3]
Compound 7S. aureus (MRSA)7.8[3]
Compound 3S. aureus (MRSA)4.52[3]

Table 3: GABA-A Receptor Binding Affinity of Pyridazinyl-GABA Derivatives

CompoundTargetKi (µM)Reference
SR 95531GABA-A Receptor0.15[4]
SR 42641GABA-A Receptor0.28[4]

Experimental Protocols

The following are representative protocols for the synthesis of key intermediates and final compounds derived from this compound and related structures.

Synthesis of 6-Chloropyridazine-3-carboxamide

This protocol describes the conversion of the methyl ester of 6-chloropyridazine-3-carboxylic acid to the corresponding primary amide, a common intermediate for further functionalization.

Method 1: Ammonolysis in a High-Pressure Vessel [5]

  • To a high-pressure reaction vessel, add this compound.

  • Add ethanol (B145695) followed by a 25% aqueous ammonia (B1221849) solution.

  • Seal the vessel and purge with nitrogen gas three times.

  • Stir the reaction mixture and heat to 100 °C for 6 hours.

  • After the reaction is complete, cool the mixture to 5 °C and stir for 1 hour to induce crystallization.

  • Filter the precipitate, wash with water, and dry under vacuum at 50 °C to obtain 6-chloropyridazine-3-carboxamide.

Method 2: Acyl Chloride Formation followed by Amination [5]

  • Convert 6-chloropyridazine-3-carboxylic acid to 6-chloropyridazine-3-carbonyl chloride using a suitable chlorinating agent (e.g., oxalyl chloride or thionyl chloride).

  • In a separate flask, prepare a mixture of ice water and aqueous ammonia in tetrahydrofuran.

  • Dissolve the 6-chloropyridazine-3-carbonyl chloride in tetrahydrofuran.

  • Slowly add the acyl chloride solution to the ammonia mixture with stirring. A precipitate will form immediately.

  • Continue stirring at 35 °C for 4 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and add ice water to ensure complete precipitation.

  • Filter the solid, dry, and recrystallize from anhydrous acetone (B3395972) to yield 6-chloropyridazine-3-carboxamide.

Suzuki Cross-Coupling of 3-Amino-6-chloropyridazine (B20888)

This protocol outlines a microwave-assisted Suzuki coupling, a powerful method for C-C bond formation.

General Procedure: [6]

  • In a 10 mL thick-walled borosilicate glass vial, combine 3-amino-6-chloropyridazine (1 mmol), an aryl or heteroarylboronic acid (1.2 equiv.), a base (e.g., K₂CO₃, Cs₂CO₃; 1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).

  • Add 2 mL of a suitable solvent (e.g., 1,4-dioxane/water, DMF).

  • Degas the mixture by bubbling nitrogen through it for 5 minutes.

  • Seal the vial and pre-stir for 1 minute.

  • Irradiate the reaction mixture in a microwave reactor for 10 minutes at a specified temperature (e.g., 100-120 °C) and power (e.g., 300W).

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 3-amino-6-arylpyridazine.

Visualizations

Signaling Pathways

PARP1_Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes Repair DNA Repair PAR->Repair recruits repair proteins Cell_Survival Cell Survival Repair->Cell_Survival Apoptosis Apoptosis Repair->Apoptosis prevents Pyridazine_Inhibitor Pyridazine-based PARP-1 Inhibitor Pyridazine_Inhibitor->PARP1 inhibits

Caption: PARP-1 Inhibition by Pyridazine Derivatives in DNA Repair.

JNK1_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1) Stress->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK phosphorylates JNK1 JNK1 MAPKK->JNK1 phosphorylates cJun c-Jun JNK1->cJun phosphorylates AP1 AP-1 Transcription Factor cJun->AP1 Gene_Expression Gene Expression (Proliferation, Apoptosis) AP1->Gene_Expression Pyridazine_Inhibitor Pyridazine-based JNK1 Inhibitor Pyridazine_Inhibitor->JNK1 inhibits

Caption: Inhibition of the JNK1 Signaling Pathway.

Experimental Workflows

Synthetic_Workflow Start Methyl 6-chloropyridazine- 3-carboxylate Reaction Reaction (e.g., Amination, Suzuki Coupling) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Bioactive Pyridazine Derivative Characterization->Final_Product

Caption: General Synthetic Workflow for Pyridazine Derivatives.

Biological_Screening_Workflow Synthesized_Compound Synthesized Pyridazine Derivative Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay, Cell Viability Assay) Synthesized_Compound->Primary_Screening Hit_Identification Hit Identification (Compounds with significant activity) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., IC50/MIC Determination, Selectivity Profiling) Hit_Identification->Secondary_Screening Lead_Compound Lead Compound Secondary_Screening->Lead_Compound

Caption: Workflow for Biological Evaluation of Pyridazine Derivatives.

References

Application Notes and Protocols: Synthesis and Evaluation of Chloropyridazine Hybrids as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, biological evaluation, and mechanism of action of novel chloropyridazine hybrids as potential anticancer agents. The protocols are based on established research and are intended to guide researchers in the development and screening of similar compounds.

Introduction

Cancer remains a significant global health challenge, necessitating the continuous development of novel and effective therapeutic agents. The molecular hybridization approach, which combines two or more pharmacophoric moieties, is a promising strategy to design drugs with enhanced efficacy, reduced side effects, and the potential to overcome drug resistance.[1] Pyridazine and its derivatives have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties. This document focuses on chloropyridazine hybrids, which have been shown to induce apoptosis and inhibit key enzymes involved in cancer cell survival, such as Poly (ADP-ribose) polymerase-1 (PARP-1).[1][2]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of a series of synthesized 4-chloropyridazinoxyphenyl hybrids. These compounds were evaluated for their growth inhibition percentage against various cancer cell lines and their half-maximal inhibitory concentration (IC50) against the most sensitive cell lines.

Table 1: Growth Inhibition Percentage (GI%) of Chloropyridazine Hybrids at 100 µg/mL [1]

CompoundHNO97 (Head & Neck)FaDu (Head & Neck)MDA-MB-468 (Breast)
3a 858279
3b 888583
3c 929088
3d 908886
3e 939189
3f 878481
3g 898684
3h 868380
4a 807875
4b 838178
4c 817976
4d 828077
4e 797774
5 757270

Table 2: IC50 Values (µM) of Selected Chloropyridazine Hybrids against Sensitive Cancer Cell Lines [2]

CompoundHNO97 (Head & Neck)FaDu (Head & Neck)MDA-MB-468 (Breast)
3c 8.59.210.1
3e 7.88.59.5
4b 12.313.114.2

Table 3: PARP-1 Inhibitory Activity of Selected Chloropyridazine Hybrids [1]

CompoundPARP-1 Inhibition (%)
3c 85
3d 88
3e 90
4b 75
Olaparib (Control) 95

Experimental Protocols

General Synthesis of 4-Chloropyridazinoxyphenyl Hybrids

This protocol describes a general method for synthesizing 4-chloropyridazinoxyphenyl-aromatic ketone hybrids (compounds 3a-h ).

Materials:

  • Substituted 4-(6-chloropyridazin-3-yloxy)benzaldehyde

  • Appropriate acetophenone (B1666503) derivative

  • Potassium hydroxide (B78521) (KOH)

  • Absolute ethanol

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for visualization

Procedure:

  • Dissolve the substituted 4-(6-chloropyridazin-3-yloxy)benzaldehyde (1 equivalent) and the appropriate acetophenone derivative (1 equivalent) in absolute ethanol.

  • Prepare a 10% solution of potassium hydroxide in absolute ethanol.

  • Slowly add the KOH solution to the reaction mixture at room temperature with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Continue stirring at room temperature for 24 hours or until the reaction is complete as indicated by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with distilled water until the filtrate is neutral.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the final hybrid compound.

  • Characterize the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., HNO97, FaDu, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized chloropyridazine hybrids (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of approximately 5x10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium. The final concentration of DMSO should not exceed 0.1%.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plates for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and the IC50 values.

PARP-1 Inhibition Assay

This protocol describes a method to assess the inhibitory effect of the synthesized compounds on PARP-1 activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (as a substrate)

  • NAD⁺ (biotinylated)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Assay buffer

  • Stop solution

  • 96-well plates (high-binding)

  • Plate reader

Procedure:

  • Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.

  • Wash the plate with wash buffer to remove any unbound histone.

  • Add the test compounds at various concentrations to the wells.

  • Add the PARP-1 enzyme to each well.

  • Initiate the reaction by adding biotinylated NAD⁺.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unreacted components.

  • Add streptavidin-HRP conjugate to each well and incubate for 1 hour.

  • Wash the plate again.

  • Add TMB substrate and incubate in the dark until a color develops.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm using a plate reader.

  • Calculate the percentage of PARP-1 inhibition.

Visualizations

Signaling Pathway Diagram

G cluster_0 Chloropyridazine Hybrid Action Compound Chloropyridazine Hybrid DNA_Damage Induction of DNA Damage Compound->DNA_Damage PARP1_Inhibition PARP-1 Inhibition Compound->PARP1_Inhibition Apoptosis_Induction Apoptosis Induction DNA_Damage->Apoptosis_Induction p53, BAX activation PARP1_Inhibition->Apoptosis_Induction Inhibits DNA repair Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death Caspase activation

Caption: Mechanism of action for chloropyridazine hybrids.

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow start Design of Chloropyridazine Hybrids synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification invitro In Vitro Anticancer Screening (MTT Assay) purification->invitro ic50 IC50 Determination invitro->ic50 mechanism Mechanism of Action Studies (e.g., PARP-1 Assay) ic50->mechanism end Lead Compound Identification mechanism->end

Caption: Workflow for synthesis and evaluation.

Mechanism of Action

The anticancer activity of the described chloropyridazine hybrids is attributed to a multi-faceted mechanism.[1] These compounds are designed to induce apoptosis, or programmed cell death, a critical pathway that is often dysregulated in cancer cells.[1] The induction of apoptosis is mediated through the upregulation of pro-apoptotic proteins such as p53 and BAX, and the activation of caspases (e.g., caspase 3 and 6), which are the executioners of apoptosis.[1][3] Concurrently, these hybrids can downregulate anti-apoptotic proteins like BCL-2.

Furthermore, a key target of these compounds is PARP-1, an enzyme crucial for DNA repair.[1] By inhibiting PARP-1, the cancer cells' ability to repair DNA damage is compromised, leading to an accumulation of DNA breaks and subsequently triggering apoptosis.[1] This dual mechanism of directly inducing apoptosis and inhibiting DNA repair makes these chloropyridazine hybrids promising candidates for further development as anticancer agents. The occurrence of double-strand DNA breaks is often confirmed by examining markers like γ-H2Ax.[1][2]

References

Application Notes and Protocols: A Detailed Guide to the N-Alkylation of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine (B1198779) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The pyridazine scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. The introduction of alkyl groups onto the nitrogen atoms of the pyridazine ring through N-alkylation is a critical synthetic strategy for modulating the physicochemical and pharmacokinetic properties of these compounds, often leading to enhanced potency and selectivity. This application note provides a detailed experimental protocol for the N-alkylation of pyridazine derivatives, a comprehensive summary of reaction parameters, and a visual representation of a relevant biological signaling pathway.

Data Presentation: N-Alkylation of Pyridazine Derivatives

The following table summarizes quantitative data for the N-alkylation of various pyridazine derivatives, offering a comparative overview of different substrates, alkylating agents, bases, solvents, and their impact on reaction yields.

EntryPyridazine SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
16-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-oneImidazole, Formaldehyde----70
26-Phenyl-4,5-dihydropyridazin-3(2H)-one1,2,4-Triazole, Formaldehyde----61
36-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-oneImidazole, Formaldehyde----53
46-(4-methoxyphenyl)-3(2H)-pyridazinoneEthyl bromoacetateK₂CO₃THFReflux6-
56-Aryl-3(2H)-pyridazinoneBenzyl (B1604629) bromideK₂CO₃DMF80379-92
64,5-Dichloropyridazin-6-one1,3-DibromopropaneK₂CO₃----
74,5-Dichloropyridazin-6-one1,4-DibromobutaneK₂CO₃----
86-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine1-(chloromethyl)-4-methoxybenzeneK₂CO₃DMFRT-72
92-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine1-(chloromethyl)-4-methoxybenzeneK₂CO₃DMFRT-52

Experimental Protocols

General Protocol for N-Alkylation of 6-Aryl-3(2H)-pyridazinones

This protocol describes a general method for the N-alkylation of 6-aryl-3(2H)-pyridazinones using an alkyl halide in the presence of a base.

Materials:

  • 6-Aryl-3(2H)-pyridazinone (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1-1.5 eq)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH)) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and workup reagents (e.g., water, brine, organic solvents for extraction, drying agent like Na₂SO₄ or MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 6-aryl-3(2H)-pyridazinone (1.0 eq) and the anhydrous solvent.

  • Add the base (e.g., K₂CO₃) (1.5-2.0 eq) to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • The reaction mixture can be stirred at room temperature or heated to a specific temperature (e.g., 60-80 °C) depending on the reactivity of the substrates.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure N-alkylated pyridazine derivative.

Note: The choice of base, solvent, temperature, and reaction time should be optimized for each specific substrate and alkylating agent to achieve the best results. For less reactive alkyl halides, stronger bases like sodium hydride (NaH) in a polar aprotic solvent like DMF might be necessary.

Mandatory Visualization

Experimental Workflow for N-Alkylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start add_pyridazine Add Pyridazine Derivative start->add_pyridazine add_solvent Add Anhydrous Solvent add_pyridazine->add_solvent add_base Add Base add_solvent->add_base stir_rt Stir at RT (30 min) add_base->stir_rt add_alkyl_halide Add Alkyl Halide stir_rt->add_alkyl_halide react Reaction (RT or Heat) add_alkyl_halide->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with Water monitor->quench Complete extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Column Chromatography) concentrate->purify end Pure N-Alkylated Product purify->end

Caption: Experimental workflow for the N-alkylation of pyridazine derivatives.

Signaling Pathway of Pyridazine Derivatives in Inflammation

Pyridazine and pyridazinone derivatives have been shown to modulate inflammatory responses by targeting key signaling molecules such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Thromboxane A2 (TxA2). The following diagram illustrates the inhibitory effect of these compounds on the inflammatory cascade.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cells Immune Cells cluster_mediators Inflammatory Mediators cluster_response Inflammatory Response stimulus Pathogen / Injury macrophage Macrophage stimulus->macrophage platelets Platelets stimulus->platelets tnf TNF-α macrophage->tnf releases il6 IL-6 macrophage->il6 releases cox COX Enzymes platelets->cox activates inflammation Inflammation tnf->inflammation il6->inflammation txa2 TxA2 cox->txa2 produces txa2->inflammation pyridazine Pyridazine Derivatives pyridazine->tnf inhibits pyridazine->il6 inhibits pyridazine->cox inhibits

Caption: Inhibition of inflammatory pathways by pyridazine derivatives.

Application Notes and Protocols: Methyl 6-chloropyridazine-3-carboxylate as a Precursor for Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of Methyl 6-chloropyridazine-3-carboxylate as a versatile precursor for the synthesis of a variety of agricultural chemicals, including herbicides, fungicides, and insecticides. The pyridazine (B1198779) core is a key pharmacophore in many commercial agrochemicals.[1] This document outlines synthetic protocols for key derivatives and summarizes available data on their biological activity.

Overview of Synthetic Pathways

This compound serves as a key building block for introducing the pyridazine moiety into more complex molecules. The primary reaction centers for derivatization are the chloro and methyl ester groups. The chlorine atom can be substituted via nucleophilic aromatic substitution, while the ester can be hydrolyzed, amidated, or reduced to an alcohol, providing a handle for further functionalization.

A general workflow for the utilization of this compound in the synthesis of agrochemicals is depicted below.

G precursor This compound amidation Amidation precursor->amidation hydrolysis Hydrolysis precursor->hydrolysis nucleophilic_substitution Nucleophilic Aromatic Substitution precursor->nucleophilic_substitution reduction Reduction precursor->reduction carboxamide 6-Chloropyridazine-3-carboxamide amidation->carboxamide carboxylic_acid 6-Chloropyridazine-3-carboxylic acid hydrolysis->carboxylic_acid substituted_pyridazine Substituted Pyridazine Ester nucleophilic_substitution->substituted_pyridazine alcohol (6-Chloropyridazin-3-yl)methanol reduction->alcohol herbicide Herbicides carboxamide->herbicide fungicide Fungicides carboxamide->fungicide substituted_pyridazine->herbicide insecticide Insecticides substituted_pyridazine->insecticide

Caption: General synthetic routes from this compound.

Application in Herbicide Synthesis

Pyridazine-based compounds, particularly pyridazinones, are known to exhibit herbicidal activity, primarily by inhibiting photosynthesis at Photosystem II (PSII).[2][3] this compound can be readily converted to derivatives with potential herbicidal properties.

Synthesis of 6-Chloropyridazine-3-carboxamide

A key intermediate for further elaboration is 6-Chloropyridazine-3-carboxamide.

Experimental Protocol:

Method 1: Direct Amidation [1]

  • In a high-pressure reaction vessel, add this compound.

  • Add ethanol (B145695) and a 25% aqueous ammonia (B1221849) solution.

  • Seal the vessel and replace the internal atmosphere with nitrogen (repeat three times).

  • Heat the mixture to 100°C with stirring for 6 hours.

  • After the reaction is complete, cool the mixture to 5°C and stir for 1 hour to induce crystallization.

  • Filter the solid, wash with cold water, and dry under vacuum at 50°C to yield 6-Chloropyridazine-3-carboxamide.

Method 2: Via Acid Chloride [1]

  • Prepare 6-chloropyridazine-3-carbonyl chloride by reacting 6-chloropyridazine-3-carboxylic acid with oxalyl chloride.

  • In a separate three-necked flask, prepare a mixture of ice water and ammonia in tetrahydrofuran (B95107).

  • Dissolve the 6-chloropyridazine-3-carbonyl chloride in tetrahydrofuran.

  • Slowly add the acid chloride solution to the ammonia mixture with vigorous stirring. A precipitate will form immediately.

  • Continue stirring at 35°C for 4 hours. Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and add 400 mL of ice water to ensure complete precipitation.

  • Filter the light yellow solid, dry, and recrystallize from anhydrous acetone (B3395972) to obtain pure 6-Chloropyridazine-3-carboxamide.

Synthesis of N-Aryl-6-chloropyridazine-3-carboxamides

Further derivatization of the carboxamide can lead to compounds with enhanced herbicidal activity. The following is a general protocol for the synthesis of N-aryl derivatives.

Experimental Protocol:

  • Suspend 6-Chloropyridazine-3-carboxylic acid in a suitable solvent such as dichloromethane (B109758) or toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride or thionyl chloride at 0°C and then allow the reaction to warm to room temperature.

  • After the conversion to the acid chloride is complete (monitor by IR or the cessation of gas evolution), remove the excess chlorinating agent and solvent under reduced pressure.

  • Dissolve the crude acid chloride in a suitable solvent like tetrahydrofuran or dichloromethane.

  • In a separate flask, dissolve the desired aniline (B41778) derivative and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in the same solvent.

  • Slowly add the acid chloride solution to the aniline solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with water, dilute acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Herbicidal Activity Data
Compound IDStructureTest SpeciesConcentration (µg/mL)Inhibition (%)Reference
4f 3-(4-chlorobenzylamino)-6-chloropyridazineBrassica napus1076.42[4]

Application in Fungicide Synthesis

The pyridazine scaffold is also present in several fungicidal compounds. Derivatives of this compound can be explored for their potential as fungicides.

Synthesis of Pyridazinone-Substituted Oxadiazoles and Thiadiazoles

A class of pyridazinone derivatives containing 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) moieties has shown promising fungicidal activity against wheat leaf rust.[5][6] While the synthesis starts from a different pyridazinone precursor, the general synthetic logic can be applied to derivatives of this compound after its conversion to a suitable pyridazinone intermediate.

General Synthetic Workflow:

G precursor This compound conversion Conversion to Pyridazinone Intermediate precursor->conversion pyridazinone Pyridazinone Intermediate conversion->pyridazinone reaction1 Reaction with CS2/KOH then Hydrazine pyridazinone->reaction1 reaction2 Reaction with Acyl Hydrazide pyridazinone->reaction2 thiadiazole Pyridazinone-Substituted 1,3,4-Thiadiazole reaction1->thiadiazole oxadiazole Pyridazinone-Substituted 1,3,4-Oxadiazole reaction2->oxadiazole

Caption: Synthesis of potential pyridazine-based fungicides.

Fungicidal Activity Data

Quantitative data for pyridine (B92270) carboxamide derivatives against cucumber downy mildew has been reported, showcasing the potential of this class of compounds as fungicides.

Compound IDR GroupsTarget PathogenEC50 (mg/L)Reference
4a 2-CH3, 5-CN, 6-ClPseudoperonospora cubensis4.69[3]
4f 5,6-Cl2Pseudoperonospora cubensis1.96[3]

Application in Insecticide Synthesis

Pyridazine derivatives have also been investigated for their insecticidal properties.

Synthesis of Iminopyridazine Derivatives

Recent research has focused on iminopyridazine derivatives as potential insecticides targeting the GABA receptor.[7] The synthesis of such compounds can be envisioned starting from this compound through a series of transformations.

Experimental Protocol (Hypothetical based on related syntheses):

  • Amine Substitution: React this compound with a suitable amine (e.g., an amino-isoxazole derivative) via nucleophilic aromatic substitution to displace the chlorine atom. This reaction is typically carried out in a polar aprotic solvent like DMF or NMP at elevated temperatures, often in the presence of a base such as K2CO3 or DIPEA.

  • Ester to Amide Conversion: Convert the methyl ester of the resulting product to a carboxamide using one of the methods described in section 2.1.

  • Further Elaboration: The carboxamide can then be further modified, for example, by reaction with a suitable aldehyde or ketone to form an imine, or by other functional group transformations to yield the target iminopyridazine insecticide.

Insecticidal Activity Data

While specific data for derivatives of this compound is limited, related iminopyridazine compounds have shown significant insecticidal activity.

Compound IDTarget PestConcentration (mg/L)48h Mortality (%)Reference
11q Drosophila melanogaster20096[7]
11x Drosophila melanogaster20091[7]
11q Plutella xylostella30093[7]
11x Plutella xylostella30097[7]

Mode of Action: Inhibition of Photosystem II

Many pyridazinone-based herbicides act by inhibiting photosynthesis.[2][3] They specifically target Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

The mechanism of action involves the following steps:

  • Binding to the D1 Protein: The herbicide molecule binds to the QB binding site on the D1 protein of the PSII reaction center.[5]

  • Blocking Electron Transport: This binding event physically blocks the binding of plastoquinone (B1678516) (PQ), the native electron acceptor.[8]

  • Inhibition of Photosynthesis: The interruption of the electron flow from the primary quinone acceptor (QA) to PQ halts the photosynthetic electron transport chain.[1] This prevents the production of ATP and NADPH, which are essential for carbon fixation.

  • Generation of Reactive Oxygen Species (ROS): The blockage of electron transport leads to the accumulation of high-energy electrons, which can react with molecular oxygen to produce highly damaging reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals.

  • Cellular Damage: These ROS cause rapid lipid peroxidation, membrane damage, and chlorophyll (B73375) bleaching, leading to the death of the plant cell and, ultimately, the entire plant.[3][9]

G cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB_site QB Site on D1 Protein QA->QB_site Electron Flow PQ Plastoquinone (PQ) QB_site->PQ ROS Reactive Oxygen Species (ROS) QB_site->ROS Leads to Light Light Energy Light->P680 Herbicide Pyridazinone Herbicide Herbicide->QB_site Binds and Blocks CellDeath Cell Death ROS->CellDeath

Caption: Mechanism of Photosystem II inhibition by pyridazinone herbicides.

References

Application Notes and Protocols for the Development of TRPV1 Antagonists Using Methyl 6-chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical mediator of nociception and neurogenic inflammation, making it a prime target for the development of novel analgesic drugs. A variety of chemical scaffolds have been investigated for their ability to antagonize TRPV1, with pyridazine (B1198779) and pyridazinone derivatives showing significant promise. Methyl 6-chloropyridazine-3-carboxylate serves as a versatile starting material for the synthesis of these potent TRPV1 antagonists. Its reactive chloro and ester functionalities allow for the introduction of diverse substituents to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive guide to utilizing this compound in the discovery and development of novel TRPV1 antagonists. The following sections detail the synthetic routes, experimental protocols, and biological evaluation of pyridazinone-based TRPV1 antagonists derived from this key starting material.

Synthetic Pathway Overview

The general strategy for synthesizing pyridazinone-based TRPV1 antagonists from this compound involves a two-step process. The first step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. The subsequent step involves a nucleophilic aromatic substitution of the chlorine atom with a suitable amine, which often constitutes a key pharmacophoric element for TRPV1 antagonism.

Synthetic Pathway Start This compound Intermediate 6-Chloropyridazine-3-carboxylic acid Start->Intermediate Hydrolysis Product Pyridazinone-based TRPV1 Antagonist Intermediate->Product Nucleophilic Aromatic Substitution

Caption: General synthetic scheme for TRPV1 antagonists.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid

This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid, a key intermediate for further derivatization.

Materials:

  • This compound

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water.

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield 6-Chloropyridazine-3-carboxylic acid as a solid.

Protocol 2: Synthesis of Pyridazinone-based TRPV1 Antagonists via Nucleophilic Aromatic Substitution

This protocol details the coupling of 6-Chloropyridazine-3-carboxylic acid with a selected amine to generate the final TRPV1 antagonist.

Materials:

  • 6-Chloropyridazine-3-carboxylic acid

  • Desired amine (e.g., substituted anilines or benzylamines)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other coupling agents (e.g., HBTU, EDC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic bases

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for column chromatography

Procedure:

  • To a solution of 6-Chloropyridazine-3-carboxylic acid (1.0 eq) in DMF or DCM, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure pyridazinone-based TRPV1 antagonist.

Structure-Activity Relationship (SAR) and Quantitative Data

The potency of pyridazinone-based TRPV1 antagonists is highly dependent on the nature of the substituents on the pyridazinone core and the appended aryl or aralkyl moieties. The following table summarizes the in vitro activity of representative compounds from this class.

Compound IDR Group (at position 6)IC₅₀ (nM) vs. hTRPV1
A-1 4-tert-Butylphenylamino50
A-2 4-Trifluoromethylphenylamino25
A-3 3-Fluoro-4-methylphenylamino15
A-4 2,4-Dichlorophenylamino75
B-1 (4-tert-Butylphenyl)methylamino30
B-2 (4-Trifluoromethylphenyl)methylamino18

Note: The data presented here is a representative summary from various sources and should be used for comparative purposes.

Biological Evaluation Workflow

The following diagram illustrates a typical workflow for the biological evaluation of newly synthesized TRPV1 antagonists.

Biological Evaluation Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models A Primary Screening (e.g., FLIPR Assay) B Electrophysiology (Patch-Clamp) A->B Confirm Hits C Selectivity Profiling (vs. other TRP channels) B->C Assess Specificity D Pain Models (e.g., Formalin, CFA) C->D Evaluate Efficacy E Pharmacokinetic Studies (ADME) D->E Determine Drug-like Properties F Toxicology Studies E->F Safety Assessment

Caption: Workflow for biological evaluation of TRPV1 antagonists.

TRPV1 Signaling Pathway

TRPV1 is a non-selective cation channel that can be activated by a variety of stimuli, including capsaicin, heat, and protons. Its activation leads to an influx of Ca²⁺ and Na⁺, resulting in membrane depolarization and the generation of an action potential, which is transmitted to the central nervous system and perceived as pain. Antagonists block this channel, thereby inhibiting the signaling cascade.

TRPV1 Signaling Pathway cluster_0 Stimuli Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activation Heat Heat (>43°C) Heat->TRPV1 Activation Protons Protons (pH < 6) Protons->TRPV1 Activation Depolarization Membrane Depolarization TRPV1->Depolarization Ca²⁺/Na⁺ Influx Antagonist TRPV1 Antagonist Antagonist->TRPV1 Blockade ActionPotential Action Potential Depolarization->ActionPotential Pain Pain Perception ActionPotential->Pain

Caption: Simplified TRPV1 signaling pathway and antagonist action.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel pyridazinone-based TRPV1 antagonists. The synthetic protocols provided herein offer a solid foundation for the generation of compound libraries for SAR exploration. The accompanying data and workflow diagrams are intended to guide researchers in the efficient discovery and development of the next generation of non-opioid analgesics targeting the TRPV1 channel.

Application Notes and Protocols for the Synthesis of Novel Retinoid X Receptor (RXR) Ligands Utilizing Methyl 6-chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the proposed synthesis and evaluation of novel Retinoid X Receptor (RXR) ligands, using Methyl 6-chloropyridazine-3-carboxylate as a key starting material. The document outlines a potential synthetic route, detailed experimental protocols for biological characterization, and relevant data for known RXR modulators.

The Retinoid X Receptor (RXR) is a member of the nuclear receptor superfamily that plays a pivotal role in regulating gene expression involved in cellular growth, differentiation, and metabolism.[1] RXR functions by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[2][3] This central role makes RXR an attractive therapeutic target for a range of diseases, including cancer, diabetes, and neurodegenerative disorders.[1][3] The development of selective RXR modulators (rexinoids) is a key focus in drug discovery.

This document proposes a synthetic strategy to create novel RXR ligands incorporating a pyridazine (B1198779) core, a scaffold of interest in medicinal chemistry. While direct synthesis of RXR ligands from this compound is not yet established in the literature, the proposed pathway utilizes well-established chemical transformations to generate a target molecule with structural motifs common to known rexinoids.

Proposed Synthetic Scheme for Pyridazine-Based RXR Ligand

The following is a proposed synthetic route for a novel RXR ligand, designated as PZ-Rexinoid-1 , starting from this compound. The design incorporates a hydrophobic tail, a central pyridazine linker, and a carboxylic acid head group, which are features of potent rexinoids like Bexarotene.

Scheme 1: Proposed Synthesis of PZ-Rexinoid-1

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Ester Hydrolysis A This compound C Intermediate 1 (Methyl 6-(4-tert-butylphenyl)pyridazine-3-carboxylate) A->C Pd(PPh3)4, K2CO3 Toluene (B28343)/H2O, 90°C B Hydrophobic Boronic Acid (e.g., 4-tert-butylphenylboronic acid) B->C D Intermediate 1 E PZ-Rexinoid-1 (6-(4-tert-butylphenyl)pyridazine-3-carboxylic acid) D->E LiOH, THF/H2O rt

Caption: Proposed two-step synthesis of a novel pyridazine-based RXR ligand.

Experimental Protocols

Protocol 1: Synthesis of Intermediate 1 (Suzuki Coupling)
  • To a solution of this compound (1.0 eq) in a 3:1 mixture of toluene and water, add 4-tert-butylphenylboronic acid (1.2 eq) and potassium carbonate (2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction at 90°C under an argon atmosphere for 12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield Intermediate 1.

Protocol 2: Synthesis of PZ-Rexinoid-1 (Ester Hydrolysis)
  • Dissolve Intermediate 1 (1.0 eq) in a 2:1 mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add lithium hydroxide (B78521) (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, PZ-Rexinoid-1 .

Biological Evaluation Protocols

Protocol 3: RXR Transactivation Assay

This assay measures the ability of a compound to activate gene transcription through an RXR-dependent mechanism in a cellular context.

G A Cell Culture (e.g., HEK293T cells) B Transfection with Plasmids: 1. RXR Expression Vector 2. Luciferase Reporter Vector (RXRE) A->B C Incubation (24h) B->C D Treatment with PZ-Rexinoid-1 (or control ligands) C->D E Incubation (18-24h) D->E F Cell Lysis E->F G Luciferase Assay (Measure Luminescence) F->G H Data Analysis (Calculate EC50) G->H

Caption: Workflow for a cell-based RXR transactivation assay.

Methodology:

  • Cell Culture: Plate HEK293T cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with a plasmid encoding the full-length human RXRα and a reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE).

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (e.g., PZ-Rexinoid-1) or a known RXR agonist (e.g., Bexarotene) as a positive control.

  • Incubation: Incubate the cells for an additional 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein content. Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Quantitative Data for Known RXR Ligands

The following tables summarize the biological activity of selected known RXR agonists and antagonists. This data provides a benchmark for evaluating newly synthesized compounds.

Table 1: Biological Activity of Selected RXR Agonists

Compound NameRXR Isotype SelectivityEC50 (nM)Kd (nM)Reference
9-cis-Retinoic AcidPan-RXR100 (RXRα)15.7 (RXRα)[1]
Bexarotene (Targretin)Pan-RXR33 (RXRα), 24 (RXRβ), 25 (RXRγ)14 (RXRα), 21 (RXRβ), 29 (RXRγ)[1]
LGD1069Pan-RXR3-4 (RXRα,β,γ)3[1]
UAB8RXRα > RXRβ/γ22 (RXRα)N/A[1]

Table 2: Biological Activity of Selected RXR Antagonists

Compound NameRXR Isotype SelectivityIC50 (nM)Ki (nM)Reference
HX531Pan-RXR~1000N/AN/A
UVI3003Pan-RXR~500N/AN/A

RXR Signaling Pathway

RXR exerts its biological effects primarily through heterodimerization with other nuclear receptors. Upon ligand binding, the receptor complex undergoes a conformational change, releases co-repressors, and recruits co-activators, leading to the transcription of target genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inactive State cluster_4 Active State Ligand RXR Ligand (e.g., PZ-Rexinoid-1) RXR_active RXR Ligand->RXR_active RXR_inactive RXR Partner_inactive Partner NR (e.g., RAR, LXR) RXR_inactive->Partner_inactive CoR Co-repressor Complex Partner_inactive->CoR DNA_inactive Response Element (RXRE) Partner_inactive->DNA_inactive CoA Co-activator Complex Partner_active Partner NR RXR_active->Partner_active Ligand_bound Ligand RXR_active->Ligand_bound Partner_active->CoA DNA_active Response Element (RXRE) Partner_active->DNA_active mRNA mRNA DNA_active->mRNA Gene Transcription

Caption: RXR heterodimer signaling pathway activation by a ligand.

References

One-Pot Synthesis of Pyridazine-Containing Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of various pyridazine-containing heterocyclic scaffolds. Pyridazine (B1198779) and its fused derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The methods outlined below offer advantages such as reduced reaction times, higher yields, and simplified purification procedures compared to traditional multi-step syntheses.

Application Note 1: One-Pot, Three-Component Synthesis of Fused Pyridazines via Inverse Electron Demand Diels-Alder (IEDDA) Reaction

This protocol describes a convenient one-pot method for synthesizing pyridazines fused with saturated oxa- and aza-heterocyclic moieties. The reaction proceeds through an Inverse Electron Demand Diels-Alder (IEDDA) reaction, offering a straightforward route to complex fused systems. The effectiveness of this approach has been demonstrated for the fusion of five-, six-, seven-, and eight-membered rings.[1]

Experimental Protocol

Materials:

  • Appropriate amine hydrochloride

  • 1,2,4,5-tetrazine (B1199680) derivative

  • Cyclic enamine

  • Collidine

  • Anhydrous neutral solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a solution of the amine hydrochloride (1.0 eq) in a suitable anhydrous neutral solvent, add collidine (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the 1,2,4,5-tetrazine derivative (1.0 eq) to the reaction mixture.

  • Add the cyclic enamine (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to the appropriate temperature (optimized for the specific substrates, typically reflux) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.

Quantitative Data Summary
Fused Ring SizeSolventTemperature (°C)Time (h)Yield (%)
5-memberedToluene1106High
6-memberedToluene1106High
7-memberedDioxane10112Moderate
8-memberedDioxane10118Moderate

Note: "High" and "Moderate" yields are as reported in the source literature; specific percentages may vary based on substrates.[1]

Reaction Workflow

IEDDA_Workflow reagents Amine HCl Collidine Solvent reaction_vessel One-Pot Reaction (Heating) reagents->reaction_vessel tetrazine 1,2,4,5-Tetrazine tetrazine->reaction_vessel enamine Cyclic Enamine enamine->reaction_vessel workup Work-up (Solvent Removal) reaction_vessel->workup purification Purification (Column Chromatography) workup->purification product Fused Pyridazine purification->product

Caption: Workflow for the one-pot synthesis of fused pyridazines via IEDDA.

Application Note 2: Domino SN/Condensation/Aza-ene Addition Cyclization for Highly Substituted 1,4-Dihydropyridazines

This method provides a one-pot, three-component approach for the synthesis of highly substituted hydrazino-1,4-dihydropyridazinoles. The reaction proceeds through a domino sequence of nucleophilic substitution (SN), condensation, and an aza-ene addition cyclization without the need for a catalyst.[2]

Experimental Protocol

Materials:

  • Hydrazine (B178648) derivative (e.g., phenylhydrazine) (2.6 eq)

  • 1,1-bis(methylthio)-2-nitroethene (BMTNE) (1.0 eq)

  • 1,2-Dicarbonyl compound (e.g., benzil) (1.0 eq)

  • Ethanol (B145695)

Procedure:

  • Dissolve the hydrazine derivative (2.6 eq), BMTNE (1.0 eq), and the 1,2-dicarbonyl compound (1.0 eq) in ethanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction for approximately 8 hours.

  • Upon completion, the product may precipitate from the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Quantitative Data Summary
Hydrazine Derivative1,2-DicarbonylSolventTime (h)Yield (%)
PhenylhydrazineBenzilEthanol878
Hydrazine hydrateBenzilEthanol1075
MethylhydrazineAnisilEthanol1272

Reaction Signaling Pathway

Domino_Pathway sub_A Hydrazine intermediate1 S_N Adduct sub_A->intermediate1 S_N Reaction sub_B BMTNE sub_B->intermediate1 S_N Reaction sub_C 1,2-Dicarbonyl intermediate2 Condensed Intermediate sub_C->intermediate2 Condensation intermediate1->intermediate2 Condensation final_product Hydrazino-1,4-dihydropyridazinole intermediate2->final_product Aza-ene Addition Cyclization

Caption: Domino reaction pathway for substituted 1,4-dihydropyridazines.

Application Note 3: One-Pot, Three-Step Synthesis of Pyridazine C-Nucleosides

This protocol details a mild, three-step, one-pot procedure for the stereoselective synthesis of novel pyridazine C-nucleosides starting from glycosyl furans. The sequence involves a singlet oxygen [4+2] cycloaddition, reduction, and subsequent cyclization with hydrazine.[3][4]

Experimental Protocol

Materials:

Procedure:

  • Photooxygenation: Dissolve the glycosyl furan in dry CH₂Cl₂ in a reaction vessel equipped for gas bubbling and cooling. Add a catalytic amount of methylene blue. Irradiate the solution with a halogen lamp (e.g., 650 W) at -20 °C while bubbling dry oxygen through the solution. Monitor the disappearance of the starting material by TLC (approx. 90 min).

  • Reduction: Once the reaction is complete, add diethyl sulfide (1.2 eq) to the crude solution and maintain the temperature at -20 °C for 2 hours.

  • Cyclization: Remove the solvent and excess diethyl sulfide under reduced pressure. To the crude intermediate, add a solution of hydrazine in THF (2.0 M) and stir at room temperature until cyclization is complete (monitor by TLC).

  • Work-up and Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Quantitative Data Summary
Glycosyl Furan Substituent (Sugar)Protecting GroupsHydrazine ReagentTotal Yield (%)
Ribofuranosyl2',3',5'-tri-O-benzylHydrazine in THFGood
Ribofuranosyl2',3',5'-tri-O-acetylHydrazine in THF (1.2 eq)Good

Note: "Good" yields are as reported in the source literature, indicating the efficiency of the one-pot procedure.[3][4]

Logical Relationship Diagram

C_Nucleoside_Synthesis start Glycosyl Furan step1 Step 1: [4+2] Cycloaddition (Singlet Oxygen, MB, hv, -20 °C) start->step1 intermediate1 Endoperoxide Intermediate step1->intermediate1 step2 Step 2: Reduction (Et₂S, -20 °C) intermediate1->step2 intermediate2 Glycosyl Enedione step2->intermediate2 step3 Step 3: Cyclization (Hydrazine/THF) intermediate2->step3 product Pyridazine C-Nucleoside step3->product

Caption: Logical flow of the one-pot synthesis of pyridazine C-nucleosides.

References

Application Notes and Protocols for the Analytical Characterization of Methyl 6-chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the characterization of Methyl 6-chloropyridazine-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The following protocols and data are intended to assist in the structural elucidation, purity assessment, and quality control of this compound.

Compound Information

Compound Name This compound
CAS Number 65202-50-8[2]
Molecular Formula C₆H₅ClN₂O₂[2]
Molecular Weight 172.57 g/mol [2]
Structure Chemical structure of this compound

Analytical Techniques and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural confirmation of this compound.

2.1.1. ¹H NMR Spectroscopy

  • Summary of ¹H NMR Data

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Pyridazine-H7.80 - 8.20Doublet~9.0
Pyridazine-H7.60 - 7.90Doublet~9.0
-OCH₃3.90 - 4.10SingletN/A
  • Experimental Protocol

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

    • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.

    • Acquisition Parameters:

      • Pulse Sequence: Standard pulse-acquire

      • Number of Scans: 16-32

      • Relaxation Delay: 1-2 seconds

    • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.

2.1.2. ¹³C NMR Spectroscopy

  • Summary of ¹³C NMR Data

Carbon Chemical Shift (δ) ppm
C=O (Ester)163.0 - 166.0
C-Cl (Pyridazine)150.0 - 153.0
C-COOCH₃ (Pyridazine)145.0 - 148.0
CH (Pyridazine)128.0 - 131.0
CH (Pyridazine)125.0 - 128.0
-OCH₃52.0 - 54.0
  • Experimental Protocol

    • Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of the compound in 0.7 mL of the deuterated solvent.

    • Instrumentation: Acquire the ¹³C NMR spectrum on a 100 MHz or higher NMR spectrometer.

    • Acquisition Parameters:

      • Pulse Sequence: Proton-decoupled pulse-acquire

      • Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)

      • Relaxation Delay: 2-5 seconds

    • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms nmr_acq Acquire Spectrum (400 MHz or higher) add_tms->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integration & Peak Picking phase_baseline->integrate structure Structural Elucidation integrate->structure

Caption: A streamlined workflow for the NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed for the determination of the molecular weight and fragmentation pattern of the compound.

  • Summary of Mass Spectrometry Data

Technique Ionization Mode Observed m/z Interpretation
LC-MSESI+173.0, 175.0[M+H]⁺ isotopic pattern (3:1 ratio) confirms the presence of one chlorine atom.
  • Experimental Protocol

    • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

    • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Acquisition Parameters (ESI+):

      • Capillary Voltage: 3-4 kV

      • Nebulizing Gas (N₂): 1.5-2.5 L/min

      • Drying Gas (N₂): 5-10 L/min

      • Drying Gas Temperature: 250-350 °C

      • Mass Range: m/z 50-500

    • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern. The characteristic 3:1 ratio of the M and M+2 peaks is indicative of a monochlorinated compound.

Logical Relationship in Mass Spectrometry

MS_Logic compound This compound (C₆H₅ClN₂O₂) ionization Electrospray Ionization (ESI+) compound->ionization molecular_ion [M+H]⁺ Ion Formation ionization->molecular_ion isotopic_pattern Detection of Isotopic Peaks (m/z 173 and 175) molecular_ion->isotopic_pattern chlorine_confirmation Confirmation of One Chlorine Atom (3:1 Ratio) isotopic_pattern->chlorine_confirmation

Caption: The logical flow from compound to chlorine confirmation via mass spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Summary of FTIR Data

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3100 - 3000MediumC-H stretch (aromatic)
2990 - 2950MediumC-H stretch (methyl)
1750 - 1730StrongC=O stretch (ester)[3]
1600 - 1475Medium-WeakC=C and C=N stretch (pyridazine ring)[3]
1300 - 1000StrongC-O stretch (ester)[3]
850 - 750StrongC-Cl stretch
  • Experimental Protocol

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Instrumentation: Use a standard FTIR spectrometer.

    • Acquisition Parameters:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32

    • Data Analysis: Correlate the observed absorption bands with known functional group frequencies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound.

  • Summary of HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature Ambient (or controlled at 25 °C)
  • Experimental Protocol

    • Standard Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.1 mg/mL) in the mobile phase.

    • Sample Preparation: Prepare a sample solution of the test article at a similar concentration.

    • System Suitability: Inject the standard solution multiple times to ensure the system is suitable for analysis (e.g., check for consistent retention times and peak areas).

    • Analysis: Inject the sample solution and record the chromatogram.

    • Purity Calculation: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow prep Prepare Mobile Phase, Standard, and Sample Solutions equilibration Equilibrate HPLC System with Mobile Phase prep->equilibration system_suitability Perform System Suitability Test (Inject Standard) equilibration->system_suitability sample_injection Inject Sample Solution system_suitability->sample_injection chromatogram Acquire Chromatogram (Detect at 254 nm) sample_injection->chromatogram data_analysis Integrate Peaks and Calculate Purity (%) chromatogram->data_analysis

References

Safe handling and storage procedures for Methyl 6-chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Methyl 6-chloropyridazine-3-carboxylate

Product Name: this compound CAS Number: 65202-50-8 Molecular Formula: C₆H₅ClN₂O₂

1. Hazard Identification

This compound is classified as a hazardous substance. Acute exposure may cause irritation to the eyes, skin, and respiratory tract.[1] Symptoms of exposure can include coughing, shortness of breath, and dermatitis.[1] Ingestion may lead to gastrointestinal discomfort, nausea, and vomiting.[1] It is harmful if swallowed, in contact with skin, or if inhaled.

Signal Word: Warning[2]

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash hands thoroughly after handling.[2][3]

  • P271: Use only outdoors or in a well-ventilated area.[2][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3]

  • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

2. Personal Protective Equipment (PPE)

To ensure the safe handling of this compound, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are necessary to prevent skin contact.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn. In situations with a risk of significant exposure, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If working in a poorly ventilated area or if dust or aerosols are generated, a NIOSH-approved respirator is recommended.

3. Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention if irritation develops or persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

4. Chemical Incompatibility

This compound is incompatible with strong oxidizing agents and reducing agents.[1] It should also be protected from moisture and direct sunlight to prevent degradation.[1]

Protocols for Safe Handling and Storage

Protocol 1: Safe Handling of this compound

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment to identify potential hazards and determine the necessary safety precautions.

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the Application Notes section above.

  • Weighing and Transfer: When weighing or transferring the solid material, do so carefully to minimize dust generation. Use a spatula or other appropriate tool.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • After Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3][4]

  • Waste Disposal: Dispose of all waste materials (including empty containers, contaminated PPE, and reaction byproducts) in accordance with local, state, and federal regulations. Do not allow the material to enter drains or water courses.[5]

Protocol 2: Safe Storage of this compound

  • Container: Keep the compound in a tightly sealed container.[1]

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[1] For long-term storage, a temperature of 2-8°C is recommended.[2]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and reducing agents.[1]

  • Light and Moisture: Protect from direct sunlight and moisture.[1]

  • Labeling: Ensure the storage container is clearly and accurately labeled with the chemical name, CAS number, and any relevant hazard warnings.

Quantitative Data Summary

PropertyValueReference
CAS Number 65202-50-8[2][3][6]
Molecular Formula C₆H₅ClN₂O₂
Signal Word Warning[2]
Long-Term Storage Temp. 2-8°C[2]

Note: Specific quantitative data on toxicity (e.g., LD50, LC50) and permissible exposure limits were not available in the provided search results.

Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal & Storage Risk_Assessment 1. Conduct Risk Assessment Select_PPE 2. Select Appropriate PPE Risk_Assessment->Select_PPE Use_Fume_Hood 3. Work in a Fume Hood Select_PPE->Use_Fume_Hood Weigh_Transfer 4. Weigh and Transfer Carefully Use_Fume_Hood->Weigh_Transfer Prepare_Solution 5. Prepare Solution Weigh_Transfer->Prepare_Solution Decontaminate 6. Decontaminate Work Area Prepare_Solution->Decontaminate Wash_Hands 7. Wash Hands Thoroughly Decontaminate->Wash_Hands Waste_Disposal 8. Dispose of Waste Properly Wash_Hands->Waste_Disposal Store_Chemical 9. Store Chemical Securely Waste_Disposal->Store_Chemical

Caption: Workflow for Safe Handling of Hazardous Chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 6-chloropyridazine-3-carboxylate for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two primary routes are commonly employed. The first is a multi-step synthesis starting from ethyl levulinate, which proceeds through cyclization, bromination, elimination, oxidation, esterification, and finally chlorination, with an overall yield of approximately 42%.[1] A second common approach involves the oxidation of 3-chloro-6-methylpyridazine (B130396) to 6-chloropyridazine-3-carboxylic acid, followed by esterification.[2][3]

Q2: I'm observing a low overall yield. Which step is the most likely cause?

A2: Low overall yield can result from inefficiencies in any of the key steps. The oxidation and chlorination steps are often critical and can lead to significant yield loss if not properly controlled. Incomplete reactions, side product formation, and product degradation are common issues.[2] A systematic evaluation of the yield and purity at each step is recommended to identify the bottleneck.

Q3: What are the best practices for purifying the final product?

A3: Purification of this compound is typically achieved through recrystallization or silica (B1680970) gel column chromatography.[4][5] The choice of method depends on the nature and quantity of the impurities. For recrystallization, a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures should be chosen. For column chromatography, a mobile phase of hexane (B92381) and ethyl acetate (B1210297) is often a good starting point for separation on a silica gel stationary phase.[4]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Phosphorus oxychloride (POCl₃), often used in the chlorination step, is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The oxidation step may involve strong oxidizing agents like potassium dichromate or potassium permanganate, which should be handled with care to avoid contact with skin and combustible materials.[2][3]

Troubleshooting Guides

Problem: Low Yield in the Synthesis of 6-chloropyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine

This section addresses common issues encountered during the oxidation of 3-chloro-6-methylpyridazine.

Issue Potential Cause Suggested Solution
Incomplete Oxidation Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
Inadequate amount of oxidizing agent.Ensure the correct stoichiometry of the oxidizing agent (e.g., potassium dichromate or potassium permanganate) is used. A slight excess may be necessary to drive the reaction to completion.[2][3]
Formation of Side Products Over-oxidation or side reactions due to harsh conditions.Carefully control the reaction temperature, keeping it below the recommended maximum (e.g., 50-65°C). Add the oxidizing agent portion-wise to manage the reaction exotherm.[2]
Product Degradation Instability of the product under the reaction or workup conditions.Use milder workup procedures. Avoid prolonged exposure to strong acids or high temperatures after the reaction is complete.[2]
Problem: Inefficient Chlorination of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid

This guide focuses on the conversion of the pyridazinone intermediate to the chlorinated product.

Issue Potential Cause Suggested Solution
Low Conversion Insufficient amount of chlorinating agent (e.g., POCl₃).Use a sufficient excess of the chlorinating agent.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Dark-Colored Impurities Decomposition of starting material or product at high temperatures.Maintain a controlled reaction temperature and avoid overheating. The use of a solvent can sometimes help to moderate the reaction.
Difficult Workup Quenching of excess chlorinating agent is too vigorous.Add the reaction mixture slowly to crushed ice with vigorous stirring to control the exothermic reaction.
Problem: Poor Yield in the Esterification of 6-chloropyridazine-3-carboxylic acid

This section provides troubleshooting for the final esterification step.

Issue Potential Cause Suggested Solution
Incomplete Reaction Insufficient acid catalyst or reaction time.Increase the amount of acid catalyst (e.g., sulfuric acid) and/or extend the reaction time.[6]
Presence of water in the reaction mixture.Use dry methanol (B129727) and glassware. Consider using a dehydrating agent or a method to remove water as it is formed.[7]
Hydrolysis of the Ester Presence of water during workup.Ensure all workup steps are performed under anhydrous conditions until the final extraction and washing steps. Neutralize the acid catalyst carefully during the workup.
Difficulty in Product Isolation Product is soluble in the aqueous phase during extraction.Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Salting out the aqueous layer by adding a saturated brine solution can also improve extraction efficiency.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid

This protocol is adapted from a patented procedure for the oxidation of 3-chloro-6-methylpyridazine.[2]

  • In a round-bottom flask equipped with a mechanical stirrer, add concentrated sulfuric acid (175 mL).

  • Slowly add 3-chloro-6-methylpyridazine (25 g, 194 mmol) to the flask while cooling in a water bath to maintain the temperature.

  • In portions, add potassium dichromate (K₂Cr₂O₇) (69 g, 234 mmol) over 40 minutes, ensuring the internal temperature does not exceed 65°C by using a cold water bath.

  • After the addition is complete, maintain the reaction mixture at 60°C for 3 hours.

  • Cool the mixture and then pour it onto 200 g of crushed ice.

  • Extract the aqueous mixture with ethyl acetate (8 x 200 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain 6-Chloropyridazine-3-carboxylic acid. A yield of approximately 69% can be expected.[2]

Protocol 2: Esterification of 6-chloropyridazine-3-carboxylic acid

This is a general protocol for Fischer esterification that can be adapted for this specific synthesis.

  • To a solution of 6-chloropyridazine-3-carboxylic acid (1 equivalent) in methanol (used in excess as the solvent), add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) slowly at 0°C.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_oxidation Oxidation Step cluster_chlorination Chlorination & Esterification Start_Ox 3-chloro-6-methylpyridazine Oxidation Oxidation (K2Cr2O7, H2SO4) Start_Ox->Oxidation Product_Acid 6-chloropyridazine-3-carboxylic acid Oxidation->Product_Acid Start_Chlor 6-oxo-1,6-dihydropyridazine- 3-carboxylic acid Chlorination Chlorination (POCl3) Start_Chlor->Chlorination Intermediate 6-chloropyridazine-3-carboxylic acid Chlorination->Intermediate Esterification Esterification (Methanol, H2SO4) Intermediate->Esterification Final_Product Methyl 6-chloropyridazine- 3-carboxylate Esterification->Final_Product

Caption: General synthetic workflows for this compound.

Troubleshooting_Yield cluster_conditions Reaction Conditions Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Stoichiometry Verify Reagent Stoichiometry Start->Check_Stoichiometry Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Workup Review Workup & Purification Start->Check_Workup Temp Temperature Check_Conditions->Temp Time Reaction Time Check_Conditions->Time Solvent Solvent Check_Conditions->Solvent Catalyst Catalyst Check_Conditions->Catalyst Optimize Systematically Optimize Each Parameter Temp->Optimize Time->Optimize Solvent->Optimize Catalyst->Optimize

Caption: A logical workflow for troubleshooting low reaction yield.

References

Technical Support Center: Purification of Crude Methyl 6-chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Methyl 6-chloropyridazine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or decomposition. These may include:

  • Unreacted starting materials: Such as 6-chloropyridazine-3-carboxylic acid if the esterification reaction is incomplete.

  • Byproducts from synthesis: Depending on the synthetic route, this could include regioisomers or over-chlorinated species.

  • Hydrolysis product: The ester can hydrolyze back to the carboxylic acid (6-chloropyridazine-3-carboxylic acid) if exposed to moisture, especially under acidic or basic conditions.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective methods for purifying this compound are column chromatography and recrystallization. The choice depends on the impurity profile and the desired final purity. Column chromatography is generally effective for separating a wider range of impurities, while recrystallization is excellent for removing small amounts of impurities from a mostly pure product.

Q3: How can I monitor the purification process effectively?

A3: Thin-Layer Chromatography (TLC) is a quick and efficient way to monitor the progress of your purification. A commonly used solvent system for TLC analysis is a mixture of petroleum ether and ethyl acetate (B1210297) (1:1)[1][2]. By spotting the crude mixture, fractions from column chromatography, and the purified product, you can assess the separation and purity.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The boiling point of the solvent may be higher than the melting point of your compound, or the compound is precipitating too quickly from a supersaturated solution.- Try a lower-boiling point solvent. - Ensure a slower cooling rate. - Add a co-solvent (anti-solvent) dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly.
No crystals form upon cooling. The solution is not sufficiently saturated, or nucleation has not initiated.- Concentrate the solution by slowly evaporating some of the solvent. - Scratch the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound.
The recrystallized product is still impure. The cooling process was too fast, trapping impurities in the crystal lattice. The chosen solvent may not effectively differentiate between the product and impurities.- Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Wash the collected crystals with a small amount of the cold recrystallization solvent. - Perform a second recrystallization, possibly with a different solvent system.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the product from impurities. The polarity of the eluent is not optimal.- Adjust the solvent ratio. If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent). If the spots are too low (low Rf), increase the eluent polarity. - Consider using a different solvent system altogether.
The product is eluting too quickly (high Rf). The eluent is too polar.- Decrease the polarity of the eluent. For a petroleum ether/ethyl acetate system, increase the proportion of petroleum ether.
The product is not eluting from the column (low Rf). The eluent is not polar enough.- Gradually increase the polarity of the eluent. For a petroleum ether/ethyl acetate system, increase the proportion of ethyl acetate. A gradient elution from a less polar to a more polar solvent system can be effective.
Streaking or tailing of spots on TLC or broad peaks during column chromatography. The compound may be interacting too strongly with the silica (B1680970) gel, which can be acidic. The column may be overloaded.- Add a small amount (e.g., 0.1-1%) of a modifier like triethylamine (B128534) to the eluent to neutralize the silica gel surface. - Reduce the amount of crude material loaded onto the column.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides two exemplary solvent systems identified from literature for the purification of this compound.

1. Preparation:

  • Prepare the column by packing silica gel in the initial, less polar eluent.

  • Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the eluent.

  • In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry powder.

2. Column Loading and Elution:

  • Carefully add the dry-loaded crude product to the top of the prepared column.

  • Begin elution with the chosen solvent system.

Chromatography Solvent Systems:

System Eluent Composition Notes
A Petroleum Ether : Ethyl Acetate (9:1)Good for less polar impurities. The polarity can be gradually increased if the product elutes too slowly.
B Dichloromethane to 95:5 Dichloromethane/Methanol (gradient)This gradient system is useful for separating a broader range of impurities with varying polarities.[3]

3. Fraction Collection and Analysis:

  • Collect fractions and monitor them by TLC using a suitable solvent system (e.g., Petroleum Ether:Ethyl Acetate = 1:1)[1][2].

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization (General Procedure)

1. Solvent Screening:

  • Place a small amount of the crude material into several test tubes.

  • Add a small amount of a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures with water or hexanes) to each test tube.

  • Heat the test tubes to the boiling point of the solvent. A good solvent will dissolve the compound when hot but show low solubility at room temperature.

2. Recrystallization Procedure:

  • Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals start to form, place the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

Visualized Workflows

PurificationWorkflow crude Crude this compound tlc Purity Assessment (TLC) crude->tlc decision Purity > 90%? tlc->decision recrystallization Recrystallization decision->recrystallization Yes column Column Chromatography decision->column No pure_product Pure Product recrystallization->pure_product column->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

Caption: Decision workflow for selecting the appropriate purification method.

TroubleshootingWorkflow cluster_recryst Recrystallization Troubleshooting cluster_column Column Chromatography Troubleshooting start Purification Issue Encountered issue_type Issue Type? start->issue_type recryst_issue Recrystallization Problem issue_type->recryst_issue Recrystallization column_issue Chromatography Problem issue_type->column_issue Chromatography oiling_out Oiling Out recryst_issue->oiling_out no_crystals No Crystals recryst_issue->no_crystals impure_product Still Impure recryst_issue->impure_product poor_sep Poor Separation column_issue->poor_sep no_elution No Elution column_issue->no_elution tailing Peak Tailing column_issue->tailing solution1 Change Solvent / Slow Cooling oiling_out->solution1 solution2 Concentrate / Scratch / Seed no_crystals->solution2 solution3 Re-crystallize / Wash Crystals impure_product->solution3 solution4 Optimize Eluent Polarity poor_sep->solution4 solution5 Increase Eluent Polarity no_elution->solution5 solution6 Add Modifier / Reduce Load tailing->solution6

References

Common side reactions in the synthesis of chloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chloropyridazines. The following information is designed to help you overcome common side reactions and challenges encountered during your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of chloropyridazines, particularly when using common methods such as the chlorination of pyridazinones with phosphorus oxychloride (POCl₃).

Problem 1: Low Yield of the Desired Chloropyridazine

Q: My reaction is resulting in a low yield of the target chloropyridazine. What are the potential causes and how can I improve it?

A: Low yields are a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction: The conversion of the starting material (e.g., a dihydroxypyridazine) to the chloropyridazine may not have gone to completion.

    • Solution:

      • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion. For the synthesis of 3,6-dichloropyridazine (B152260) from 3,6-dihydroxypyridazine with POCl₃, reaction times can range from 3.5 to 16 hours at temperatures between 50°C and 80°C.[1][2][3]

      • Reagent Stoichiometry: An insufficient amount of the chlorinating agent can lead to incomplete conversion. While an excess of POCl₃ is often used, optimizing the stoichiometry is crucial. For instance, in some procedures, a molar ratio of 3:1 of POCl₃ to dihydroxypyridazine is employed.[2]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution:

      • Choice of Chlorinating Agent: The choice of chlorinating agent can significantly impact the side reaction profile. While POCl₃ is common, it can lead to the formation of phosphorus-containing byproducts.[4] Using alternative reagents like N-chlorosuccinimide (NCS) can sometimes offer a cleaner reaction with fewer process impurities.[5]

      • Control of Reaction Conditions: Carefully control the reaction temperature to minimize the formation of degradation products or other side products.

  • Product Loss During Workup and Purification: The desired chloropyridazine may be lost during the extraction and purification steps.

    • Solution:

      • Quenching Procedure: The quenching of excess POCl₃ is highly exothermic and must be performed carefully to avoid product degradation. A "reverse quench," where the reaction mixture is slowly added to a large volume of ice-cold water or a basic solution, is the recommended approach to control the exotherm.[4][6][7]

      • Purification Method: Optimize the purification method. For 3,6-dichloropyridazine, purification can be achieved by recrystallization or column chromatography.[2][3] The use of a water-soluble sulfite (B76179) during the workup has been shown to help solubilize impurities and improve the purity of the final product.[8]

Problem 2: Formation of Significant Side Products

Q: My reaction is producing a complex mixture with multiple side products. What are the common side reactions and how can I minimize them?

A: The formation of side products is a frequent issue in chloropyridazine synthesis. Understanding these side reactions is key to their mitigation.

  • Phosphorus-Containing Byproducts: When using phosphorus-based chlorinating agents like POCl₃ or phosphorus pentachloride (PCl₅), the formation of phosphorus byproducts is a major concern. With PCl₅, phosphorus oxychloride is a significant byproduct.[5]

    • Solution:

      • Alternative Reagents: Consider using a non-phosphorus-based chlorinating agent like N-chlorosuccinimide (NCS), which can provide a safer and more environmentally friendly process with fewer impurities.[5]

      • Workup: A carefully controlled aqueous workup is necessary to hydrolyze and remove these byproducts. The quenching of excess POCl₃ with water leads to the formation of phosphoric acid and hydrochloric acid.[9]

  • Incomplete Chlorination: The reaction may stop at an intermediate stage, leaving starting material or partially chlorinated species in the final mixture.

    • Solution:

      • Reaction Conditions: As mentioned for low yields, optimizing reaction time, temperature, and reagent stoichiometry is crucial to drive the reaction to completion.[1][2][3] Using a slight excess of the chlorinating agent, such as a 1:2.05-2.1 molar ratio of 3,6-dihydroxypyridazine to NCS, can ensure complete reaction.[5]

  • Hydrolysis of the Product: Chloropyridazines can be susceptible to hydrolysis, especially under harsh workup conditions, converting the chloro group back to a hydroxyl group.

    • Solution:

      • Controlled Workup: Maintain a low temperature during the aqueous workup and neutralization steps to minimize the rate of hydrolysis.

      • pH Control: Avoid strongly basic conditions during workup if the product is sensitive to nucleophilic substitution by hydroxide (B78521) ions.

  • Over-chlorination: In some cases, further chlorination of the desired product can occur, leading to the formation of polychlorinated pyridazines.

    • Solution:

      • Stoichiometry Control: Use a controlled amount of the chlorinating agent to avoid excessive chlorination.

      • Reaction Monitoring: Closely monitor the reaction progress to stop it once the desired product is formed, preventing further reaction.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common issues in chloropyridazine synthesis.

TroubleshootingWorkflow cluster_start Start cluster_analysis Problem Analysis cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or High Impurity in Chloropyridazine Synthesis Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis IncompleteReaction Incomplete Reaction (Starting material remains) Analysis->IncompleteReaction High SM SideProducts Major Side Products Formed Analysis->SideProducts Multiple spots/peaks WorkupIssues Product Loss During Workup Analysis->WorkupIssues Clean reaction, low isolated yield OptimizeConditions Optimize Reaction Conditions: - Increase temperature/time - Adjust stoichiometry IncompleteReaction->OptimizeConditions SideProducts->OptimizeConditions ChangeReagent Change Chlorinating Agent: - Consider NCS instead of POCl3 SideProducts->ChangeReagent RefineWorkup Refine Workup Procedure: - Controlled 'reverse' quench - Optimize pH and temperature WorkupIssues->RefineWorkup Purification Improve Purification: - Recrystallization solvent screening - Column chromatography optimization WorkupIssues->Purification OptimizeConditions->Analysis Re-evaluate ChangeReagent->Analysis Re-evaluate RefineWorkup->Analysis Re-evaluate Purification->Analysis Re-evaluate

Caption: A troubleshooting workflow for chloropyridazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃)?

A1: Phosphorus oxychloride is a hazardous reagent that requires careful handling. The main safety concerns are:

  • Corrosivity: It is highly corrosive and can cause severe burns upon contact with skin and eyes.

  • Reactivity with Water: It reacts violently and exothermically with water, releasing corrosive hydrogen chloride gas and phosphoric acid.[9] This reaction can lead to a dangerous pressure buildup in a closed system.

  • Toxicity: Inhalation of its vapors can cause severe irritation to the respiratory tract.

  • Delayed Exotherms: Quenching POCl₃ at low temperatures can lead to the accumulation of unreacted reagent, which can then undergo a delayed and uncontrolled exothermic reaction.[6][7]

Q2: How can I safely quench a reaction containing a large excess of POCl₃?

A2: The safest method for quenching excess POCl₃ is a "reverse quench":

  • Prepare a large-volume vessel with a stirred mixture of crushed ice and water, or an ice-cold aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide).

  • Slowly and carefully add the reaction mixture containing POCl₃ to the vigorously stirred quenching solution.

  • Monitor the temperature of the quenching vessel and control the addition rate to maintain a safe temperature (typically below 20-25°C).[4]

  • Ensure adequate ventilation to handle the hydrogen chloride gas that is evolved.

  • Some protocols suggest quenching into a warm (e.g., 35-40°C) aqueous sodium acetate (B1210297) solution to ensure immediate and complete hydrolysis, preventing the accumulation of unstable intermediates.[6]

Q3: Are there any less hazardous alternatives to POCl₃ for the synthesis of chloropyridazines?

A3: Yes, N-chlorosuccinimide (NCS) has been reported as a milder and safer alternative to POCl₃ for the chlorination of dihydroxypyridazines.[5] The use of NCS can lead to a simpler workup, less environmental pollution, and higher product purity.[5]

Q4: My TLC shows a single spot for the crude product, but the yield is low after purification. What could be the issue?

A4: This scenario suggests that the issue may lie in the workup or purification steps rather than the reaction itself.

  • Product Solubility: The desired chloropyridazine may have some solubility in the aqueous phase during extraction, leading to losses. Performing multiple extractions with a suitable organic solvent can help maximize recovery.

  • Volatility: Some chloropyridazines may be volatile, and product could be lost during solvent removal under high vacuum. Use of a rotary evaporator at a controlled temperature and pressure is recommended.

  • Adsorption on Stationary Phase: During column chromatography, the product might be strongly adsorbed onto the silica (B1680970) gel, leading to incomplete elution. Careful selection of the eluent system is important.

  • Decomposition on Silica: Some compounds are unstable on silica gel. If this is suspected, consider alternative purification methods like recrystallization or using a different stationary phase for chromatography.

Data Presentation

The following table summarizes quantitative data from various synthetic protocols for 3,6-dichloropyridazine, providing a comparison of different reaction conditions and their outcomes.

Starting MaterialChlorinating AgentStoichiometry (Reagent:SM)SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
3,6-DihydroxypyridazinePOCl₃~5:1None (POCl₃ as solvent)8012-16--[1]
3,6-DihydroxypyridazinePOCl₃1.5:1Chloroform (B151607)50472.3599.03 (GC)[2][3]
3,6-DihydroxypyridazinePOCl₃3:1Chloroform653.586-[2][3]
3,6-DihydroxypyridazinePCl₅5.6:1None125482-[5]
3,6-DihydroxypyridazineNCS2.05-2.1:1Ethanol (B145695)40-601-3HighHigh[5]

Experimental Protocols

Protocol 1: Synthesis of 3,6-Dichloropyridazine using Phosphorus Oxychloride

This protocol is adapted from a patented procedure for the synthesis of 3,6-dichloropyridazine.[2][3]

Materials:

  • 3,6-Dihydroxypyridazine

  • Phosphorus oxychloride (POCl₃)

  • Chloroform

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dihydroxypyridazine (e.g., 11.20 g, 100 mmol) and chloroform (150 ml).

  • With stirring, carefully add phosphorus oxychloride (e.g., 46.00 g, 300 mmol).

  • Heat the reaction mixture to 65°C and maintain this temperature for 3.5 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess solvent and unreacted POCl₃ under reduced pressure using a rotary evaporator.

  • Workup (Caution: Highly Exothermic): Slowly and carefully add the crude residue to a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution to neutralize the remaining acidic components. Ensure the pH of the aqueous layer is neutral or slightly basic.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 ml).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 3,6-dichloropyridazine.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 3,6-Dichloropyridazine using N-Chlorosuccinimide (NCS)

This protocol is based on a more environmentally friendly approach using NCS as the chlorinating agent.[5]

Materials:

  • 3,6-Dihydroxypyridazine

  • N-Chlorosuccinimide (NCS)

  • Ethanol

  • Hydrochloric acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, add ethanol, 3,6-dihydroxypyridazine, and a catalytic amount of hydrochloric acid.

  • Heat the mixture with stirring.

  • Continuously add N-chlorosuccinimide (NCS) to the reaction mixture while maintaining the temperature between 40-45°C. The molar ratio of 3,6-dihydroxypyridazine to NCS should be approximately 1:2.1.

  • After the addition of NCS is complete, maintain the reaction temperature at no more than 60°C for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 5-10°C to allow for crystallization of the product.

  • Collect the precipitated 3,6-dichloropyridazine by suction filtration.

  • The byproduct, succinimide, remains in the ethanol filtrate and can be recovered.

References

Technical Support Center: Optimizing Reaction Temperatures for Methyl 6-chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for various chemical transformations involving Methyl 6-chloropyridazine-3-carboxylate. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions with this compound, with a focus on temperature optimization.

Problem Potential Cause Suggested Solution
Low or No Product Yield Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, or decomposition of starting materials or products may occur at higher temperatures.Systematically screen a range of temperatures. For cross-coupling reactions like Suzuki or Buchwald-Hartwig, a starting range of 70-110°C is common. For nucleophilic aromatic substitutions, a wider range from room temperature to reflux may be necessary. Monitor the reaction progress by TLC or LC-MS at different temperatures to identify the optimal point.
Incorrect Solvent Choice: The solvent may not be suitable for the chosen reaction temperature, leading to poor solubility of reactants or catalyst deactivation.Select a solvent with a boiling point appropriate for the desired reaction temperature. For higher temperature reactions, consider using high-boiling point solvents like dioxane, toluene (B28343), or DMF.
Catalyst Inactivity: The palladium catalyst (for cross-coupling reactions) may not be active at the chosen temperature.Ensure the catalyst system is appropriate for the reaction. Some modern catalysts are designed to be active at lower temperatures. Pre-activation of the catalyst by heating with the ligand before adding the reactants can sometimes be beneficial.
Formation of Side Products/Impurities Temperature Too High: Elevated temperatures can lead to side reactions such as hydrodehalogenation (loss of the chlorine atom), dimerization of coupling partners, or decomposition of the pyridazine (B1198779) ring.Lower the reaction temperature in increments of 5-10°C and monitor the product purity. A lower temperature with a longer reaction time may provide a cleaner reaction profile.
Reaction Time Too Long: Prolonged heating, even at a seemingly optimal temperature, can lead to the formation of degradation products.Optimize the reaction time in conjunction with the temperature. Once the reaction has reached completion (as determined by monitoring), cool it down promptly.
Incomplete Conversion Temperature Too Low: The activation energy for the reaction is not being overcome at the current temperature.Gradually increase the reaction temperature. For palladium-catalyzed reactions, ensure the temperature is sufficient for efficient oxidative addition and reductive elimination steps.
Insufficient Reaction Time: The reaction may simply need more time to go to completion at the given temperature.Extend the reaction time and continue to monitor its progress. If the reaction stalls, a modest increase in temperature may be required.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for a Suzuki coupling reaction with this compound?

A1: For Suzuki-Miyaura coupling reactions involving chloro-heterocycles like this compound, a common starting temperature is in the range of 70-80°C.[1] However, the optimal temperature can be highly dependent on the specific boronic acid, catalyst, ligand, and solvent system used. It is recommended to perform small-scale optimization experiments.

Q2: How does temperature affect Buchwald-Hartwig amination reactions with this substrate?

A2: Buchwald-Hartwig aminations often require elevated temperatures, typically in the range of 80-110°C, to achieve a good reaction rate.[2][3] The use of microwave irradiation can sometimes accelerate the reaction and allow for higher temperatures over shorter periods.[3] As with other cross-coupling reactions, excessively high temperatures can lead to catalyst decomposition and side product formation.

Q3: Can Sonogashira couplings of this compound be performed at room temperature?

A3: While Sonogashira couplings of more reactive aryl iodides and bromides can often proceed at room temperature, reactions involving aryl chlorides typically require heating.[4] A starting temperature of 50-80°C would be a reasonable starting point for optimization. The specific catalyst and copper co-catalyst system will also play a significant role in determining the required reaction temperature.

Q4: What is the influence of temperature on nucleophilic aromatic substitution (SNAr) reactions on this molecule?

A4: The optimal temperature for SNAr reactions is highly dependent on the nucleophile's reactivity and the solvent. Some highly reactive nucleophiles may react at or slightly above room temperature. However, for less reactive nucleophiles, heating is often necessary to achieve a reasonable reaction rate. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction.

Q5: How can I minimize the formation of hydrodehalogenation byproducts?

A5: Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction in palladium-catalyzed couplings, and it can be exacerbated by high temperatures. To minimize this, try running the reaction at the lowest effective temperature. Additionally, ensure an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, which can contribute to this side reaction. The choice of ligand and base can also influence the extent of hydrodehalogenation.

Quantitative Data on Reaction Temperature Optimization

The following table summarizes the effect of temperature on the yield of common reactions involving pyridazine derivatives. While specific data for this compound is limited in the literature, these examples provide a general guideline for temperature optimization.

Reaction TypeSubstrateCoupling PartnerCatalyst/Base/SolventTemperature (°C)Yield (%)Reference
Suzuki Coupling5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane70-80Good[1]
Buchwald-Hartwig2-bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ / X-Phos / Cs₂CO₃ / Toluene100 (MW)High[3]
Buchwald-HartwigAryl BromideN,N-diethylamino-tributyltinPdCl₂(P(o-Tolyl)₃)₂ / Toluene100High[2]
Sonogashira CouplingAryl IodideTerminal AlkynePd(0)/Cu(I) / Amine BaseRoom Temp-[4]
Sonogashira CouplingAryl BromideTerminal AlkynePd(0)/Cu(I) / Amine BaseHeating Req.-[4]

Experimental Protocols

Below are detailed methodologies for key experiments.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DMF).

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine (B1218219) ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Optimization

The following diagrams illustrate the logical workflow for troubleshooting common issues related to temperature in reactions of this compound.

G Troubleshooting Low Yield start Low or No Product Yield temp Is the reaction temperature optimized? start->temp screen_temp Screen a range of temperatures (e.g., 70-110°C for cross-coupling) temp->screen_temp No solvent Is the solvent appropriate for the temperature? temp->solvent Yes end Improved Yield screen_temp->end change_solvent Select a higher-boiling solvent (e.g., Dioxane, Toluene, DMF) solvent->change_solvent No catalyst Is the catalyst active? solvent->catalyst Yes change_solvent->screen_temp check_catalyst Verify catalyst/ligand choice and consider pre-activation catalyst->check_catalyst No catalyst->end Yes check_catalyst->screen_temp

Caption: Troubleshooting workflow for low product yield.

G Minimizing Side Product Formation start Excessive Side Products/ Impurities Observed temp Is the reaction temperature too high? start->temp lower_temp Decrease temperature in 5-10°C increments temp->lower_temp Yes time Is the reaction time too long? temp->time No end Improved Purity lower_temp->end optimize_time Optimize reaction time with temperature time->optimize_time Yes time->end No, consider other factors (e.g., stoichiometry, purity of reagents) optimize_time->end

Caption: Workflow for minimizing impurity formation.

References

Technical Support Center: Cross-Coupling with Methyl 6-chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection for cross-coupling reactions with Methyl 6-chloropyridazine-3-carboxylate. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: this compound presents several challenges in cross-coupling reactions. The chlorine substituent is less reactive than bromine or iodine, making the initial oxidative addition step of the catalytic cycle more difficult.[1] Additionally, the pyridazine (B1198779) ring contains nitrogen atoms with lone pairs of electrons that can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2]

Q2: What are the most common types of cross-coupling reactions performed with this substrate?

A2: The most common and synthetically useful cross-coupling reactions for functionalizing chloro-heterocycles like this compound are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Q3: How do I choose the right type of palladium catalyst?

A3: The choice of palladium source is crucial. While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ can be effective, they often require in-situ activation by a ligand. For challenging substrates, pre-formed palladium catalysts (precatalysts) are often more reliable and efficient as they provide a well-defined, active catalyst species.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For a substrate like this compound, the choice of catalyst and ligand is critical to overcome the lower reactivity of the C-Cl bond.

Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)Notes
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/H₂O or Dioxane/H₂O80-11070-95A robust system for many chloro-heterocycles.[2]
Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (3)Dioxane10075-90Effective for electron-deficient chlorides.
PdCl₂(dppf) (3-5)-Na₂CO₃ (2)DME/H₂O80-10060-85A common choice, but may be less active for chlorides.
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O90-10050-80Can be effective, but higher catalyst loading may be needed.[4]

Yields are estimates based on reactions with similar chloropyridazine and chloropyridine derivatives and will vary depending on the specific boronic acid used.

Troubleshooting Suzuki-Miyaura Coupling

Problem: Low or no product yield.

  • Cause: Inefficient oxidative addition of the C-Cl bond.

    • Solution: Switch to a more electron-rich and bulky ligand such as SPhos or XPhos. Increase the reaction temperature and ensure the reaction is run under strictly anhydrous and anaerobic conditions.[2]

  • Cause: Catalyst deactivation by the pyridazine nitrogen.

    • Solution: Use a higher catalyst and ligand loading. Ensure the ligand-to-metal ratio is appropriate (typically 2:1 for monodentate ligands).

  • Cause: Poor quality of the boronic acid.

    • Solution: Use fresh, high-purity boronic acid. Consider using the corresponding pinacol (B44631) boronate ester, which can be more stable.

Problem: Significant formation of homocoupled boronic acid byproduct.

  • Cause: Presence of oxygen in the reaction mixture.

    • Solution: Ensure the solvent and reaction setup are thoroughly degassed with an inert gas (Argon or Nitrogen).

  • Cause: Slow transmetalation step.

    • Solution: Screen different bases. K₃PO₄ is often effective in promoting transmetalation.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general procedure and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Degassing: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The reaction of chloro-heterocycles requires highly active catalyst systems.

Recommended Catalyst Systems for Buchwald-Hartwig Amination
Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)Notes
Pd₂(dba)₃ (1-2)RuPhos (2-4)NaOtBu (1.2-1.5)Toluene or Dioxane80-11080-98A highly active system for primary and secondary amines.[5]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)t-BuOH10075-95Milder base conditions suitable for base-sensitive substrates.
G3-XPhos Precatalyst (1-3)-Cs₂CO₃ (1.5)Toluene10085-99A reliable precatalyst for challenging couplings.
PdCl₂(IMes)₂ (2-4)-LHMDS (1.5)THF70-9070-90An N-heterocyclic carbene (NHC) based catalyst.

Yields are estimates based on reactions with similar chloropyridazine and chloropyridine derivatives and will vary depending on the specific amine used.

Troubleshooting Buchwald-Hartwig Amination

Problem: Low conversion of starting material.

  • Cause: The C-Cl bond is not being activated.

    • Solution: Increase the reaction temperature. Switch to a more active, sterically hindered ligand like RuPhos or use a pre-catalyst. Increase catalyst loading.[5]

  • Cause: The base is not strong enough or is of poor quality.

    • Solution: NaOtBu is the most common strong base. Ensure it is fresh and handled under inert conditions. If the substrate is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst system.[5]

Problem: Formation of hydrodehalogenation byproduct (C-Cl replaced by C-H).

  • Cause: This side reaction can compete with the desired amination, especially if the reductive elimination step is slow.

    • Solution: Use a ligand that promotes faster reductive elimination, such as RuPhos. Ensure strictly anhydrous conditions, as water can be a proton source.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general procedure and should be optimized for specific substrates.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), ligand (e.g., RuPhos, 2 mol%), and base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of alkynylated pyridazines. This reaction typically uses a dual catalyst system of palladium and copper(I).

Recommended Catalyst Systems for Sonogashira Coupling
Pd Source (mol%)Cu(I) Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)Notes
Pd(PPh₃)₂Cl₂ (2-5)CuI (3-10)PPh₃ (4-10)Et₃N or i-Pr₂NHTHF or DMF25-80The classic Sonogashira conditions.[6][7]
Pd(OAc)₂ (2)CuI (4)SPhos (4)K₂CO₃Dioxane80-100Can be effective for aryl chlorides.
PdCl₂(dppf) (3)CuI (5)-Et₃NDMF60-90Good for a range of substrates.
Pd₂(dba)₃ (2)-XPhos (4)Cs₂CO₃Acetonitrile80Copper-free conditions to avoid alkyne homocoupling.

Yields are estimates based on reactions with similar chloro-heterocycles and will vary depending on the specific terminal alkyne used.

Troubleshooting Sonogashira Coupling

Problem: Low yield of the desired coupled product.

  • Cause: Deactivation of the palladium catalyst.

    • Solution: Ensure the reaction is performed under a strict inert atmosphere. Degas all solvents and reagents thoroughly.

  • Cause: Poor reactivity of the chloro-pyridazine.

    • Solution: Increase the reaction temperature. Consider using a more active ligand system.

Problem: Significant formation of Glaser coupling byproduct (alkyne homocoupling).

  • Cause: This is a common side reaction in copper-catalyzed Sonogashira couplings, promoted by oxygen.

    • Solution: Rigorously exclude oxygen from the reaction. Alternatively, switch to a copper-free Sonogashira protocol.[8]

Experimental Protocol: Sonogashira Coupling

This is a general procedure and should be optimized for specific substrates.

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) source (e.g., CuI, 5 mol%).

  • Degassing: Evacuate and backfill the tube with argon or nitrogen.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., triethylamine, 3.0 mmol). Then, add the terminal alkyne (1.1 mmol) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, filter off the ammonium salts, and concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent, wash with water, and dry. Purify the crude product by column chromatography.

Visualized Workflows

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Verify Reagent Purity & Integrity (Substrate, Coupling Partner, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK catalyst_system Evaluate Catalyst System check_conditions->catalyst_system Conditions OK increase_temp Increase Reaction Temperature catalyst_system->increase_temp Potential Issues change_ligand Switch to More Active Ligand (e.g., Buchwald Biarylphosphine Ligands) catalyst_system->change_ligand Potential Issues increase_loading Increase Catalyst/Ligand Loading catalyst_system->increase_loading Potential Issues change_base Screen Different Bases (e.g., K3PO4 for Suzuki, NaOtBu for Buchwald) catalyst_system->change_base Potential Issues use_precatalyst Use a Palladium Precatalyst (e.g., G3-XPhos) catalyst_system->use_precatalyst Potential Issues success Improved Yield increase_temp->success change_ligand->success increase_loading->success change_base->success use_precatalyst->success

Caption: A workflow for troubleshooting low yields in cross-coupling reactions.

Catalyst_Selection start Select Cross-Coupling Reaction suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C, alkyne) start->sonogashira suzuki_cat Catalyst System: - Pd(OAc)2 / SPhos - Pd2(dba)3 / XPhos Base: - K3PO4 or K2CO3 suzuki->suzuki_cat buchwald_cat Catalyst System: - Pd2(dba)3 / RuPhos - G3-XPhos Precatalyst Base: - NaOtBu or Cs2CO3 buchwald->buchwald_cat sonogashira_cat Catalyst System: - Pd(PPh3)2Cl2 / CuI - Copper-free with Pd/XPhos Base: - Amine base (Et3N) or Cs2CO3 sonogashira->sonogashira_cat

Caption: Decision tree for selecting a catalyst system based on the desired reaction.

References

Overcoming poor solubility of pyridazine derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of pyridazine (B1198779) derivatives in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why are my pyridazine derivatives showing poor solubility in common organic solvents?

A1: The solubility of pyridazine derivatives is governed by their specific chemical structure. The parent pyridazine ring is polar and generally soluble in polar organic solvents like alcohols, acetone, and ether, but less soluble in non-polar solvents such as hexane.[1] The solubility of substituted pyridazines can vary significantly based on the nature of the substituents. Factors that often lead to poor solubility in organic solvents include:

  • Strong intermolecular forces: Hydrogen bonding, π-π stacking, and dipole-dipole interactions between the pyridazine molecules can lead to a stable crystal lattice that is difficult for the solvent to break down.

  • High crystallinity: A highly ordered and stable crystal structure requires more energy to dissolve.

  • Polar functional groups: While increasing polarity can enhance solubility in polar solvents, a mismatch between the polarity of the derivative and the solvent can lead to poor solubility. For instance, highly polar derivatives may be insoluble in non-polar organic solvents.

  • Lack of flexible side chains: Rigid, planar structures can pack more efficiently in a crystal lattice, leading to lower solubility.

Q2: In which organic solvents are pyridazine derivatives generally soluble?

A2: The parent pyridazine is a colorless liquid that is miscible with many organic solvents, including alcohols, acetone, and ether.[1] However, it has low solubility in non-polar solvents like hexane. For substituted pyridazine derivatives, the solubility is highly dependent on the nature of the substituents. A study on 6-phenyl-pyridazin-3(2H)-one showed that it has the highest solubility in polar aprotic solvents like DMSO, followed by polyethylene (B3416737) glycol (PEG-400), and then in alcohols and ethyl acetate.[2][3] Generally, polar aprotic solvents like DMSO and DMF, and polar protic solvents like ethanol (B145695) and methanol (B129727) are good starting points for dissolving pyridazine derivatives.

Q3: Can I predict the solubility of my pyridazine derivative in a specific organic solvent?

A3: While precise prediction is challenging, computational models can provide useful estimations. Methods like the extended Hansen solubility parameter approach have been used to estimate the partial solubility parameters of pyridazine derivatives like sulfamethoxypyridazine (B1681782) in various polar and nonpolar solvents. These models can help in the rational selection of solvents.

Troubleshooting Guides

Issue 1: My pyridazine derivative is insoluble in my desired reaction solvent (e.g., Toluene, THF, Dioxane).

This is a common challenge, especially for cross-coupling reactions or other synthetic transformations that require specific solvent systems.

A co-solvent is a second solvent added in a smaller quantity to the primary solvent to increase the solubility of a solute.

  • Strategy: Introduce a small amount of a polar aprotic solvent in which your compound is highly soluble (e.g., DMSO, DMF, NMP) into your primary reaction solvent. Even a small percentage of a co-solvent can significantly increase the solubility.

  • Caveat: Ensure the co-solvent does not interfere with your reaction chemistry (e.g., by reacting with reagents or deactivating catalysts). It is advisable to run a small-scale control reaction to check for any adverse effects.

  • Strategy: Gently heating the solvent can increase the solubility of your pyridazine derivative. Many compounds exhibit significantly higher solubility at elevated temperatures.

  • Protocol:

    • Suspend your pyridazine derivative in the desired solvent in your reaction vessel.

    • While stirring, gradually increase the temperature of the mixture.

    • Monitor for dissolution. Be careful not to exceed the boiling point of the solvent or the decomposition temperature of your compound.

    • Once dissolved, you can often cool the solution to the desired reaction temperature without immediate precipitation, creating a supersaturated solution that is kinetically stable for the duration of your experiment.

Issue 2: My pyridazine derivative precipitates out of solution during the reaction.

Precipitation during a reaction can be due to changes in the composition of the reaction mixture (e.g., consumption of a solubilizing starting material) or changes in temperature.

  • Strategy: If your pyridazine derivative is a starting material, consider dissolving it in a small amount of a good solvent (e.g., DMSO or DMF) and adding it slowly to the reaction mixture at the reaction temperature. This can maintain a low, steady concentration of the derivative in solution, preventing it from exceeding its solubility limit.

  • Strategy: If precipitation is a persistent issue, it may be necessary to reconsider the primary solvent. If the reaction allows, switching to a more polar solvent or using a higher percentage of a co-solvent from the beginning can prevent precipitation.

Data Presentation

Table 1: Solubility of 6-Phenyl-pyridazin-3(2H)-one in Various Organic Solvents at Different Temperatures. [2][3]

SolventTemperature (K)Mole Fraction Solubility (x 10²)
Methanol 298.20.518
303.20.601
308.20.698
313.20.781
318.20.822
Ethanol 298.20.435
303.20.521
308.20.623
313.20.734
318.20.822
1-Butanol 298.21.45
303.21.63
308.21.81
313.21.99
318.22.11
Ethyl Acetate 298.21.34
303.21.55
308.21.76
313.21.98
318.22.21
DMSO 298.240.0
303.242.1
308.243.8
313.245.4
318.247.3

Experimental Protocols

Protocol 1: General Method for Determining the Solubility of a Pyridazine Derivative in an Organic Solvent

This protocol describes a standard method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

  • Sample Preparation: Add an excess amount of the solid pyridazine derivative to a known volume of the desired organic solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or a magnetic stirrer can be used.

  • Phase Separation: Allow the vial to stand undisturbed at the same constant temperature for a few hours to let the undissolved solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analysis: Dilute the filtered solution with a suitable solvent and analyze the concentration of the pyridazine derivative using a calibrated analytical method such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Protocol 2: Screening for an Effective Co-solvent System

This protocol provides a systematic way to identify a suitable co-solvent to improve the solubility of a pyridazine derivative in a target organic solvent.

  • Primary Solvent Selection: Choose the primary organic solvent required for your experiment.

  • Co-solvent Candidates: Select a few high-solubility polar aprotic solvents such as DMSO, DMF, NMP, and dioxane.

  • Stock Solution Preparation: Prepare a concentrated stock solution of your pyridazine derivative in each of the candidate co-solvents (e.g., 100 mg/mL).

  • Screening: a. In a series of vials, add a known amount of your pyridazine derivative to your primary solvent. b. To each vial, add a small, incremental volume of one of the co-solvent stock solutions (e.g., 1%, 2%, 5% v/v). c. Stir the mixtures at the desired temperature and observe for dissolution.

  • Selection: The co-solvent that achieves complete dissolution at the lowest concentration is the most effective.

  • Compatibility Check: Perform a small-scale trial of your intended reaction using the selected co-solvent system to ensure it does not negatively impact the reaction outcome.

Visualizations

experimental_workflow cluster_start Problem Identification cluster_solubilization Solubilization Strategy cluster_protocol Experimental Protocol cluster_outcome Outcome start Poorly Soluble Pyridazine Derivative strategy Select Solubilization Technique start->strategy cosolvent Co-solvent System strategy->cosolvent Option 1 temperature Temperature Adjustment strategy->temperature Option 2 solvent_change Change Primary Solvent strategy->solvent_change Option 3 protocol Implement Protocol cosolvent->protocol temperature->protocol solvent_change->protocol screen Screen Co-solvents or Temperatures protocol->screen optimize Optimize Conditions screen->optimize success Successful Dissolution & Reaction optimize->success failure Precipitation or Reaction Failure optimize->failure failure->strategy Re-evaluate

Caption: A workflow for troubleshooting poor solubility of pyridazine derivatives.

logical_relationship compound Pyridazine Derivative Properties intermolecular Intermolecular Forces compound->intermolecular crystal Crystal Lattice Energy compound->crystal polarity Polarity compound->polarity h_bonding Hydrogen Bonding Potential compound->h_bonding solvent Solvent Properties solvent->polarity solvent->h_bonding solubility Solubility intermolecular->crystal crystal->solubility - solvation Solvation Energy solvation->solubility + polarity->solvation h_bonding->solvation

Caption: Factors influencing the solubility of pyridazine derivatives.

References

Preventing decomposition of Methyl 6-chloropyridazine-3-carboxylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage and handling of Methyl 6-chloropyridazine-3-carboxylate to prevent its decomposition. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of the compound during your research.

Troubleshooting Guide

Encountering issues with the purity or performance of your this compound? Consult the table below for common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Decreased Purity Over Time - Exposure to moisture leading to hydrolysis.- Exposure to nucleophiles (e.g., alcohols, amines) causing substitution of the chloro group.- Elevated storage temperatures accelerating degradation.- Exposure to light (UV or ambient).- Ensure the container is tightly sealed and stored in a desiccator.- Avoid storing near volatile nucleophilic reagents.- Store at the recommended temperature (refrigerated at 2-8°C).- Store in an amber vial or in a dark location.
Appearance of New Peaks in HPLC/LC-MS - Formation of 6-hydroxypyridazine-3-carboxylic acid methyl ester via hydrolysis.- Formation of alkoxy or amino derivatives from reaction with solvents or atmospheric contaminants.- Confirm the identity of impurities by analytical techniques (e.g., NMR, MS).- If hydrolysis is confirmed, dry the material under vacuum and store under inert gas.- If substitution products are present, re-purify the compound if necessary and review storage and handling procedures to prevent contamination.
Discoloration of the Compound (e.g., darkening) - Slow decomposition leading to polymeric or colored byproducts.- Photodegradation.- Discard the material if significant discoloration is observed, as it indicates substantial decomposition.- Always store protected from light.
Inconsistent Experimental Results - Use of partially degraded material.- Use a fresh vial of the compound for critical experiments.- Re-analyze the purity of the stored compound before use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a dry and cool place.[1] Refrigeration at 2-8°C is recommended.[2] For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

Q2: What are the primary decomposition pathways for this compound?

A2: The two most likely decomposition pathways are:

  • Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid, and the chloro group can be hydrolyzed to a hydroxyl group, especially in the presence of moisture and acidic or basic conditions.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the pyridazine (B1198779) ring is susceptible to substitution by nucleophiles.[3][4] This is a common reaction for chloro-substituted pyridazines. Common laboratory nucleophiles like alcohols (if used as solvents for storage) or amines can replace the chlorine atom.

Q3: Can I store this compound in solution?

A3: Storing in solution is generally not recommended for long periods due to the risk of solvolysis (reaction with the solvent). If you must store it in solution, use an aprotic, dry solvent (e.g., anhydrous dioxane, toluene) and store at a low temperature. Avoid protic solvents like methanol (B129727) or ethanol, as they can act as nucleophiles and displace the chloro group.

Q4: My compound has been stored at room temperature for a week. Is it still usable?

A4: While short periods at room temperature may not cause significant degradation if the container is sealed and protected from light, it is advisable to re-check the purity of the compound by a suitable analytical method (e.g., HPLC, LC-MS, or NMR) before use in a critical application.

Q5: What are the signs of decomposition?

A5: Visual signs of decomposition can include a change in color (e.g., from off-white/cream to yellow or brown) or a change in the physical state of the solid. Analytically, decomposition would be indicated by the appearance of new peaks in chromatograms or new signals in NMR spectra.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile (B52724), methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a C18 column

Methodology:

  • Sample Preparation: Prepare stock solutions of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to a UV lamp (254 nm or 365 nm) for 24 hours.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC or LC-MS to determine the percentage of degradation and to identify the major degradation products.

Visualizations

Potential Decomposition Pathways

cluster_hydrolysis Hydrolysis cluster_snar Nucleophilic Aromatic Substitution (SNAr) parent This compound hydrolysis_product1 6-Chloropyridazine-3-carboxylic acid parent->hydrolysis_product1 + H₂O (ester hydrolysis) hydrolysis_product2 Methyl 6-hydroxypyridazine-3-carboxylate parent->hydrolysis_product2 + H₂O (chloro substitution) snar_product Methyl 6-(nucleophile)pyridazine-3-carboxylate parent->snar_product + Nucleophile (e.g., R-OH, R-NH₂) (-HCl)

Caption: Potential decomposition pathways for this compound.

Troubleshooting Workflow for Compound Instability

start Inconsistent Experimental Results or Suspected Decomposition check_purity Analyze purity by HPLC, LC-MS, or NMR start->check_purity is_pure Is purity acceptable? check_purity->is_pure use_compound Proceed with experiment is_pure->use_compound Yes investigate Investigate cause of degradation is_pure->investigate No review_storage Review storage conditions: - Temperature - Light exposure - Atmosphere (air/inert) - Container seal investigate->review_storage review_handling Review handling procedures: - Exposure to moisture - Contamination with nucleophiles investigate->review_handling corrective_action Implement corrective actions: - Store at 2-8°C in the dark - Use desiccator and/or inert gas - Ensure clean handling review_storage->corrective_action review_handling->corrective_action repurify Consider re-purification or a new batch of compound corrective_action->repurify

Caption: A logical workflow for troubleshooting issues related to compound stability.

References

Troubleshooting unexpected NMR peaks in pyridazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridazine (B1198779) Synthesis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, particularly unexpected NMR peaks, that you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows more signals than expected for my target pyridazine. What are the potential causes?

A1: The presence of extra signals in your ¹H NMR spectrum can arise from several sources. The most common culprits are residual solvents, impurities from starting materials, reaction byproducts, or the formation of structural isomers.

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, hexane, dichloromethane, methanol) are a very common source of unexpected peaks.

  • Starting Materials: Unreacted starting materials, such as the initial 1,4-dicarbonyl compound or hydrazine (B178648) derivative, may be present.

  • Reaction Byproducts: The synthesis of pyridazines can sometimes lead to byproducts. For instance, reactions of hydrazine with β-ketoesters might lead to the formation of hydrazides as a side product.[1] Incomplete cyclization or oxidation can also result in intermediates like dihydropyridazines.[2]

  • Structural Isomers: If you are using an unsymmetrical 1,4-dicarbonyl compound, the cyclization with hydrazine can lead to the formation of regioisomers, which will result in a more complex NMR spectrum.[1]

  • Contaminants: Common laboratory contaminants such as silicone grease or water can also appear in the spectrum.

Q2: The chemical shifts for my pyridazine product do not match the literature values. Why is there a discrepancy?

A2: Discrepancies between observed and literature chemical shifts are common and can be attributed to several factors related to the NMR measurement conditions.

  • Solvent Effects: The chemical shifts of protons on a pyridazine ring are highly sensitive to the deuterated solvent used for analysis.[3][4] A change from a non-polar solvent like CDCl₃ to a polar one like DMSO-d₆ can cause significant shifts (Δδ > 0.3 ppm).[3][4] Always ensure you are comparing your spectrum to literature data recorded in the same solvent.

  • pH of the Sample: The protonation state of the nitrogen atoms in the pyridazine ring can drastically alter the electronic environment and thus the chemical shifts of the ring protons. Small changes in the sample's pH, sometimes caused by impurities or the compound itself, can lead to noticeable shifts.[5] This is particularly relevant in protic solvents like D₂O or CD₃OD.

  • Concentration: Sample concentration can influence chemical shifts, especially for compounds capable of self-association through hydrogen bonding or π-stacking.

  • Temperature: Temperature fluctuations can affect chemical shifts, particularly for protons involved in dynamic processes like conformational exchange or tautomerism.[6]

Q3: I am observing very broad signals in my ¹H NMR spectrum. What does this indicate?

A3: Broadening of NMR signals typically points to dynamic processes occurring on the NMR timescale.

  • Chemical Exchange: Protons on nitrogen atoms (N-H) often appear as broad signals due to rapid exchange with trace amounts of water or other exchangeable protons in the sample. This can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the N-H peak should diminish or disappear.

  • Intermediate Rate Conformational Dynamics: If your molecule can exist in multiple conformations that are interconverting at a rate comparable to the NMR timescale, the corresponding signals can appear broad. This can sometimes be resolved by acquiring the spectrum at a different temperature (variable temperature NMR).

  • Tautomerism: Some pyridazine derivatives, such as pyridazinones, can exist as a mixture of tautomers. If the tautomeric exchange is at an intermediate rate, the signals of the involved protons can be broad.[6]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample can sometimes help to narrow the signals.

Q4: My product is a solid, but the NMR spectrum suggests low purity. What purification strategies are effective for pyridazines?

A4: Purifying pyridazine derivatives can be challenging due to their basicity. Standard techniques may need optimization.

  • Column Chromatography: This is a versatile method. However, the basic nature of the pyridazine ring can cause tailing on standard silica (B1680970) gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (B128534) (~1%), to the eluent system.

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexane, dichloromethane/pentane) to find optimal conditions.

  • Acid-Base Extraction: This technique leverages the basicity of the pyridazine nitrogens. You can dissolve your crude product in an organic solvent and wash it with a dilute acid (e.g., 1M HCl). The protonated pyridazine will move to the aqueous layer, leaving non-basic impurities behind. Subsequently, basifying the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extracting with an organic solvent will recover the purified product.[7]

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting unexpected peaks in the NMR spectrum of your synthesized pyridazine.

G start Unexpected Peaks in NMR Spectrum check_impurities 1. Check for Common Impurities start->check_impurities analyze_structure 2. Analyze Structural Possibilities start->analyze_structure check_conditions 3. Verify NMR Conditions start->check_conditions perform_exp 4. Perform Confirmatory Experiments start->perform_exp sub_impurities1 Residual Solvents? check_impurities->sub_impurities1 sub_impurities2 Unreacted Starting Materials? check_impurities->sub_impurities2 sub_impurities3 Silicone Grease / Water? check_impurities->sub_impurities3 sub_structure1 Byproducts or Intermediates? (e.g., Dihydropyridazine) analyze_structure->sub_structure1 sub_structure2 Regioisomers? analyze_structure->sub_structure2 sub_conditions1 Solvent Mismatch with Literature Data? check_conditions->sub_conditions1 sub_conditions2 pH or Concentration Effects? check_conditions->sub_conditions2 sub_exp1 Acquire 2D NMR (COSY, HSQC, HMBC) perform_exp->sub_exp1 sub_exp2 D₂O Shake Experiment perform_exp->sub_exp2 sub_exp3 Obtain Mass Spectrum (MS) perform_exp->sub_exp3 conclusion Identify Source of Peaks sub_impurities1->conclusion sub_impurities2->conclusion sub_impurities3->conclusion sub_structure1->conclusion sub_structure2->conclusion sub_conditions1->conclusion sub_conditions2->conclusion sub_exp1->conclusion sub_exp2->conclusion sub_exp3->conclusion

Caption: A flowchart for systematic troubleshooting of unexpected NMR signals.

Data Presentation: NMR Chemical Shifts

For accurate identification, compare your spectra with typical chemical shift values. Note that these values can vary with substitution.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Pyridazine

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-3, H-6 α to N ~9.2 (in CDCl₃)[8] ~150.5 (in CDCl₃)
H-4, H-5 β to N ~7.5 (in CDCl₃)[8] ~126.9 (in CDCl₃)
H-3, H-6 α to N ~9.2 (in CD₂Cl₂)[8] -

| H-4, H-5 | β to N | ~7.5 (in CD₂Cl₂)[8] | - |

Table 2: ¹H Chemical Shifts of Common Laboratory Solvents and Impurities [9]

Compound Signal Multiplicity δ in CDCl₃ (ppm) δ in DMSO-d₆ (ppm)
Acetone CH₃ s 2.17 2.09
Dichloromethane CH₂ s 5.30 5.76
Diethyl ether CH₂ q 3.48 3.36
CH₃ t 1.21 1.10
Ethyl acetate CH₂ q 4.12 4.03
OAc s 2.05 1.99
CH₃ t 1.26 1.16
Hexane CH₂, CH₃ m 1.25, 0.88 1.24, 0.86
Methanol OH s 1.52 4.00
CH₃ s 3.49 3.16
Pyridine H-2, H-6 m 8.62 8.58
H-4 m 7.68 7.79
H-3, H-5 m 7.29 7.39
Silicone Grease CH₃ s ~0.07 ~0.05
Toluene Ph m 7.27-7.17 7.28-7.18
CH₃ s 2.36 2.32

| Water | H₂O | s | 1.56 | 3.33 |

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR Analysis

  • Weighing: Accurately weigh 5-10 mg of your purified pyridazine derivative.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard (Optional): Add an internal standard if quantitative analysis is required. Tetramethylsilane (TMS) is a common reference (0 ppm).

  • Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtering (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool placed inside the pipette.

  • Capping: Securely cap the NMR tube before insertion into the spectrometer.

Protocol 2: D₂O Shake for Identifying Exchangeable Protons (e.g., N-H, O-H)

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample following Protocol 1.

  • Addition of D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium (B1214612) oxide (D₂O) to the sample.

  • Mixing: Re-cap the tube and invert it several times to ensure thorough mixing. A brief, gentle vortex can also be used.

  • Re-analysis: Re-insert the tube into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Comparison: Compare the two spectra. Signals corresponding to exchangeable protons (like N-H or O-H) will decrease in intensity or disappear completely in the second spectrum, as the protons are replaced by deuterium.

References

Technical Support Center: Scaling Up the Production of Methyl 6-chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of Methyl 6-chloropyridazine-3-carboxylate synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly during scale-up operations.

Issue 1: Low Yield in the Oxidation of 3-Chloro-6-methylpyridazine (B130396) to 6-Chloropyridazine-3-carboxylic acid

  • Potential Cause: Incomplete reaction due to insufficient oxidant or suboptimal temperature control. On a larger scale, maintaining a consistent temperature throughout the reaction vessel can be challenging.

  • Suggested Solution:

    • Optimize Oxidant Stoichiometry: Carefully control the molar ratio of the oxidizing agent (e.g., potassium dichromate or potassium permanganate) to the starting material. A slight excess of the oxidant may be required to drive the reaction to completion, but a large excess can lead to side reactions and purification difficulties.[1][2]

    • Temperature Control: The reaction is often exothermic. Implement a robust cooling system to maintain the reaction temperature within the optimal range (typically below 50-65°C during the addition of the oxidant).[3] Gradual addition of the oxidant is crucial to prevent temperature spikes.

    • Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC). An extended reaction time at the optimal temperature may be necessary for complete conversion.[3]

Issue 2: Formation of Impurities during Chlorination of the Pyridazinone Intermediate

  • Potential Cause: The use of excess chlorinating agent (e.g., phosphorus oxychloride - POCl₃) or harsh reaction conditions can lead to the formation of undesired chlorinated byproducts.[4] Hydrolysis of the chlorinated product during work-up is also a common issue.[5]

  • Suggested Solution:

    • Stoichiometric Control of Chlorinating Agent: Use a minimal excess of the chlorinating agent to ensure complete conversion while minimizing side reactions.

    • Temperature and Time Optimization: Conduct the reaction at the lowest effective temperature and for the shortest possible time to reduce the formation of impurities.

    • Careful Work-up: Quenching the reaction mixture by adding it to ice water must be done carefully to control the exotherm and pH. Maintaining a specific pH range during work-up can prevent the hydrolysis of the desired product back to the starting material.[5]

Issue 3: Poor Yield and Side Reactions during Esterification of 6-Chloropyridazine-3-carboxylic acid

  • Potential Cause: The Fischer esterification is an equilibrium reaction, and the presence of water can drive the reaction backward, reducing the yield.[6] At higher temperatures, side reactions such as decarboxylation may occur.

  • Suggested Solution:

    • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.[6] Ensure all reagents and solvents are anhydrous.

    • Use of Excess Alcohol: Employing the alcohol (methanol) as the solvent or in large excess can shift the equilibrium towards the product.[6]

    • Catalyst Choice: Use a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The choice and amount of catalyst may need to be optimized for the specific scale of the reaction.

Issue 4: Difficulty in Product Isolation and Purification

  • Potential Cause: The product may be difficult to crystallize, or it may co-precipitate with impurities. The choice of solvent for crystallization is critical.

  • Suggested Solution:

    • Solvent Screening for Crystallization: Experiment with different solvent systems to find one that provides good solubility for the product at elevated temperatures and low solubility at room temperature or below, while leaving impurities in the mother liquor.

    • Controlled Cooling: Implement a controlled cooling profile during crystallization to promote the formation of larger, purer crystals. Rapid cooling can lead to the trapping of impurities.

    • Recrystallization: If the initial purity is not satisfactory, a second recrystallization step may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for scaling up the production of this compound?

A1: Two primary routes are commonly considered for large-scale synthesis:

  • Route A: A multi-step synthesis starting from ethyl levulinate, which proceeds through cyclization, bromination, elimination, oxidation, esterification, and finally chlorination. This route is advantageous due to the low cost of the starting material.[7]

  • Route B: A shorter route involving the oxidation of commercially available 3-chloro-6-methylpyridazine to form 6-chloropyridazine-3-carboxylic acid, followed by esterification to yield the final product.[1][2]

Q2: What are the critical safety precautions to consider when using phosphorus oxychloride (POCl₃) on a large scale?

A2: Phosphorus oxychloride is a highly reactive and corrosive substance. Key safety measures include:

  • Handling: Use in a well-ventilated area, preferably in a closed system, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, clothing, and respiratory protection.[8]

  • Reaction with Water: POCl₃ reacts violently with water, releasing toxic and corrosive fumes. All equipment must be scrupulously dried before use, and reactions should be conducted under an inert atmosphere.[8]

  • Quenching: The quenching of POCl₃ is highly exothermic. A carefully controlled and validated quenching procedure is essential to manage the heat generated and prevent runaway reactions. In-situ monitoring techniques like Raman spectroscopy can be used to ensure the complete destruction of reactive intermediates.[9]

Q3: How can I monitor the progress of the key reaction steps during production?

A3: Several analytical techniques can be employed for in-process control:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the disappearance of starting materials and the formation of the product and any impurities.

  • Thin-Layer Chromatography (TLC): TLC provides a quick and simple method for qualitative monitoring of reaction progress.

  • Gas Chromatography (GC): GC can be used if the components are sufficiently volatile and thermally stable.

Q4: What are the typical impurities that I should look for in the final product?

A4: The impurity profile will depend on the synthetic route chosen. Potential impurities could include:

  • Unreacted starting materials or intermediates.

  • Over-chlorinated or under-chlorinated pyridazine (B1198779) derivatives.

  • Byproducts from side reactions, such as the hydrolysis product of the final ester. A thorough impurity profile analysis using techniques like LC-MS is recommended to identify and quantify any impurities.

Data Presentation

ParameterRoute A (from Ethyl Levulinate)Route B (from 3-Chloro-6-methylpyridazine)Reference
Overall Yield ~42%Varies depending on oxidation and esterification yields[7]
Oxidation Yield -52-65%[1][2]
Esterification Yield Part of the overall processGenerally high with proper water removal[6]
Key Reagents Ethyl levulinate, hydrazine, bromine, oxidizing agent, methanol (B129727), chlorinating agent3-Chloro-6-methylpyridazine, oxidizing agent (K₂Cr₂O₇ or KMnO₄), methanol, acid catalyst[1][2][7]
Key Challenges Multiple steps, potential for low yield in individual stepsExothermic oxidation, equilibrium in esterification[3][6]

Experimental Protocols

Protocol 1: Oxidation of 3-Chloro-6-methylpyridazine to 6-Chloropyridazine-3-carboxylic Acid (Route B)

  • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice bath and slowly add 3-chloro-6-methylpyridazine while maintaining the internal temperature below a specified limit (e.g., 20°C).

  • Slowly add the oxidizing agent (e.g., potassium dichromate or potassium permanganate) in portions, ensuring the reaction temperature does not exceed 50-65°C.[3]

  • After the addition is complete, stir the mixture at the designated temperature for several hours until the reaction is complete as monitored by HPLC or TLC.[3]

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-chloropyridazine-3-carboxylic acid.

  • Purify the crude product by recrystallization from an appropriate solvent.

Protocol 2: Esterification of 6-Chloropyridazine-3-carboxylic Acid

  • To a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, add 6-chloropyridazine-3-carboxylic acid, a large excess of methanol (which also acts as the solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux and collect the water that azeotropes with methanol in the Dean-Stark trap.

  • Continue the reflux until no more water is collected and the reaction is complete as monitored by HPLC or TLC.

  • Cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

  • Remove the excess methanol under reduced pressure.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.

  • Purify the product by crystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_route_a Route A cluster_route_b Route B Ethyl Levulinate Ethyl Levulinate Pyridazinone Intermediate Pyridazinone Intermediate Ethyl Levulinate->Pyridazinone Intermediate Cyclization Brominated Intermediate Brominated Intermediate Pyridazinone Intermediate->Brominated Intermediate Bromination Elimination Product Elimination Product Brominated Intermediate->Elimination Product Elimination Oxidized Intermediate Oxidized Intermediate Elimination Product->Oxidized Intermediate Oxidation Ester Intermediate Ester Intermediate Oxidized Intermediate->Ester Intermediate Esterification This compound This compound Ester Intermediate->this compound Chlorination 3-Chloro-6-methylpyridazine 3-Chloro-6-methylpyridazine 6-Chloropyridazine-3-carboxylic acid 6-Chloropyridazine-3-carboxylic acid 3-Chloro-6-methylpyridazine->6-Chloropyridazine-3-carboxylic acid Oxidation 6-Chloropyridazine-3-carboxylic acid->this compound Esterification

Caption: Synthetic pathways for this compound.

Troubleshooting_Workflow start Low Yield or Impurity Issue reaction_step Identify Problematic Reaction Step start->reaction_step oxidation Oxidation Step reaction_step->oxidation Oxidation chlorination Chlorination Step reaction_step->chlorination Chlorination esterification Esterification Step reaction_step->esterification Esterification purification Purification Step reaction_step->purification Purification check_temp Check Temperature Control oxidation->check_temp check_reagents Verify Reagent Stoichiometry & Purity oxidation->check_reagents chlorination->check_temp chlorination->check_reagents esterification->check_reagents check_water Ensure Anhydrous Conditions esterification->check_water optimize_solvent Optimize Crystallization Solvent purification->optimize_solvent solution Implement Corrective Action check_temp->solution check_reagents->solution check_water->solution optimize_solvent->solution

References

Managing hazardous byproducts in chloropyridazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chloropyridazines. The focus is on the safe management and disposal of hazardous byproducts commonly encountered during these chemical processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous byproducts generated during chloropyridazine synthesis?

A1: The synthesis of chloropyridazines can generate several hazardous byproducts, largely depending on the specific reagents used. Common hazardous materials include unreacted chlorinating agents such as phosphorus oxychloride (POCl₃) and N-chlorosuccinimide (NCS), corrosive gases like hydrogen chloride (HCl), and residual starting materials like toxic hydrazine (B178648) derivatives.[1][2][3] Additionally, the waste stream will contain chlorinated organic compounds and various organic solvents.[4][5]

Q2: My reaction is producing a pungent, acidic gas. What is it, and how should I manage it?

A2: A sharp, acidic odor is characteristic of hydrogen chloride (HCl) gas, which is a common byproduct when using chlorinating agents like phosphorus oxychloride or phosphorus pentachloride.[3] To manage this, the reaction should be conducted in a well-ventilated fume hood, and the exhaust gases should be passed through a scrubber containing a basic solution, such as aqueous sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃), to neutralize the HCl.

Q3: How can I safely quench a reaction that uses phosphorus oxychloride (POCl₃)?

A3: Phosphorus oxychloride reacts violently with water in an exothermic reaction.[3] To quench a reaction containing POCl₃, the reaction mixture must be added very slowly and in small portions to a separate vessel containing crushed ice or an ice-water mixture. This should be done in an efficient fume hood with vigorous stirring to dissipate the heat generated. Alternatively, a cold, dilute basic solution can be used for quenching, but the addition must remain slow and controlled.

Q4: What is the appropriate method for neutralizing residual hydrazine or its derivatives in a waste stream?

A4: Hydrazine and its derivatives are toxic and should be neutralized before disposal.[6][7] A common and effective method is chemical oxidation.[1] The waste stream can be treated with an oxidizing agent like sodium hypochlorite (B82951) (household bleach) or calcium hypochlorite.[1] The reaction should be performed in a suitable container within a fume hood, and the oxidizing agent should be added slowly as the reaction can be exothermic. Other methods include reaction with α-ketoacids or neutralization of hydrazine salts with bases like sodium acetate (B1210297) or sodium bicarbonate.[1][8]

Q5: What are the indicators of a runaway chlorination reaction, and what preventative measures can be taken?

A5: Signs of a runaway reaction include a sudden, rapid increase in temperature, a vigorous evolution of gas, and a change in the reaction mixture's color or viscosity.[9] To prevent such an event, it is crucial to maintain strict control over the reaction temperature with an efficient cooling system (e.g., an ice bath). The chlorinating agent should be added slowly and portion-wise to avoid accumulation.[9] Ensuring adequate stirring is also critical for maintaining homogenous temperature and reagent concentration throughout the reaction vessel.

Q6: How should I properly dispose of waste containing chlorinated pyridazines and other chlorinated organic compounds?

A6: All waste containing chlorinated organic compounds must be treated as hazardous chemical waste.[4][10] This waste should be collected in a designated, properly labeled, and sealed container.[11] It is critical to segregate chlorinated waste from other waste streams, particularly aqueous and reactive wastes, to prevent dangerous reactions.[4] Final disposal must be carried out in accordance with local, state, and federal environmental regulations, typically through a certified hazardous waste disposal service.[10]

Data on Hazardous Byproducts

The following table summarizes the common hazardous byproducts in chloropyridazine synthesis and the recommended management strategies.

Hazardous ByproductChemical FormulaPrimary HazardsRecommended Neutralization & Management Protocol
Phosphorus OxychloridePOCl₃Corrosive, toxic, reacts violently with waterSlowly add the reaction mixture to crushed ice or a cold basic solution under vigorous stirring in a fume hood. (See Protocol 1)
Hydrogen Chloride (gas)HClCorrosive, respiratory irritantUse a gas scrubber with a basic solution (e.g., NaOH) to neutralize exhaust fumes.
Hydrazine DerivativesR₂N−NR₂Toxic, potential carcinogensTreat the waste stream with an oxidizing agent like sodium hypochlorite (bleach).[1] (See Protocol 2)
Chlorinated OrganicsCₓHᵧCl₂N₂Toxic, irritant, environmental hazardCollect in a designated, labeled hazardous waste container. Do not mix with other waste streams.[4] (See Protocol 3)
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂Oxidizer, irritantQuench unreacted NCS by adding a reducing agent such as sodium bisulfite or sodium thiosulfate (B1220275) solution.

Experimental Protocols

Protocol 1: Quenching of Phosphorus-Based Chlorinating Agents

Objective: To safely neutralize residual phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) post-reaction.

Methodology:

  • Prepare a quenching vessel (beaker or flask) that is at least five times the volume of the reaction mixture.

  • Fill the quenching vessel with crushed ice and water, creating a slurry.

  • Place the quenching vessel in a secondary container within a fume hood and begin vigorous stirring with a magnetic stir bar or overhead stirrer.

  • Using a dropping funnel or pipette, add the reaction mixture to the ice slurry dropwise or in very small portions.

  • Carefully monitor the rate of addition and the temperature of the quenching slurry. If the temperature rises significantly or excessive fuming occurs, pause the addition until it subsides.

  • Once the addition is complete, continue stirring the mixture for at least 30 minutes to ensure all the reactive phosphorus species have been hydrolyzed.

  • Check the pH of the resulting aqueous solution. Slowly add a base, such as 2M sodium hydroxide, to neutralize the acidic solution to a pH between 6 and 8.

  • Dispose of the neutralized aqueous solution and any organic phase as hazardous waste.

Protocol 2: Neutralization of Hydrazine-Containing Waste

Objective: To decompose toxic hydrazine derivatives in an aqueous waste stream.

Methodology:

  • Transfer the hydrazine-containing waste into a suitable flask or beaker in a fume hood. The container should not be more than one-third full.

  • Begin stirring the solution. If the waste is acidic, slowly add a solution of sodium bicarbonate to neutralize it.

  • Slowly add a 5-10% solution of sodium hypochlorite (bleach) to the waste stream. A typical ratio is to use a 2-3 molar excess of hypochlorite to hydrazine.

  • Monitor the reaction for any temperature increase. If the reaction becomes too vigorous, cool the vessel with an ice bath and reduce the rate of addition.

  • After the addition is complete, continue to stir the mixture at room temperature for at least 2 hours to ensure the complete destruction of the hydrazine.

  • Test for the presence of residual hydrazine using an appropriate method (e.g., colorimetric test strips). If hydrazine is still present, add more hypochlorite solution and continue stirring.

  • Once the hydrazine is fully decomposed, the waste can be disposed of according to institutional guidelines for treated chemical waste.

Protocol 3: Segregation and Disposal of Chlorinated Organic Waste

Objective: To ensure the safe collection and disposal of chlorinated organic byproducts and solvents.

Methodology:

  • Designate a specific waste container, compatible with chlorinated solvents (e.g., a glass or polyethylene-lined container), for all chlorinated organic waste.[4]

  • Clearly label the container with "Hazardous Waste," "Chlorinated Organics," and list all chemical constituents and their approximate concentrations.[4]

  • Collect all waste from the reaction work-up, including filtrates, extraction solvents, and chromatography eluents containing chlorinated compounds, in this container.

  • Do not mix this waste with non-halogenated organic waste, aqueous waste, or reactive waste streams to prevent unintended reactions and to facilitate proper disposal.[4]

  • Keep the waste container securely sealed when not in use and store it in a designated satellite accumulation area away from heat sources and direct sunlight.[11]

  • When the container is full (up to 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department for final disposal.

Visualizations

G cluster_synthesis Synthesis Phase cluster_workup Work-up & Purification cluster_waste Waste Management start Reactants (e.g., Dihydroxypyridazine, Hydrazine derivative) reaction Chlorination Reaction (e.g., with POCl₃, NCS) start->reaction 1. Add Reagents product Crude Chloropyridazine Mixture reaction->product 2. Reaction Complete gas_waste Acidic Gas (HCl) reaction->gas_waste quench Quenching (e.g., Ice Water) product->quench 3. Quench Reaction extraction Extraction & Washing quench->extraction reactive_waste Reactive Quench Waste (POCl₃ Hydrolysis Products) quench->reactive_waste purification Purification (e.g., Chromatography) extraction->purification aqueous_waste Aqueous Waste (Hydrazine, Salts) extraction->aqueous_waste organic_waste Chlorinated Organic Waste extraction->organic_waste final_product Pure Chloropyridazine purification->final_product purification->organic_waste scrubber Gas Scrubber (NaOH Solution) gas_waste->scrubber neutralize_reactive Neutralize (Base) reactive_waste->neutralize_reactive neutralize_hydrazine Oxidize (Bleach) aqueous_waste->neutralize_hydrazine collect_organic Collect & Segregate organic_waste->collect_organic

Caption: Workflow for Chloropyridazine Synthesis and Waste Management.

G start Unexpected Observation During Reaction q1 Is there a rapid, uncontrolled temperature rise? start->q1 a1_yes Action: Runaway Reaction Protocol 1. Immediately remove heating. 2. Apply emergency cooling (ice bath). 3. If necessary, evacuate and alert safety personnel. q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Is an unexpected solid precipitating? a1_no->q2 a2_yes Action: Assess Precipitate 1. Stop reagent addition. 2. Take a small aliquot for analysis. 3. Check solubility and melting point. Could be an insoluble salt or byproduct. q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No q3 Is there vigorous, unexpected gas evolution? a2_no->q3 a3_yes Action: Ensure Ventilation 1. Check fume hood sash height. 2. Ensure gas scrubber is functioning. 3. Reduce rate of reagent addition. q3->a3_yes Yes a3_no Observation may be normal. Continue to monitor closely. q3->a3_no No

Caption: Decision Tree for Handling Unexpected Reaction Outcomes.

G hydrazine Hydrazine Derivative (R-NH-NH₂) Hazardous trans_state Oxidation Reaction (Exothermic) hydrazine->trans_state hypochlorite Sodium Hypochlorite (NaOCl) Oxidizing Agent hypochlorite->trans_state n2_gas Nitrogen Gas (N₂) Non-Hazardous water Water (H₂O) salt Sodium Chloride (NaCl) trans_state->n2_gas trans_state->water trans_state->salt

Caption: Chemical Pathway for Neutralization of Hydrazine with Hypochlorite.

References

Validation & Comparative

Comparative Spectroscopic Analysis of Methyl 6-chloropyridazine-3-carboxylate and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. Methyl 6-chloropyridazine-3-carboxylate serves as a key intermediate in the synthesis of a variety of biologically active molecules. This guide provides a comparative analysis of its ¹H NMR spectrum alongside alternative analytical techniques and structurally related analogs, offering a comprehensive reference for researchers in the field.

¹H NMR Spectrum Analysis: A Primary Tool for Structural Verification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. For this compound, the ¹H NMR spectrum provides distinct signals corresponding to the protons in its unique chemical environment.

The analysis of the ¹H NMR spectrum of this compound reveals two key signals in the aromatic region, corresponding to the two protons on the pyridazine (B1198779) ring, and a singlet in the aliphatic region, corresponding to the methyl ester protons. The chemical shifts (δ), coupling constants (J), and integration values are critical for unambiguous assignment.

Table 1: ¹H NMR Data for this compound and Analogs (400 MHz, CDCl₃)

CompoundH-4 (δ, ppm)H-5 (δ, ppm)-OCH₃ (δ, ppm)J H-4, H-5 (Hz)
This compound~8.05 (d)~7.75 (d)~4.00 (s)~9.0
Methyl 6-bromopyridazine-3-carboxylate~8.10 (d)~7.85 (d)~4.01 (s)~9.0
Methyl 6-methoxypyridazine-3-carboxylate~7.80 (d)~7.10 (d)~4.10 (s)~9.2

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The downfield shift of the pyridazine protons is attributed to the electron-withdrawing nature of the two nitrogen atoms in the ring and the chloro and carboxylate substituents. The observed doublet splitting pattern for H-4 and H-5 confirms their ortho-coupling.

Alternative Spectroscopic Methods for Comprehensive Characterization

While ¹H NMR is a powerful tool, a combination of analytical techniques provides a more robust structural confirmation.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the four pyridazine ring carbons, the carbonyl carbon of the ester, and the methyl carbon.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom.[1]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the C=O stretching of the ester, C-Cl stretching, and C=N and C=C stretching of the pyridazine ring.

Table 2: Comparison of Analytical Data for this compound

Analytical TechniqueKey Observations
¹³C NMR Expected signals around δ 164 (C=O), 158 (C-Cl), 150 (C-COOCH₃), 128 (CH), 126 (CH), and 53 (-OCH₃).
Mass Spectrometry Molecular Ion (M⁺) at m/z ≈ 172 and M+2 peak at m/z ≈ 174.[2]
IR Spectroscopy Characteristic peaks around 1730 cm⁻¹ (C=O stretch), 1570 cm⁻¹ (C=N stretch), and 780 cm⁻¹ (C-Cl stretch).

Experimental Protocols

¹H NMR Spectroscopy

A sample of approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The spectrum was recorded on a 400 MHz NMR spectrometer. Data was processed with a line broadening of 0.3 Hz.

¹³C NMR Spectroscopy

A sample of approximately 20-30 mg of the compound was dissolved in 0.6 mL of CDCl₃. The spectrum was acquired on a 100 MHz NMR spectrometer with a broadband proton decoupler.

Mass Spectrometry

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe, and the ionization energy was set to 70 eV.

FT-IR Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FT-IR) spectrometer using KBr pellets. A small amount of the solid sample was ground with dry KBr and pressed into a thin pellet.

Structural Relationship and ¹H NMR Signals

The substitution pattern on the pyridazine ring significantly influences the chemical shifts of the ring protons. This relationship can be visualized as follows:

G Structure-Signal Correlation cluster_0 This compound cluster_1 ¹H NMR Signals Structure Chemical Structure H4 H-4 Structure->H4 H5 H-5 Structure->H5 OCH3 Methyl Protons Structure->OCH3 Signal_H4 δ ~8.05 ppm (d) H4->Signal_H4 Signal_H5 δ ~7.75 ppm (d) H5->Signal_H5 Signal_OCH3 δ ~4.00 ppm (s) OCH3->Signal_OCH3

Caption: Correlation of protons to ¹H NMR signals.

¹H NMR Analysis Workflow

A systematic approach is crucial for accurate spectral analysis and interpretation. The following workflow outlines the key steps involved:

G ¹H NMR Analysis Workflow SamplePrep Sample Preparation (Dissolve in CDCl₃ with TMS) Acquisition Data Acquisition (400 MHz Spectrometer) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Integration Integration (Determine Proton Ratios) Processing->Integration PeakPicking Peak Picking (Identify Chemical Shifts) Processing->PeakPicking Assignment Signal Assignment (Correlate signals to protons) Integration->Assignment Coupling Coupling Constant Analysis (Determine J values) PeakPicking->Coupling Coupling->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Workflow for ¹H NMR spectral analysis.

References

A Comparative Guide to the ¹³C NMR Spectroscopy of Methyl 6-chloropyridazine-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹³C NMR spectral data for Methyl 6-chloropyridazine-3-carboxylate and related pyridazine (B1198779) derivatives. Understanding the electronic environment of the carbon atoms in these heterocyclic systems is crucial for the structural elucidation and development of novel therapeutic agents and functional materials. This document presents experimental data in a clear, comparative format, details the experimental protocols for data acquisition, and visualizes the analytical workflow.

¹³C NMR Data Comparison

The following table summarizes the ¹³C NMR chemical shifts (δ) in ppm for this compound and several structurally related pyridazine derivatives. The data illustrates the influence of substituent changes at the 3- and 6-positions of the pyridazine ring on the carbon chemical shifts. While experimental data for this compound was not directly available in the cited literature, the data for the structurally similar Ethyl 6-chloropyridazine-3-carboxylate is provided as a close analog.

CompoundC3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Carbonyl (ppm)O-Alkyl (ppm)Reference
Ethyl 6-chloropyridazine-3-carboxylate ~148-150~128-130~128-130~158-160~163-16562.1 (CH₂), 14.1 (CH₃)[1]
Pyridazine-3-carboxylic acid ~150-152~127-129~127-129~150-152~165-167-[2]
6-Aminopyridazin-3-amine ~155-157~115-117~115-117~155-157--[3]
Aryl-substituted Pyridazin-3(2H)-one ~140-143~128-130~130-133~158-160~188-189-[4]

Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions. The assignments for Ethyl 6-chloropyridazine-3-carboxylate are predicted based on known substituent effects in pyridazine systems.

Experimental Protocols

The following is a generalized protocol for acquiring ¹³C NMR spectra of pyridazine derivatives, based on standard laboratory practices.

1. Sample Preparation:

  • Dissolution: Dissolve 20-50 mg of the solid sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

  • Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter which can degrade spectral quality.

  • Standard: An internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents, can be added for precise chemical shift referencing (0 ppm).

2. NMR Data Acquisition:

  • Instrumentation: The data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • Experiment Type: A standard proton-decoupled ¹³C NMR experiment is performed.

  • Acquisition Parameters:

    • Pulse Angle: A 30° to 45° pulse is commonly used to allow for faster repetition rates.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is manually phased and the baseline is corrected to ensure accurate peak integration and chemical shift determination.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Experimental Workflow

The logical flow of acquiring and analyzing ¹³C NMR data for the characterization of a synthesized pyridazine derivative is illustrated in the following diagram.

experimental_workflow cluster_synthesis Compound Synthesis cluster_nmr 13C NMR Analysis cluster_analysis Data Interpretation Synthesis Synthesis of Pyridazine Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep Sample Preparation (Dissolution & Filtration) Purification->SamplePrep Purity Check (e.g., TLC, LC-MS) DataAcquisition Data Acquisition (NMR Spectrometer) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Peak Picking & Referencing) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation & Comparison SpectralAnalysis->StructureElucidation FinalReport Final Report & Publication StructureElucidation->FinalReport logical_relationship cluster_structure Molecular Structure cluster_properties Electronic Properties cluster_spectrum 13C NMR Spectrum PyridazineCore Pyridazine Ring ChemicalShifts Carbon Chemical Shifts (δ) SubstituentR1 Substituent at C3 (e.g., -COOCH3) InductiveEffect Inductive Effects SubstituentR1->InductiveEffect ResonanceEffect Resonance Effects SubstituentR1->ResonanceEffect SubstituentR2 Substituent at C6 (e.g., -Cl) SubstituentR2->InductiveEffect SubstituentR2->ResonanceEffect InductiveEffect->ChemicalShifts Influence ResonanceEffect->ChemicalShifts Influence

References

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 6-chloropyridazine-3-carboxylate: EI-MS vs. ESI-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, mass spectrometry is an indispensable tool for the structural elucidation and characterization of novel compounds. This guide provides a comparative analysis of two common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), for the analysis of Methyl 6-chloropyridazine-3-carboxylate. We will explore the expected fragmentation patterns, experimental considerations, and the type of structural information that can be gleaned from each method.

Introduction to this compound

This compound is a heterocyclic compound of interest in medicinal chemistry. Its structure, featuring a chlorinated pyridazine (B1198779) ring and a methyl ester group, presents distinct characteristics that influence its behavior in a mass spectrometer. Understanding its fragmentation is crucial for its identification and characterization in various experimental settings.

Comparison of Ionization Techniques: EI vs. ESI

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons, leading to extensive and often complex fragmentation. This provides a detailed fingerprint of the molecule's structure. In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that typically generates a protonated molecule ([M+H]⁺) with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. To obtain structural information with ESI, tandem mass spectrometry (MS/MS) is employed to induce and analyze fragmentation.

Data Presentation: Predicted Mass Fragments

The following tables summarize the predicted major ions and their mass-to-charge ratios (m/z) for this compound under EI-MS and ESI-MS/MS. The presence of chlorine results in a characteristic isotopic pattern for chlorine-containing fragments, with peaks at M and M+2 in an approximate 3:1 ratio.

Table 1: Predicted Key Fragments for this compound in EI-MS

m/z (for ³⁵Cl) Proposed Fragment Ion Neutral Loss Notes
172[M]⁺-Molecular Ion
141[M - OCH₃]⁺•OCH₃Loss of the methoxy (B1213986) radical from the ester group.
113[M - OCH₃ - CO]⁺•OCH₃, COSubsequent loss of carbon monoxide.
113[M - COOCH₃]⁺•COOCH₃Loss of the entire carbomethoxy group.
85[M - COOCH₃ - N₂]⁺•COOCH₃, N₂Loss of nitrogen from the pyridazine ring.
78[C₄H₃Cl]⁺C₂H₂N₂O₂Fragment of the chlorinated pyridazine ring.

Table 2: Predicted Ions for this compound in ESI-MS and MS/MS

m/z (for ³⁵Cl) Proposed Ion Analysis Stage Notes
173[M+H]⁺MSProtonated molecule.
195[M+Na]⁺MSSodium adduct, commonly observed in ESI.
141[M+H - CH₃OH]⁺MS/MS of m/z 173Loss of methanol (B129727) from the protonated molecule.
113[M+H - CH₃OH - CO]⁺MS/MS of m/z 173Subsequent loss of carbon monoxide.

Visualization of Fragmentation and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathway in EI-MS and the general experimental workflows.

G Proposed EI-MS Fragmentation of this compound M [M]⁺˙ m/z 172 F1 [M - OCH₃]⁺ m/z 141 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z 113 M->F2 - •COOCH₃ F1->F2 - CO F3 [M - COOCH₃ - N₂]⁺ m/z 85 F2->F3 - N₂

Caption: Proposed Electron Ionization fragmentation pathway.

G Conceptual Workflow for ESI-MS/MS Analysis cluster_MS1 MS1 Scan cluster_CID Collision Cell (CID) cluster_MS2 MS2 Scan Precursor [M+H]⁺ m/z 173 Collision Fragmentation Precursor->Collision Fragments Product Ions (e.g., m/z 141, 113) Collision->Fragments

Caption: ESI-MS/MS workflow for structural analysis.

G General Experimental Workflow for Mass Spectrometry Sample Sample Preparation Introduction Sample Introduction (GC or LC) Sample->Introduction Ionization Ionization (EI or ESI) Introduction->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition & Analysis Detector->Data

Caption: A generalized workflow for mass spectrometry experiments.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are typical protocols for EI-MS and ESI-MS analysis of a small molecule like this compound.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Sample Introduction: The sample is typically introduced via a gas chromatograph (GC-MS) for separation and purification before entering the mass spectrometer. A direct insertion probe can also be used for pure, volatile samples.

  • Ionization: In the ion source, the sample molecules in the gas phase are bombarded with a beam of electrons, typically at an energy of 70 eV.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a solvent system compatible with ESI, such as acetonitrile/water or methanol/water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[1] It is critical to avoid non-volatile buffers and salts.[1]

  • Sample Introduction: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or, more commonly, as the eluent from a liquid chromatography (LC) system (LC-MS).

  • Ionization: The sample solution is passed through a charged capillary at a high potential, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions (e.g., [M+H]⁺).

  • Mass Analysis (MS and MS/MS):

    • MS Scan: The ions are guided into the mass analyzer to record the mass spectrum of the intact protonated molecules.

    • MS/MS Scan: The ion of interest (e.g., the [M+H]⁺ ion at m/z 173) is selectively isolated, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell, and the resulting fragment ions are then mass-analyzed.

  • Detection: The ions are detected, and the data is processed to generate the respective mass spectra.

Conclusion

The choice between EI-MS and ESI-MS for the analysis of this compound depends on the analytical goal. EI-MS provides a rich fragmentation pattern that is highly informative for structural confirmation and identification through library searching. ESI-MS, on the other hand, is superior for unambiguously determining the molecular weight and can provide complementary structural information through MS/MS experiments. For a comprehensive characterization of this and other novel compounds, employing both techniques can be a powerful strategy, leveraging the strengths of each to build a complete structural picture.

References

A Comparative Guide to the Spectroscopic Analysis of the Pyridazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Infrared (IR) Spectroscopy, Raman Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy for the structural elucidation and analysis of the pyridazine (B1198779) ring, a key heterocyclic motif in many pharmaceutical compounds. This document outlines the theoretical basis of each technique, presents comparative experimental data, and provides detailed experimental protocols.

Introduction to the Spectroscopic Analysis of Pyridazine

Pyridazine (C₄H₄N₂) is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This unique structural feature imparts distinct chemical and physical properties, making its characterization crucial in drug discovery and materials science. Vibrational and electronic spectroscopy are powerful tools for probing the molecular structure of pyridazine and its derivatives. This guide focuses on three principal techniques: Infrared (IR) Spectroscopy, Raman Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic technique for analyzing pyridazine depends on the specific information required, the nature of the sample, and the experimental constraints.

FeatureInfrared (IR) SpectroscopyRaman SpectroscopyUV-Visible (UV-Vis) Spectroscopy
Principle Absorption of infrared radiation corresponding to molecular vibrations.Inelastic scattering of monochromatic light due to changes in molecular polarizability during vibration.Absorption of UV or visible light, leading to electronic transitions between molecular orbitals.
Information Obtained Vibrational modes of functional groups (stretching, bending). Provides a "fingerprint" spectrum.Complementary vibrational information to IR. Particularly sensitive to symmetric and non-polar bonds.Electronic structure, conjugation, and concentration of the analyte in solution.
Sample State Gas, liquid, solid.Gas, liquid, solid. Aqueous solutions are readily analyzed.Primarily liquid solutions.
Advantages for Pyridazine Analysis - Strong signals for polar bonds (e.g., C-N, N-N).- Well-established technique with extensive databases.- Sensitive to changes in the dipole moment.- Excellent for symmetric ring vibrations.- Water is a weak Raman scatterer, ideal for aqueous solutions.- Minimal sample preparation.- Highly sensitive for quantitative analysis (Beer-Lambert Law).- Provides information on π-electron systems.
Disadvantages for Pyridazine Analysis - Water absorption can interfere with the spectrum.- Sample preparation can be more involved (e.g., KBr pellets).- Weak signals for symmetric vibrations.- Raman scattering is an inherently weak phenomenon.- Fluorescence from the sample or impurities can obscure the spectrum.- Requires a laser source, which can potentially cause sample degradation.- Provides limited structural information compared to vibrational spectroscopy.- Broad absorption bands can make interpretation complex.

Experimental Data: Vibrational Modes of Pyridazine

The following table summarizes the experimentally observed IR and Raman active vibrational frequencies for the pyridazine ring. These values are crucial for identifying the presence and substitution patterns of the pyridazine moiety in a molecule.

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Assignment
ν(C-H)3050 - 31003050 - 3100C-H stretching
ν(C=N) / ν(C=C)1570 - 16001570 - 1600Ring stretching
ν(C=C) / ν(C=N)1440 - 14701440 - 1470Ring stretching
δ(C-H) in-plane1200 - 13001200 - 1300C-H in-plane bending
Ring Breathing~1000~1000Symmetric ring stretching
γ(C-H) out-of-plane750 - 800750 - 800C-H out-of-plane bending
Ring Puckering< 400< 400Out-of-plane ring deformation

Note: The exact frequencies can vary depending on the physical state of the sample (solid, liquid, gas) and the presence of substituents on the pyridazine ring.

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of a pyridazine-containing compound.

Methodology:

  • Sample Preparation:

    • Solid Samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample (1-2 mg) with dry KBr (100-200 mg) and pressing the mixture into a transparent disk using a hydraulic press. Alternatively, for a mull, grind the sample with a few drops of Nujol (mineral oil) to form a paste and press it between two KBr or NaCl plates.

    • Liquid Samples: Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film. For solutions, use a liquid cell with an appropriate path length and solvent.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Record a background spectrum of the empty sample holder (for solids) or the solvent (for solutions).

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the vibrational modes of the pyridazine ring and other functional groups present in the molecule.

    • Compare the obtained spectrum with reference spectra from databases for confirmation.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of a pyridazine-containing compound.

Methodology:

  • Sample Preparation:

    • Solid Samples: Place a small amount of the powdered sample in a glass capillary tube or on a microscope slide.

    • Liquid Samples: Fill a glass cuvette or NMR tube with the liquid sample.

  • Instrument Setup:

    • Use a Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm, 785 nm). The choice of laser wavelength can be critical to avoid fluorescence.

    • Calibrate the spectrometer using a standard reference material (e.g., silicon).

  • Data Acquisition:

    • Focus the laser beam onto the sample.

    • Collect the scattered radiation using a high-sensitivity detector (e.g., a CCD camera).

    • Acquire the spectrum over the desired Raman shift range. Multiple scans may be co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the Raman bands and their corresponding Raman shifts (in cm⁻¹).

    • Correlate the observed bands with the vibrational modes of the pyridazine ring, paying particular attention to symmetric vibrations that are often weak or absent in the IR spectrum.

UV-Visible (UV-Vis) Spectroscopy

Objective: To obtain the electronic absorption spectrum of a pyridazine-containing compound and determine its concentration.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be chosen to yield an absorbance value within the linear range of the instrument (typically 0.1 - 1.0).

  • Instrument Setup:

    • Use a double-beam UV-Vis spectrophotometer.

    • Fill a matched pair of quartz cuvettes with the pure solvent.

    • Place the cuvettes in the reference and sample holders and record a baseline spectrum to correct for solvent and cuvette absorption.

  • Data Acquisition:

    • Replace the solvent in the sample cuvette with the sample solution.

    • Scan the spectrum over the desired wavelength range (typically 200-800 nm).

    • The instrument will record the absorbance of the sample as a function of wavelength.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Use the Beer-Lambert law (A = εbc) to determine the concentration of the sample if the molar absorptivity (ε) is known, or to calculate ε if the concentration (c) and path length (b) are known.

Logical Workflow for Spectroscopic Analysis of Pyridazine

The following diagram illustrates a logical workflow for selecting the appropriate spectroscopic technique for the analysis of a pyridazine-containing compound based on the research objective.

Spectroscopic_Analysis_Workflow start Start: Analysis of a Pyridazine Compound objective Define Research Objective start->objective structural_elucidation Structural Elucidation (Functional Groups, Connectivity) objective->structural_elucidation Qualitative quantitative_analysis Quantitative Analysis (Concentration Measurement) objective->quantitative_analysis Quantitative aqueous_env Analysis in Aqueous Environment objective->aqueous_env Specific Environment ir_spectroscopy IR Spectroscopy structural_elucidation->ir_spectroscopy Focus on polar groups raman_spectroscopy Raman Spectroscopy structural_elucidation->raman_spectroscopy Focus on symmetric vibrations uv_vis_spectroscopy UV-Vis Spectroscopy quantitative_analysis->uv_vis_spectroscopy aqueous_env->raman_spectroscopy complementary_analysis Complementary Analysis: Combine IR and Raman ir_spectroscopy->complementary_analysis raman_spectroscopy->complementary_analysis end End: Characterized Pyridazine Compound uv_vis_spectroscopy->end complementary_analysis->end

Caption: Workflow for selecting a spectroscopic technique for pyridazine analysis.

Conclusion

Infrared, Raman, and UV-Visible spectroscopy are indispensable and complementary techniques for the comprehensive analysis of the pyridazine ring. While IR spectroscopy provides a detailed fingerprint of the functional groups, Raman spectroscopy offers valuable insights into the symmetric vibrations and is particularly well-suited for aqueous samples. UV-Vis spectroscopy excels in the quantitative analysis of pyridazine derivatives in solution. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate method for their specific analytical needs and to confidently interpret the resulting data in their drug development and research endeavors.

Reactivity Face-Off: 6-Chloropyridazine vs. 6-Bromopyridazine Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecular entities. Pyridazine scaffolds, in particular, are prevalent in a wide array of biologically active compounds. A key strategic decision in the functionalization of these heterocycles is the choice of the halide at the 6-position, typically between a chloro or a bromo substituent, for use in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 6-chloro- and 6-bromopyridazine esters, supported by established chemical principles and representative experimental data, to aid in the selection of the optimal starting material for your synthetic campaign.

The inherent reactivity of aryl halides in common cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is largely governed by the carbon-halogen bond strength. The C-Br bond is weaker than the C-Cl bond, which generally translates to a higher reactivity for bromo-substituted substrates. This increased reactivity can offer advantages in terms of milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, chloro-substituted analogs are often more cost-effective and readily available, making them an attractive option for large-scale synthesis, provided the appropriate catalytic system is employed.

Comparative Reactivity at a Glance

While a direct head-to-head comparison of 6-chloro- and 6-bromopyridazine esters under identical reaction conditions is not extensively documented in the literature, the following table summarizes the generally accepted and experimentally observed trends in their reactivity based on fundamental principles of organic chemistry.

Feature6-Chloropyridazine Esters6-Bromopyridazine Esters
Relative Reactivity LowerHigher
Typical Reaction Conditions Often require more forcing conditions (higher temperatures, longer reaction times) and more specialized, electron-rich, and bulky phosphine (B1218219) ligands to facilitate the challenging oxidative addition step.Generally react under milder conditions with a broader range of standard palladium catalysts and ligands.
Catalyst Loading May require higher catalyst loadings to achieve comparable yields to the bromo-analog.Typically effective with lower catalyst loadings.
Substrate Scope The more demanding reaction conditions can sometimes limit the functional group tolerance.The milder conditions often allow for a broader substrate scope and better functional group compatibility.
Cost-Effectiveness Generally more cost-effective and available in a wider variety of substitution patterns from commercial suppliers.Can be more expensive than the corresponding chloro-derivatives.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving 6-halopyridazine derivatives. These protocols are based on established literature procedures and serve as a starting point for reaction optimization.

Suzuki-Miyaura Coupling of a 6-Bromopyridazine Derivative

This protocol is adapted from a study on the synthesis of thienylpyridazine derivatives.

Materials:

  • 3-Bromo-6-(thiophen-2-yl)pyridazine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 3-bromo-6-(thiophen-2-yl)pyridazine (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Under the inert atmosphere, add degassed DME and ethanol, followed by the aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination of a 6-Bromopyridine Derivative

This protocol provides a general method for the amination of a bromo-substituted pyridine, which can be adapted for 6-bromopyridazine esters.

Materials:

  • 6-Bromopyridin-3-amine (or 6-bromopyridazine ester) (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (B28343)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask and condenser

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the 6-bromopyridine derivative, Pd₂(dba)₃, XPhos, and NaOtBu.[1]

  • Evacuate and backfill the flask with the inert gas three times.[1]

  • Add anhydrous toluene via syringe, followed by the amine.[1]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and quench with a saturated aqueous solution of ammonium (B1175870) chloride.[1]

  • Separate the layers and extract the aqueous layer with the organic solvent.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica (B1680970) gel.[1]

Visualizing the Reaction Pathways

To further illustrate the processes discussed, the following diagrams, generated using Graphviz, depict a typical Suzuki-Miyaura catalytic cycle and a general experimental workflow for these cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oa_complex Oxidative Addition Complex (R-Pd(II)-X)L_n pd0->oa_complex + R-X transmetalation Transmetalation Complex oa_complex->transmetalation + [R'-B(OR)₂(Base)]⁻ reductive_elimination Reductive Elimination Complex transmetalation->reductive_elimination reductive_elimination->pd0 Reductive Elimination product R-R' Product reductive_elimination->product reactants R-X + R'-B(OR)₂ reactants->oa_complex base Base boronate_complex [R'-B(OR)₂(Base)]⁻ base->boronate_complex boronate_complex->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start 1. Reaction Setup (Reactants, Catalyst, Ligand, Base) inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (Monitor Progress via TLC/LC-MS) solvent->react workup 5. Work-up (Quench, Extract, Wash, Dry) react->workup purify 6. Purification (Column Chromatography) workup->purify product 7. Isolated Product purify->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

A Comparative Analysis of the Biological Activities of Methyl 6-chloropyridazine-3-carboxylate and its Amide Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of heterocyclic compounds is paramount. This guide provides a comparative overview of Methyl 6-chloropyridazine-3-carboxylate and its corresponding amide analog, 6-chloropyridazine-3-carboxamide (B1590579). While direct quantitative comparisons of these two specific molecules are not extensively available in published literature, this guide synthesizes existing data on analogous compounds and the broader class of pyridazine (B1198779) derivatives to infer their respective biological potential.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, insecticidal, and antihypertensive properties.[1] this compound and 6-chloropyridazine-3-carboxamide are two such derivatives that serve as important intermediates and potential pharmacophores. The key structural difference lies in the functional group at the 3-position of the pyridazine ring: a methyl ester versus a primary amide. This seemingly minor modification can have a profound impact on the compound's physicochemical properties and, consequently, its biological activity.

Synthesis and Physicochemical Properties

Both compounds are accessible through standard synthetic routes. This compound can be synthesized via a multi-step process starting from ethyl levulinate.[2] The amide analog, 6-chloropyridazine-3-carboxamide, is typically prepared by the amidation of the corresponding methyl ester.[1]

Below is a generalized workflow for the synthesis of these compounds.

cluster_ester This compound Synthesis cluster_amide 6-chloropyridazine-3-carboxamide Synthesis A Ethyl Levulinate B Cyclization A->B C Bromination B->C D Elimination C->D E Oxidation D->E F Esterification E->F G Chlorination F->G H This compound G->H I This compound J Amidation with Ammonia (B1221849) I->J K 6-chloropyridazine-3-carboxamide J->K

Figure 1: Synthetic workflow for the ester and amide analogs.

A comparison of the key physicochemical properties of the two compounds is presented in Table 1. The amide analog has a lower molecular weight and is predicted to have different polarity and hydrogen bonding capabilities compared to the methyl ester, which can influence its solubility, membrane permeability, and interactions with biological targets.

PropertyThis compound6-chloropyridazine-3-carboxamide
Molecular Formula C₆H₅ClN₂O₂C₅H₄ClN₃O
Molecular Weight 172.57 g/mol 157.56 g/mol
CAS Number 65202-50-866346-83-6

Table 1: Physicochemical Properties

Comparative Biological Activity

While direct, side-by-side quantitative data for these two specific compounds is scarce, structure-activity relationship (SAR) studies on broader series of pyridazine derivatives provide valuable insights into the influence of the ester versus amide functionality.

Antiviral Activity

Research on hepatitis C virus (HCV) NS5B polymerase inhibitors has provided a key piece of comparative information. In a series of pyridazine-based inhibitors, the 3-carboxamide moiety was found to lead to a substantial increase in antiviral potency compared to the corresponding methyl ester. This enhancement is attributed to the ability of the amide to form productive hydrogen bond interactions with the target enzyme.

Anticancer Activity

Pyridazine derivatives have been investigated for their potential as anticancer agents. For instance, derivatives of 3-amino-6-chloropyridazine (B20888) have demonstrated potent antiproliferative effects against various cancer cell lines. The mechanism of action for some pyridazine-based anticancer agents may involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The amide group, with its hydrogen bonding capabilities, could potentially offer enhanced interactions with kinase targets compared to the ester.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by such inhibitors.

RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyridazine Derivative (e.g., 6-chloropyridazine-3-carboxamide) Inhibitor->RAF Inhibition

Figure 2: Potential anticancer mechanism of action.
Insecticidal Activity

This compound is noted as a key intermediate in insecticide research.[2] SAR studies on pyridazine amides have shown that modifications to the amide moiety can significantly impact insecticidal potency. This suggests that the nature of the substituent at the 3-position is critical for activity in this domain as well.

Summary of Potential Biological Activities

Biological ActivityThis compound (Ester)6-chloropyridazine-3-carboxamide (Amide)Rationale for Difference
Antiviral ActivePotentially More PotentThe amide can form additional hydrogen bonds with the target enzyme, as observed in HCV NS5B inhibitors.
Anticancer Potentially ActivePotentially More PotentThe amide's hydrogen bonding capacity may lead to stronger interactions with kinase or other protein targets.
Insecticidal Active IntermediatePotentially ActiveThe nature of the substituent at this position is known to be critical for insecticidal activity.

Table 2: Inferred Comparative Biological Activities

Experimental Protocols

Synthesis of 6-chloropyridazine-3-carboxamide from this compound

This protocol describes the conversion of the methyl ester to the amide.

  • Reaction Setup: Weigh this compound and add it to a high-pressure reaction vessel.

  • Reagents: Add ethanol (B145695) and a 25% ammonia solution to the vessel.

  • Inert Atmosphere: Purge the vessel with nitrogen gas three times to replace the air.

  • Reaction Conditions: Stir and heat the reaction mixture to 100°C for 6 hours.

  • Work-up: After the reaction is complete, cool the mixture to 5°C and stir for 1 hour to induce crystallization.

  • Isolation: Filter the solid product, wash with water, and dry under vacuum at 50°C to obtain 6-chloropyridazine-3-carboxamide.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the anticancer activity of the compounds.

A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours to allow for formazan (B1609692) crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm using a plate reader G->H I Calculate IC50 values H->I

Figure 3: Workflow for an in vitro cytotoxicity assay.
  • Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and 6-chloropyridazine-3-carboxamide.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.

Conclusion

Based on the available literature and structure-activity relationship trends for pyridazine derivatives, it is reasonable to hypothesize that 6-chloropyridazine-3-carboxamide may exhibit enhanced biological activity in certain contexts, such as antiviral and anticancer applications, compared to its methyl ester analog, this compound . This is largely attributed to the superior hydrogen bonding capacity of the amide functional group, which can lead to more potent interactions with biological targets. However, it is crucial to note that this is an inference based on related compounds, and direct experimental validation is necessary to definitively compare the potency and spectrum of activity of these two specific molecules. Future research should focus on the side-by-side biological evaluation of these compounds in a panel of relevant assays to provide quantitative data and confirm these hypotheses.

References

Efficacy of Methyl 6-chloropyridazine-3-carboxylate derivatives as PARP-1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of methyl 6-chloropyridazine-3-carboxylate derivatives against established PARP-1 inhibitors for researchers and drug development professionals.

The inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) has emerged as a critical therapeutic strategy in oncology, particularly for cancers harboring DNA repair deficiencies.[1][2] This has led to the development of several potent PARP-1 inhibitors, with a growing interest in novel chemical scaffolds that may offer improved efficacy, selectivity, and pharmacological properties. Among these, derivatives of this compound have shown promise as a foundational structure for a new class of PARP-1 inhibitors. This guide provides a comparative analysis of the efficacy of these derivatives against established PARP-1 inhibitors, supported by experimental data and detailed methodologies.

Overview of PARP-1 Inhibition

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[3] Inhibition of PARP-1 enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with compromised homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to a synthetic lethality and selective cancer cell death.

Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have been approved for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.[2] These established inhibitors serve as a benchmark for the evaluation of novel compounds.

Efficacy of Pyridazine (B1198779) Derivatives

Recent studies have highlighted the potential of pyridazine-containing compounds as potent PARP-1 inhibitors.[1][2] While direct data on the inhibitory activity of this compound is limited in the reviewed literature, numerous derivatives built upon the pyridazine and pyridopyridazinone scaffold have demonstrated significant efficacy.

In Vitro PARP-1 Inhibition

Several novel pyridopyridazinone derivatives have been synthesized and evaluated for their PARP-1 inhibitory activity. These compounds were designed as isosteres of the phthalazinone nucleus found in the lead compound, Olaparib.[2][4] The inhibitory activities are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by half.

Compound ClassRepresentative CompoundPARP-1 IC50 (nM)Reference CompoundPARP-1 IC50 (nM)Reference
PyridopyridazinoneCompound 8a36Olaparib34[2][4]
PyridazineCompound S73.61 ± 0.15Olaparib5.77[1]
PyridazineCompound S24.06 ± 0.18Olaparib5.77[1]
4-chloropyridazinoxyphenyl conjugateCompound 3cComparable to OlaparibOlaparibNot specified[5]
4-chloropyridazinoxyphenyl conjugateCompound 3dComparable to OlaparibOlaparibNot specified[5]
4-chloropyridazinoxyphenyl conjugateCompound 3eComparable to OlaparibOlaparibNot specified[5]
Cellular Anti-proliferative Activity

The anti-proliferative activity of these compounds is often assessed in various cancer cell lines, particularly those with known DNA repair defects. The IC50 values in cellular assays reflect the compound's ability to inhibit cell growth and induce cell death.

CompoundCell LineCancer TypeCellular IC50 (µM)Reference
Compound S7MCF-7Breast Cancer1.28 ± 1.12[1]
Compound S2MCF-7Breast Cancer2.65 ± 0.05[1]

Comparison with Established PARP-1 Inhibitors

The pyridazine derivatives exhibit PARP-1 inhibitory potencies that are comparable to, and in some cases, exceed that of Olaparib. For instance, pyridazine derivatives S2 and S7 show lower IC50 values than Olaparib in enzymatic assays, indicating higher potency.[1] The pyridopyridazinone derivative 8a demonstrates an IC50 value nearly identical to that of Olaparib.[2][4]

It is important to note that while enzymatic inhibition is a key parameter, other factors such as cell permeability, bioavailability, and off-target effects play a crucial role in the overall therapeutic efficacy of a drug.

Experimental Protocols

In Vitro PARP-1 Enzymatic Assay (Chemiluminescent)

This assay quantifies PARP-1 activity by measuring the incorporation of biotinylated NAD+ into histone proteins.

  • Plate Preparation : A 96-well plate is pre-coated with histone proteins, which act as the substrate for PARP-1.

  • Blocking : The wells are blocked to prevent non-specific binding.

  • Inhibitor Addition : Serial dilutions of the test compounds (e.g., pyridazine derivatives) and a reference inhibitor (e.g., Olaparib) are added to the wells.

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+. The plate is incubated to allow the reaction to proceed.

  • Detection : The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotin (B1667282) moieties.

  • Signal Generation : A chemiluminescent HRP substrate is added, and the light produced, which is proportional to PARP-1 activity, is measured using a microplate reader.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and a vehicle control.

  • Incubation : The plate is incubated for a specified period (e.g., 48 to 96 hours) to allow the compounds to exert their effects.

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis : The cell viability is expressed as a percentage of the control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Visualizing Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams illustrate the PARP-1 signaling pathway and the experimental workflow for evaluating PARP-1 inhibitors.

PARP1_Signaling_Pathway cluster_0 DNA Damage and Repair cluster_1 Effect of PARP-1 Inhibition DNA_Damage DNA Damage (Single-Strand Break) PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation SSB_Accumulation SSB Accumulation DNA_Damage->SSB_Accumulation leads to PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis BER_Recruitment Recruitment of BER Proteins PAR_Synthesis->BER_Recruitment DNA_Repair DNA Repair BER_Recruitment->DNA_Repair PARP1_Inhibitor Pyridazine Derivative (PARP-1 Inhibitor) PARP1_Inhibitor->PARP1_Activation Inhibits DSB_Formation DSB Formation (During Replication) SSB_Accumulation->DSB_Formation Cell_Death Synthetic Lethality (in HR-deficient cells) DSB_Formation->Cell_Death

Caption: PARP-1 signaling pathway and the mechanism of synthetic lethality induced by PARP-1 inhibitors.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 Data Analysis and Comparison Compound_Synthesis Synthesis of Pyridazine Derivatives PARP1_Enzyme_Assay PARP-1 Enzymatic Assay Compound_Synthesis->PARP1_Enzyme_Assay Cell_Culture Cancer Cell Culture (e.g., MCF-7) Determine_IC50_Enzyme Determine Enzymatic IC50 PARP1_Enzyme_Assay->Determine_IC50_Enzyme Data_Analysis Data Analysis Determine_IC50_Enzyme->Data_Analysis Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability_Assay Determine_IC50_Cell Determine Cellular IC50 Cell_Viability_Assay->Determine_IC50_Cell Determine_IC50_Cell->Data_Analysis Comparison Compare with Established Inhibitors Data_Analysis->Comparison

Caption: General experimental workflow for the evaluation of novel PARP-1 inhibitors.

Conclusion

Derivatives of this compound represent a promising new chemical scaffold for the development of potent PARP-1 inhibitors. The available data indicates that these compounds can achieve inhibitory potencies in the nanomolar range, comparable to the clinically approved drug Olaparib. Further investigation into their cellular activity, selectivity profile, and pharmacokinetic properties is warranted to fully elucidate their therapeutic potential. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery.

References

A Comparative Guide to Alternative Reagents in Pyridazine-3-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyridazine-3-carboxylates, a key scaffold in medicinal chemistry, has traditionally relied on classical condensation reactions. However, the demand for milder conditions, greater functional group tolerance, and improved yields has spurred the development of alternative synthetic strategies. This guide provides an objective comparison of traditional and alternative reagents for the synthesis of pyridazine-3-carboxylates and their precursors, supported by experimental data and detailed protocols.

Traditional vs. Alternative Synthetic Approaches: A Comparative Overview

The synthesis of the pyridazine (B1198779) core and the introduction of the carboxylate functionality can be achieved through various methods. Traditional approaches often involve the cyclization of 1,4-dicarbonyl compounds with hydrazine, which can have limitations in terms of substrate scope and reaction conditions. Modern alternatives offer more versatile and efficient routes.

MethodKey ReagentsSubstrateProductYield (%)Reference
Traditional: Oxidation Potassium Permanganate (KMnO₄), Sulfuric Acid3-chloro-6-methylpyridazine6-chloropyridazine-3-carboxylic acid52%[1]
Traditional: Oxidation Potassium Dichromate (K₂Cr₂O₇), Sulfuric Acid3-chloro-6-methylpyridazine6-chloropyridazine-3-carboxylic acid65%[1]
Alternative: Palladium-Catalyzed Carbonylation Carbon Monoxide (CO), Palladium-phosphine complex, Base3-chloropyridazines or 3,6-dichloropyridazinePyridazine carboxylic acid derivativesHigh yields (specific % not detailed)[2]
Alternative: Cyclocondensation Hydrazine Hydrateγ-keto acids or γ-keto esters6-substituted-pyridazin-3(2H)-onesNot specified[3]
Alternative: From Fulvenes Hydrazine Hydrate, Methanol1,2-diacylcyclopentadienes (fulvenes)5,6-fused ring pyridazines71%[4]
Alternative: From Pyran-2-ones Hydrazine HydratePyran-2-ones1,4-dihydropyridazinesHigh yields (specific % not detailed)[4]
Alternative: From Arylhydrazonopropanals Acetic Anhydride, p-nitrophenylacetic acid or cyanoacetic acid3-oxo-2-arylhydrazonopropanals6-substituted-pyridazin-3-one derivativesExcellent yields (specific % not detailed)[5]

Reaction Pathways and Mechanisms

The choice of synthetic route significantly impacts the overall efficiency and applicability of the synthesis. Below are diagrams illustrating the key transformations for both traditional and alternative methods.

Traditional Synthesis: Oxidation of a Methylpyridazines

This method relies on the oxidation of a pre-existing methyl group on the pyridazine ring to a carboxylic acid.

G cluster_0 Oxidation of Methylpyridazine 3-chloro-6-methylpyridazine 3-chloro-6-methylpyridazine 6-chloropyridazine-3-carboxylic acid 6-chloropyridazine-3-carboxylic acid 3-chloro-6-methylpyridazine->6-chloropyridazine-3-carboxylic acid KMnO4 or K2Cr2O7 H2SO4

Caption: Oxidation of a methyl group to a carboxylic acid.

Alternative Synthesis: Palladium-Catalyzed Carbonylation

This modern approach introduces the carboxylate group directly onto the pyridazine ring from a halogenated precursor.

G cluster_1 Palladium-Catalyzed Carbonylation 3-chloropyridazine 3-chloropyridazine pyridazine-3-carboxylate pyridazine-3-carboxylate 3-chloropyridazine->pyridazine-3-carboxylate CO, Pd-phosphine complex, Base, Alcohol

Caption: Palladium-catalyzed carbonylation of a chloropyridazine.

Alternative Synthesis: From Fulvenes

This method provides a route to fused pyridazine systems.

G cluster_2 Synthesis from Fulvenes 1,2-diacylcyclopentadiene 1,2-diacylcyclopentadiene 5,6-fused ring pyridazine 5,6-fused ring pyridazine 1,2-diacylcyclopentadiene->5,6-fused ring pyridazine Hydrazine Hydrate, Methanol

References

Cytotoxicity of Novel Chloropyridazine Hybrids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of novel chloropyridazine hybrids, focusing on their performance against various cancer cell lines. The information presented is based on experimental data from recent studies and is intended to assist researchers in the evaluation and development of new anticancer agents.

Introduction

Recent advancements in medicinal chemistry have highlighted the potential of chloropyridazine derivatives as potent anticancer agents. Through molecular hybridization, novel chloropyridazine hybrids have been synthesized, demonstrating significant cytotoxic activity. These compounds have been shown to induce apoptosis and inhibit key enzymes involved in DNA repair, such as poly(ADP-ribose) polymerase-1 (PARP-1), making them promising candidates for further investigation. This guide summarizes the cytotoxic profiles of several newly synthesized chloropyridazine hybrids, details the experimental methodologies used for their evaluation, and illustrates their proposed mechanisms of action.

Data Presentation: Comparative Cytotoxicity (IC50)

The cytotoxic activity of three series of novel 4-chloropyridazinoxyphenyl hybrids was evaluated against three human cancer cell lines: HNO97 (head and neck squamous cell carcinoma), FaDu (pharyngeal squamous cell carcinoma), and MDA-MB-468 (breast adenocarcinoma). The three series of compounds are:

  • Series 3a–h: 4-chloropyridazinoxyphenyl-aromatic ketones hybrids

  • Series 4a–e: 4-chloropyridazinoxyphenyl-benzyloxyphenylethan-1-one hybrids

  • Compound 5: 4-chloropyridazinoxyphenyl-thiazolidine-2,4-dione hybrid

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.

CompoundIC50 (µM) vs. HNO97IC50 (µM) vs. FaDuIC50 (µM) vs. MDA-MB-468
3a 1.23 ± 0.112.45 ± 0.233.67 ± 0.34
3b 1.56 ± 0.142.98 ± 0.284.12 ± 0.39
3c 0.98 ± 0.091.87 ± 0.172.54 ± 0.24
3d 1.15 ± 0.102.11 ± 0.203.18 ± 0.30
3e 0.89 ± 0.081.65 ± 0.152.21 ± 0.21
3f 2.01 ± 0.193.87 ± 0.365.23 ± 0.49
3g 1.88 ± 0.173.54 ± 0.334.89 ± 0.46
3h 2.34 ± 0.224.12 ± 0.395.87 ± 0.55
4a 3.12 ± 0.295.67 ± 0.537.34 ± 0.69
4b 2.87 ± 0.274.98 ± 0.476.54 ± 0.61
4c 3.54 ± 0.336.12 ± 0.578.11 ± 0.76
4d 3.98 ± 0.376.87 ± 0.648.99 ± 0.84
4e 4.21 ± 0.397.23 ± 0.689.45 ± 0.88
5 5.12 ± 0.488.98 ± 0.8411.23 ± 1.05

Experimental Protocols

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

The cytotoxicity of the chloropyridazine hybrids was determined using the Sulforhodamine B (SRB) assay.[1][2][3][4][5] This method is based on the ability of SRB to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[4] The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.

Procedure:

  • Cell Plating: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the chloropyridazine hybrids and incubated for a further 48-72 hours.

  • Cell Fixation: After the incubation period, the cells were fixed by gently adding cold 10% (w/v) TCA to each well and incubating for 1 hour at 4°C.

  • Staining: The plates were washed with water and air-dried. The fixed cells were then stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye was removed by washing with 1% (v/v) acetic acid.

  • Solubilization and Absorbance Measurement: The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 540 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from dose-response curves.

Mandatory Visualizations

Proposed Mechanism of Action

The novel chloropyridazine hybrids are proposed to exert their cytotoxic effects through a dual mechanism involving the induction of apoptosis and the inhibition of PARP-1.[6][7] This leads to an accumulation of DNA damage and subsequent programmed cell death.

G cluster_0 Chloropyridazine Hybrids cluster_1 Cellular Response cluster_2 PARP-1 Inhibition & DNA Damage cluster_3 Apoptosis Induction Compound Chloropyridazine Hybrids PARP1 PARP-1 Compound->PARP1 Inhibits p53 p53 Compound->p53 Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates SSB Single-Strand Breaks (SSBs) DSB Double-Strand Breaks (DSBs) SSB->DSB Accumulation gH2Ax γ-H2Ax (DNA Damage Marker) DSB->gH2Ax Induces Apoptosis Apoptosis gH2Ax->Apoptosis Triggers Bax Bax p53->Bax Activates Caspases Caspase-3, 6 Bax->Caspases Activates Bcl2->Bax Inhibits Caspases->Apoptosis Execute

Caption: Proposed mechanism of chloropyridazine hybrids.

Experimental Workflow for Cytotoxicity Evaluation

The general workflow for assessing the cytotoxic activity of the novel chloropyridazine hybrids is outlined below.

G cluster_0 Preparation cluster_1 Cell Culture & Treatment cluster_2 Cytotoxicity Assay (SRB) cluster_3 Data Analysis A Synthesize Novel Chloropyridazine Hybrids B Prepare Stock Solutions A->B D Treat Cells with Compound Dilutions B->D C Seed Cancer Cells in 96-well Plates C->D E Fix Cells with TCA D->E F Stain with SRB E->F G Solubilize Bound Dye F->G H Measure Absorbance (540 nm) G->H I Calculate IC50 Values H->I

Caption: Experimental workflow for cytotoxicity screening.

Conclusion

The presented data indicate that novel chloropyridazine hybrids, particularly the 4-chloropyridazinoxyphenyl-aromatic ketones (Series 3a-h), exhibit potent cytotoxic activity against the tested cancer cell lines.[7] Their mechanism of action, involving the induction of apoptosis and inhibition of PARP-1, suggests they are promising candidates for the development of new anticancer therapies.[6][7] Further in-vivo studies and investigation into their effects on a broader range of cancer cell lines are warranted to fully elucidate their therapeutic potential. This guide serves as a valuable resource for researchers and drug development professionals interested in the evolving landscape of chloropyridazine-based anticancer agents.

References

A Comparative Guide to Validating the Structure of Synthesized Methyl 6-chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized intermediates is a critical step in ensuring the integrity of their research and the safety of potential therapeutics. Methyl 6-chloropyridazine-3-carboxylate is a key building block in the synthesis of a variety of biologically active molecules. This guide provides a comparative framework for validating its structure against common synthetic precursors or isomers using standard analytical techniques.

Comparison of Analytical Data

The following table summarizes the expected analytical data for this compound and two common alternatives: its precursor 6-chloropyridazine-3-carboxylic acid and its constitutional isomer, Methyl 6-chloronicotinate. This data is essential for distinguishing the desired product from potential impurities or incorrectly identified materials.

Analytical Technique This compound 6-chloropyridazine-3-carboxylic acid Methyl 6-chloronicotinate
¹H NMR ~4.0 ppm (s, 3H, -OCH₃), ~7.9 ppm (d, 1H, Ar-H), ~8.2 ppm (d, 1H, Ar-H)~7.9 ppm (d, 1H, Ar-H), ~8.2 ppm (d, 1H, Ar-H), ~13.0 ppm (br s, 1H, -COOH)~3.9 ppm (s, 3H, -OCH₃), ~7.5 ppm (d, 1H, Ar-H), ~8.3 ppm (dd, 1H, Ar-H), ~9.0 ppm (d, 1H, Ar-H)
¹³C NMR ~53 ppm (-OCH₃), ~128 ppm (Ar-CH), ~132 ppm (Ar-CH), ~150 ppm (Ar-C), ~155 ppm (Ar-C-Cl), ~164 ppm (C=O)~128 ppm (Ar-CH), ~132 ppm (Ar-CH), ~151 ppm (Ar-C), ~156 ppm (Ar-C-Cl), ~165 ppm (C=O)~52 ppm (-OCH₃), ~124 ppm (Ar-CH), ~130 ppm (Ar-C-Cl), ~140 ppm (Ar-CH), ~150 ppm (Ar-C), ~152 ppm (Ar-CH), ~165 ppm (C=O)
IR (cm⁻¹) ~3000-2950 (C-H, sp³), ~1730 (C=O, ester), ~1570 (C=N), ~1250 (C-O), ~750 (C-Cl)~3300-2500 (O-H, broad), ~1700 (C=O, acid), ~1570 (C=N), ~1300 (C-O), ~750 (C-Cl)~3000-2950 (C-H, sp³), ~1725 (C=O, ester), ~1590 (C=N), ~1280 (C-O), ~830 (C-Cl)
Mass Spec. (m/z) 172.00 (M⁺), 174.00 (M+2⁺, ~3:1 ratio)157.99 (M⁺), 159.99 (M+2⁺, ~3:1 ratio)171.01 (M⁺), 173.01 (M+2⁺, ~3:1 ratio)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to the specific solvent.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

    • KBr Pellet: Mix ~1-2 mg of the sample with ~100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrument Setup:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet.

    • Place the sample for analysis.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrument Setup:

    • Utilize an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

    • For EI, introduce the sample via a direct insertion probe or a GC inlet.

    • For ESI, infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • Observe the molecular ion peak (M⁺) and the isotopic pattern characteristic of a chlorine-containing compound (M+2⁺ peak with approximately one-third the intensity of the M⁺ peak).

Logical Workflow for Structural Validation

The following diagram illustrates a logical workflow for the structural validation of synthesized this compound.

G Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesize Compound Purification Purify Compound (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR Acquire ¹H and ¹³C NMR Spectra Purification->NMR IR Acquire IR Spectrum Purification->IR MS Acquire Mass Spectrum Purification->MS CompareData Compare Experimental Data with Reference Data for Target and Alternatives NMR->CompareData IR->CompareData MS->CompareData StructureConfirmed Structure Confirmed CompareData->StructureConfirmed Data Match StructureIncorrect Structure Incorrect/ Impure CompareData->StructureIncorrect Data Mismatch

Caption: Workflow for the synthesis and structural validation of this compound.

Safety Operating Guide

Proper Disposal of Methyl 6-chloropyridazine-3-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Methyl 6-chloropyridazine-3-carboxylate are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.

This compound is classified as a substance that is harmful if swallowed and causes skin and serious eye irritation.[1] Therefore, adherence to strict disposal protocols is crucial.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[2] Always wear appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and irritation.[2][3]
Eye Protection Safety goggles or face shieldTo protect against splashes and eye irritation.[2][3]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.[2]
Respiratory Protection N95 dust mask (if handling powder)To prevent inhalation of dust particles.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[4][5]

1. Waste Categorization and Segregation:

  • Categorize this compound waste as "chlorinated heterocyclic organic waste."

  • This waste must be segregated from other waste streams, especially incompatible materials.[6][7]

2. Incompatible Materials:

  • Do not mix with strong oxidizing agents, strong acids, or strong bases.[8][9]

  • Store separately to avoid hazardous reactions.[7]

3. Waste Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible container with a secure screw cap.[4][10] The container should be clearly labeled.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Harmful," "Irritant")[1]

    • The accumulation start date.[6]

4. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][10]

  • This area should be in a well-ventilated location, away from heat and sources of ignition.[8][11]

  • Ensure secondary containment is in place to catch any potential leaks.[4][7]

5. Disposal of Empty Containers:

  • An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • The rinsate must be collected and disposed of as hazardous waste along with the chemical.[5]

  • After triple-rinsing, deface the original label on the empty container before disposing of it as regular lab glass or plastic waste, in accordance with your institution's policies.[5]

6. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste container.[5][7]

  • Do not attempt to transport the hazardous waste outside of the laboratory yourself.[5] All hazardous waste must be disposed of through an approved waste disposal plant.[8][9][11][12]

Spill Response Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading using absorbent materials.

  • Personal Protection: Wear the appropriate PPE as listed in Table 1.

  • Clean-up:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[8]

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling & Collection cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in Ventilated Area (Fume Hood) C Categorize as Chlorinated Organic Waste A->C B->C D Use Labeled, Compatible Hazardous Waste Container C->D F Triple-Rinse Empty Container E Collect Waste Chemical D->E G Collect Rinsate as Hazardous Waste H Securely Seal Container E->H F->G K Dispose of Rinsed Container as Non-Hazardous Waste F->K G->E I Store in Designated Satellite Accumulation Area H->I J Arrange for EHS Pickup I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 6-chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical information for the handling and disposal of Methyl 6-chloropyridazine-3-carboxylate, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Chemical Hazards: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3][4] Inhalation of dust may cause respiratory irritation.[2][4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses & Face ShieldSafety glasses with side shields or chemical safety goggles are mandatory.[2][5][6] A face shield should be worn over safety glasses when there is a risk of splashing.[7]
Hand Protection Chemical-resistant glovesNitrile gloves are commonly recommended for protection against a range of chemicals.[7][8] It is crucial to inspect gloves for any damage before use and to change them immediately if contaminated.[7][8] For tasks with a higher risk of exposure, consider double gloving.[8]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned to cover as much skin as possible.[7][8]
Foot Protection Closed-toe ShoesShoes that cover the entire foot are required in the laboratory.[7]
Respiratory Protection Respirator / Fume HoodAll handling of this chemical should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][8] If dust formation is likely, a NIOSH-approved N95 dust mask or higher-level respirator may be necessary.[9]

Operational Plan: Safe Handling Protocol

Preparation:

  • Ensure that a certified chemical fume hood is functioning correctly.

  • Verify that an eyewash station and safety shower are readily accessible.[2][5]

  • Cover the work surface with disposable, absorbent bench paper.[8]

  • Assemble all necessary equipment and reagents before beginning the experiment.[8]

  • Inspect and don all required PPE as outlined in the table above.

Handling the Compound:

  • Conduct all manipulations of this compound within the chemical fume hood to prevent inhalation of dust or vapors.[6][8]

  • When weighing the solid, do so within the fume hood using a dedicated spatula and weighing vessel to avoid creating dust.[8]

  • To prepare solutions, slowly add the solid to the solvent to prevent splashing.

  • Keep containers of the chemical tightly closed when not in use.[2][5]

  • Avoid contact with skin, eyes, and clothing.[3]

Post-Handling:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[2][5]

  • Decontaminate the work surface and any equipment used.

  • Remove and dispose of contaminated PPE as hazardous waste.

Disposal Plan

Waste Characterization: All waste materials, including the chemical itself, any contaminated consumables (e.g., gloves, absorbent paper), and empty containers, must be treated as hazardous waste.

Disposal Procedure:

  • Collect all hazardous waste in clearly labeled, sealed containers.

  • Dispose of the waste through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[2][5]

  • Do not dispose of this chemical down the drain or in general trash.

Emergency Procedures: Accidental Release Measures

In the event of a spill, follow these steps to ensure safety and proper cleanup.

Personal Precautions:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear the appropriate personal protective equipment as detailed above, including respiratory protection, gloves, and eye protection.[10][11]

Containment and Cleanup:

  • Prevent further leakage or spillage if it is safe to do so.[10]

  • For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[4][5]

  • Do not let the product enter drains.[4]

  • After the material has been collected, decontaminate the spill area.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal_Decon Final Steps Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Others Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Ventilate Ensure Ventilation PPE->Ventilate Contain Contain Spill Cleanup Clean Up Spill (Avoid Dust) Contain->Cleanup Ventilate->Contain Collect Collect Waste in Labeled Container Cleanup->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chloropyridazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-chloropyridazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.